molecular formula C11H10N2O B3432107 1-[4-(1H-Imidazol-4-YL)phenyl]ethan-1-one CAS No. 958004-97-2

1-[4-(1H-Imidazol-4-YL)phenyl]ethan-1-one

Cat. No.: B3432107
CAS No.: 958004-97-2
M. Wt: 186.21 g/mol
InChI Key: ZMYBXEKQYDPJBH-UHFFFAOYSA-N
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Description

1-[4-(1H-Imidazol-4-yl)phenyl]ethan-1-one (CAS 958004-97-2) is a high-purity chemical compound with the molecular formula C11H10N2O and a molecular weight of 186.21 g/mol. It serves as a key synthetic intermediate and building block in medicinal chemistry, particularly in the development of novel heterocyclic compounds . Imidazole derivatives are a significant area of research due to their potential to overcome limitations of current therapeutic drugs and their ability to interact with various biological receptors and enzymes . Recent scientific investigations highlight the application of 4-acetylphenylamine-based imidazole derivatives in cancer research. Studies show that such compounds can be synthesized and evaluated for their activity against challenging cancer cell lines, including triple-negative breast cancer (MDA-MB-231), human prostate carcinoma (PPC-1), and human glioblastoma (U-87) . The most promising derivatives from this research have demonstrated potent cytotoxicity and efficacy in reducing the size and viability of 3D cancer spheroids, indicating their value as candidates for further anticancer drug development . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(1H-imidazol-5-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-8(14)9-2-4-10(5-3-9)11-6-12-7-13-11/h2-7H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYBXEKQYDPJBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958004-97-2
Record name 1-[4-(1H-imidazol-4-yl)phenyl]ethan-1-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Solubility profile of 1-[4-(1H-Imidazol-4-YL)phenyl]ethan-1-one in organic solvents

[1][2]

Executive Summary

This compound (referred to herein as 4-IYPE ) is a bifunctional intermediate containing a basic imidazole ring and a neutral acetyl group.[1][2] Its solubility is governed by its amphoteric nature: it functions as a hydrogen bond donor (via imidazole N-H) and acceptor (via imidazole N and ketone O).[1][2]

Effective handling of 4-IYPE requires understanding its pH-dependent solubility switch, which allows for high solubility in acidic aqueous media but necessitates polar aprotic solvents (DMSO, DMF) or alcohols for neutral-form processing.[1][2]

Physicochemical Identity

PropertyDescription
IUPAC Name This compound
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol
Structural Class 4-Phenylimidazole derivative
pKa (Predicted) ~6.0 (Imidazole conjugate acid), ~13.5 (Imidazole N-H deprotonation)
LogP (Predicted) 1.7 – 2.1
H-Bond Donors 1 (Imidazole N-H)
H-Bond Acceptors 2 (Imidazole N, Ketone O)

Solubility Profile in Organic Solvents[5][6][7][8]

The following profile is derived from structure-property relationships of 4-phenylimidazole analogs and experimental data for the 1-yl isomer, adjusted for the increased polarity of the free N-H bond in the 4-yl isomer.

Organic Solvent Compatibility Table[2]
Solvent ClassRepresentative SolventSolubility RatingEstimated Limits (mg/mL)Application
Polar Aprotic DMSO High > 50Stock solutions, biological assays.[1][2]
Polar Aprotic DMF / NMP High > 50Synthetic reactions, coupling.[1][2]
Alcohols Methanol Moderate 15 – 30Recrystallization, HPLC mobile phase.[1][2]
Alcohols Ethanol Moderate 10 – 25Green solvent for purification.[1][2]
Ketones Acetone Low-Moderate 5 – 15Anti-solvent precipitation.[1][2]
Chlorinated DCM / Chloroform Low < 5Extraction (requires % MeOH).[1][2]
Ethers THF Moderate 10 – 20Reaction solvent.[1][2]
Non-Polar Hexane / Heptane Insoluble < 0.1Washing to remove non-polar impurities.[1][2]
Aqueous (pH 7) Water Low < 0.5Precipitation medium.[1][2]
Aqueous (pH < 4) 0.1N HCl High > 50Salt formation (Imidazolium cation).[1][2]
Mechanistic Insight[1][2]
  • The "N-H" Factor: Unlike the 1-yl isomer, 4-IYPE possesses a free N-H group.[1][2] This allows it to form intermolecular hydrogen bonds, increasing the crystal lattice energy. Consequently, 4-IYPE typically exhibits a higher melting point and lower solubility in non-polar solvents than the 1-yl isomer.[1][2]

  • pH Switching: At pH < 6.0, the imidazole N3 protonates, forming a water-soluble cation.[2] This property is critical for purification (see Section 5).[1][2]

Experimental Protocol: Determination of Thermodynamic Solubility

To validate the specific solubility of a batch of 4-IYPE, the following Shake-Flask Method with HPLC-UV Detection is the gold standard. This protocol ensures equilibrium is reached and distinguishes between kinetic dissolution and thermodynamic stability.[2]

Workflow Diagram[1][2]

SolubilityProtocolStartStart: Excess Solid AdditionEquilibrationEquilibration(24h @ 25°C, 500 rpm)Start->EquilibrationFiltrationFiltration / Centrifugation(0.22 µm PTFE Filter)Equilibration->FiltrationDilutionDilution(into Mobile Phase)Filtration->DilutionCheckCheck for Precipitation?Dilution->CheckCheck->DilutionPrecipitate ObservedHPLCHPLC-UV Analysis(C18 Column, 260 nm)Check->HPLCNo PrecipitateCalcCalculate Solubility (mg/mL)HPLC->Calc

Figure 1: Step-by-step workflow for thermodynamic solubility determination.

Detailed Methodology
  • Preparation: Weigh approximately 10 mg of 4-IYPE into a 2 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., Methanol, DMSO, pH 7.4 Buffer).

  • Saturation Check: Ensure undissolved solid remains visible. If clear, add more solid until saturation is visually confirmed.

  • Equilibration: Agitate the vials at 25°C ± 1°C for 24 hours using a thermomixer (500–750 rpm).

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes. Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter (pre-saturated to prevent drug adsorption).

  • Quantification (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.[1][2]

    • Detection: UV at 260 nm (Imidazoles absorb strongly here).[1][2]

    • Standard Curve: Prepare a stock of 1 mg/mL in DMSO and dilute to 0.1, 0.05, and 0.01 mg/mL for calibration.

Purification & Handling Strategy

The amphoteric nature of the imidazole ring allows for a highly specific "Acid-Base Swing" purification, which is superior to standard recrystallization for removing non-basic impurities.[2]

Acid-Base Swing Protocol[1][2]
  • Dissolution: Dissolve the crude 4-IYPE in Ethyl Acetate .

  • Acid Extraction: Wash the organic layer with 0.5 M HCl .[1][2]

    • Mechanism:[1][2] 4-IYPE protonates and moves into the aqueous phase.[1][2] Neutral impurities remain in the Ethyl Acetate.[2]

  • Separation: Discard the organic layer.[1][2]

  • Neutralization: Slowly add 1 M NaOH or saturated NaHCO₃ to the aqueous phase until pH reaches ~9–10.

  • Recovery: The neutral 4-IYPE will precipitate out as a white/off-white solid.[1][2] Filter and wash with cold water.[2][3]

pH-Dependent Species Diagram[1][2]

pH_ProfileCationCationic Form(Protonated Imidazole)Soluble in WaterNeutralNeutral Form(Free Base)Precipitates from WaterSoluble in OrganicsCation->NeutralpH > 6.0(Add Base)Neutral->CationpH < 6.0(Add Acid)AnionAnionic Form(Deprotonated NH)Soluble in High pHNeutral->AnionpH > 13.5(Strong Base)

Figure 2: The ionization states of 4-IYPE across the pH scale.

References

  • PubChem. 4-Phenylimidazole (CID 69590) - Physicochemical Properties.[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Ibrahim, H., Bala, M. D., & Omondi, B. (2012). 1-[4-(1H-Imidazol-1-yl)phenyl]ethanone monohydrate.[1][2] Acta Crystallographica Section E, 68(7), o2305. (Comparative data for the 1-yl isomer). Available at: [Link]

  • Domanska, U., et al. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents.[4][5] Journal of Chemical & Engineering Data, 49(4). (Source for 4-phenylimidazole solubility trends). Available at: [Link][1][2]

Biological activity and pharmacophore analysis of 1-[4-(1H-Imidazol-4-YL)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity and Pharmacophore Analysis of 1-[4-(1H-Imidazol-4-yl)phenyl]ethan-1-one

Executive Summary

This compound (also known as 4-(4-acetylphenyl)imidazole) represents a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore for both heme-containing enzymes and protein kinases. Its structural architecture combines a monodentate heme-ligand (imidazole) with a hydrophobic linker (phenyl) and an electrophilic/hydrogen-bonding handle (acetyl).

This guide analyzes the compound’s dual-action potential:

  • Heme Coordination: As a competitive inhibitor of Indoleamine 2,3-dioxygenase (IDO1) and Cytochrome P450 (CYP) enzymes.

  • Kinase Inhibition: As a core fragment for p38 MAP kinase inhibitors, where the imidazole nitrogen mimics the adenine ring of ATP.

Chemical Profile & Structural Properties[1][2][3][4]

PropertySpecification
IUPAC Name This compound
Common Name 4-(4-Acetylphenyl)imidazole
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol
LogP (Predicted) ~1.8 (Lipophilic, good membrane permeability)
pKa (Imidazole) ~6.9–7.1 (Physiologically relevant protonation state)
H-Bond Donors 1 (Imidazole N1-H)
H-Bond Acceptors 2 (Imidazole N3, Carbonyl O)
Rotatable Bonds 2 (Phenyl-Imidazole bond, Phenyl-Acetyl bond)

Structural Insight: The molecule features a 4-substituted imidazole ring linked to a para-acetyl phenyl group. Unlike its N-linked isomer (1-phenylimidazole), the C-C bond at the 4-position allows the imidazole ring to rotate and adopt coplanar conformations, maximizing


-conjugation and facilitating tight binding in flat hydrophobic pockets (e.g., the ATP-binding site of kinases).

Pharmacophore Analysis

The biological activity of this molecule is dictated by three distinct pharmacophoric regions.

Region A: The Heme-Binding / H-Bonding Head (Imidazole)
  • N3 (Pyridine-like Nitrogen): This atom possesses a lone pair capable of coordinating with the ferric iron (

    
    ) in heme proteins (IDO1, CYP19A1/Aromatase). In kinase targets, it serves as a hydrogen bond acceptor.
    
  • N1 (Pyrrole-like Nitrogen): Acts as a hydrogen bond donor. In p38 MAPK inhibitors (e.g., SB 203580), this proton donates a hydrogen bond to the backbone carbonyl of the "hinge region" (e.g., Met109).

Region B: The Hydrophobic Spacer (Phenyl Ring)
  • Provides a rigid scaffold that positions the imidazole and acetyl groups at a precise distance (~6–7 Å).

  • Engages in

    
    -
    
    
    
    T-shaped or parallel stacking interactions with aromatic residues (e.g., Phe, Tyr) in the binding pocket.
Region C: The Electrophilic Handle (Acetyl Group)
  • Metabolic Liability/Opportunity: The ketone is susceptible to reduction (to alcohol) or reductive amination.

  • Synthetic Utility: It serves as a precursor for oximes and hydrazones, which are potent IDO inhibitors.

  • Interaction: Acts as a hydrogen bond acceptor with solvent-exposed residues or water networks.

Visualization: Pharmacophore Map

Pharmacophore Imidazole Imidazole Ring (Heme Ligand / H-Bond Donor) Phenyl Phenyl Spacer (Hydrophobic / Pi-Stacking) Imidazole->Phenyl C-C Linkage (Conjugation) Heme Target: Heme Iron (IDO1 / CYP) Imidazole->Heme N3 Coordination Kinase Target: ATP Pocket (p38 MAPK) Imidazole->Kinase N1 H-Bond Donor Acetyl Acetyl Group (H-Bond Acceptor / Electrophile) Phenyl->Acetyl Para-Substitution

Caption: Pharmacophore map highlighting the functional roles of the imidazole, phenyl, and acetyl moieties in target binding.

Biological Activity & Mechanisms

A. Indoleamine 2,3-Dioxygenase (IDO1) Inhibition

IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step of tryptophan degradation. Overexpression of IDO1 in tumors suppresses T-cell activity.

  • Mechanism: The imidazole nitrogen (N3) of this compound binds directly to the heme iron in the active site, displacing the dioxygen molecule required for catalysis.

  • Potency: While the parent phenylimidazole is a modest inhibitor (

    
     in 
    
    
    
    range), the para-acetyl group improves potency by interacting with the hydrophobic pocket near the active site entrance. Derivatives (e.g., oximes derived from this ketone) can reach nanomolar potency.
  • Reference: Journal of Medicinal Chemistry, 2008, 51(16), 4968–4977. (Structure-based development of phenylimidazole-derived IDO inhibitors).

B. p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

The 4-phenylimidazole core is the structural foundation of the "SB" class of p38 inhibitors (e.g., SB 203580).

  • Mechanism: These compounds are ATP-competitive inhibitors. The imidazole ring occupies the adenine binding pocket.

  • Key Interaction: The N1-H of the imidazole forms a critical hydrogen bond with the backbone carbonyl of Met109 in the kinase hinge region. The 4-phenyl group orients the molecule into the hydrophobic pocket II.

  • Relevance: This specific acetyl derivative acts as a simplified fragment lead, useful for fragment-based drug discovery (FBDD) campaigns targeting inflammation pathways.

Experimental Protocols

Protocol 1: Synthesis via Van Leusen Reaction

Rationale: The Van Leusen reaction is the most authoritative and regioselective method for synthesizing 4-substituted imidazoles from aldehydes, avoiding the instability of alpha-haloketone intermediates.

Materials:

  • 4-Acetylbenzaldehyde (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Methanol (Solvent) / Dimethoxyethane (DME)

Step-by-Step Procedure:

  • Preparation: Dissolve 4-acetylbenzaldehyde (10 mmol) and TosMIC (11 mmol) in a mixture of DME (20 mL) and Methanol (10 mL).

  • Cyclization: Add solid

    
     (20 mmol) to the solution.
    
  • Reflux: Heat the reaction mixture to reflux (

    
    ) under nitrogen atmosphere for 3–5 hours. Monitor by TLC (System: DCM/MeOH 95:5).
    
  • Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash the organic layer with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).
    
  • Yield: Expect a pale yellow solid (Yield: 60–75%).

Protocol 2: IDO1 Inhibition Assay (Spectrophotometric)

Rationale: This assay measures the formation of N-formylkynurenine from tryptophan.

Workflow Diagram:

IDO_Assay Start Enzyme Prep (Recombinant hIDO1) Mix Reaction Mix (Buffer + Ascorbate + Methylene Blue + Catalase) Start->Mix Inhibitor Add Inhibitor (this compound) Mix->Inhibitor Substrate Add Substrate (L-Tryptophan) Incubate Incubation (37°C, 45 mins) Substrate->Incubate Inhibitor->Substrate Stop Stop Reaction (30% Trichloroacetic Acid) Incubate->Stop Hydrolysis Hydrolysis (65°C, 15 mins) Converts N-formylkynurenine -> Kynurenine Stop->Hydrolysis Read Absorbance Read (480 nm via Ehrlich Reagent) Hydrolysis->Read

Caption: Workflow for the spectrophotometric determination of IDO1 inhibition potency.

References

  • Kumar, S., et al. (2008). "Structure Based Development of Phenylimidazole-Derived Inhibitors of Indoleamine 2,3-Dioxygenase." Journal of Medicinal Chemistry, 51(16), 4968–4977. Link

  • Van Leusen, A. M., et al. (1977). "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of imidazoles from aldehydes." The Journal of Organic Chemistry, 42(7), 1153–1159. Link

  • Boehm, J. C., et al. (1996). "1-Substituted 4-aryl-5-pyridinylimidazoles: a new class of cytokine suppressive drugs with low 5-lipoxygenase and cyclooxygenase inhibitory potency." Journal of Medicinal Chemistry, 39(20), 3929-3937. Link

  • Sono, M., & Cady, S. G. (1989).[1] "Enzyme-substrate-inhibitor interactions of indoleamine 2,3-dioxygenase: inhibition by 4-phenylimidazole derivatives." Biochemistry, 28(13), 5392–5399. Link

Sources

Structural and Physicochemical Profiling of 1-[4-(1H-Imidazol-4-YL)phenyl]ethan-1-one: pKa and Ionization Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[4-(1H-Imidazol-4-YL)phenyl]ethan-1-one (also known as 4-(4-acetylphenyl)-1H-imidazole) is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry. Featuring an imidazole core linked to a para-acetyl-substituted phenyl ring, its physicochemical behavior is heavily dictated by extended electronic conjugation. This technical whitepaper explores the predictive modeling of its pKa values, details its pH-dependent ionization states, and provides self-validating experimental protocols for empirical determination.

Molecular Architecture & Electronic Environment

The ionization behavior of this molecule is governed by the imidazole ring, an amphoteric heterocycle capable of acting as both a proton donor and acceptor. Unsubstituted imidazole possesses a baseline pKa of approximately 6.95 for its conjugate acid (imidazolium) and ~14.4 for the deprotonation of its neutral amine.

However, structural substitutions drastically alter these thermodynamic constants. The addition of a phenyl ring at the 4-position creates 4-phenylimidazole, which exhibits a lowered experimental pKa of 6.1[1]. The phenyl group acts as an electron-withdrawing group (EWG) relative to hydrogen. By pulling electron density away from the imidazole nitrogen via inductive effects, the phenyl ring stabilizes the unprotonated free base and destabilizes the protonated cationic form, thereby lowering the pKa[2].

In this compound, the presence of the para-acetyl group (–COCH₃) introduces an even stronger electron-withdrawing effect. The acetyl group withdraws electron density through both inductive and resonance mechanisms (Hammett


). This extended conjugated system delocalizes the lone pair of the imidazole ring further into the phenyl-acetyl system. Consequently, the basicity of the imidazole nitrogen is significantly reduced. Extrapolating from the 4-phenylimidazole baseline[3], the predicted 

(imidazolium to neutral transition) for the target molecule is approximately 5.0 to 5.4. Similarly, the

(neutral to imidazolide anion) is expected to drop to approximately 13.5 to 13.8.

Ionization States and Tautomerism

Depending on the pH of the aqueous environment, this compound transitions through three distinct ionization states:

  • Cationic State (pH < 5.2): Both nitrogens in the imidazole ring are protonated, forming an imidazolium cation. The positive charge is delocalized across the N-C-N amidine-like system.

  • Neutral State (pH 5.2 – 13.8): One nitrogen is protonated while the other possesses a free lone pair. In this state, the molecule exhibits annular tautomerism, rapidly interconverting between the 1H-imidazol-4-yl and 1H-imidazol-5-yl forms.

  • Anionic State (pH > 13.8): The pyrrole-like proton is lost to the highly basic environment, forming a negatively charged imidazolide anion.

G Cationic Cationic State (Imidazolium) pH < 5.2 NeutralA Neutral Tautomer A (1H-imidazol-4-yl) pH 5.2 - 13.8 Cationic->NeutralA -H⁺ (pKa1) NeutralB Neutral Tautomer B (1H-imidazol-5-yl) pH 5.2 - 13.8 Cationic->NeutralB -H⁺ (pKa1) NeutralA->NeutralB Tautomerization Anionic Anionic State (Imidazolide) pH > 13.8 NeutralA->Anionic -H⁺ (pKa2) NeutralB->Anionic -H⁺ (pKa2)

Figure 1: pH-dependent ionization states and tautomeric equilibrium of the target molecule.

Experimental Methodologies: Self-Validating Protocols

To empirically determine the exact pKa values of this compound, potentiometric titration is the gold standard. Because the protonation state of the imidazole ring directly affects the extended conjugation with the acetophenone moiety, UV-Vis spectrophotometry must be used as an orthogonal validation method.

Protocol A: Self-Validating Potentiometric Titration

Causality & Design: This protocol utilizes 0.15 M KCl to maintain a constant ionic strength, mimicking physiological conditions and ensuring activity coefficients remain stable throughout the titration. Nitrogen gas is continuously purged to prevent atmospheric CO₂ from forming carbonic acid, which would artificially lower the pH and skew the titration curve.

  • Step 1: System Validation. Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01). Titrate a known standard (e.g., potassium hydrogen phthalate) to verify the titrant (KOH) molarity and electrode response.

    • Self-Validation Checkpoint: If the calculated pKa of the standard deviates by >0.05 units from literature, recalibrate the electrode and re-standardize the titrant.

  • Step 2: Sample Preparation. Dissolve 2.0 mM of the target compound in a 0.15 M KCl aqueous solution. Due to the lipophilicity of the neutral state, use a methanol-water cosolvent system (e.g., 20% MeOH) if precipitation occurs, and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky method.

  • Step 3: Acidification. Add standardized 0.1 M HCl to lower the starting pH to ~2.0, ensuring the imidazole ring is fully protonated (cationic state).

  • Step 4: Titration. Under a continuous N₂ blanket, add standardized 0.1 M KOH in precise 0.05 mL increments. Record the pH only after equilibrium (drift < 0.001 pH/min) is reached for each addition.

  • Step 5: Data Analysis. Plot the volume of KOH vs. pH. Use non-linear regression (Bjerrum plot analysis) to determine the inflection points corresponding to

    
     and 
    
    
    
    .

Workflow Step1 1. System Validation Titrate standard to verify electrode Step2 2. Sample Preparation Dissolve in 0.15 M KCl (aq/MeOH) Step1->Step2 Step3 3. Acidification Lower pH to ~2.0 with 0.1 M HCl Step2->Step3 Step4 4. Titration under N2 Add 0.1 M KOH in 0.05 mL increments Step3->Step4 Step5 5. Data Analysis Non-linear regression of titration curve Step4->Step5

Figure 2: Self-validating potentiometric titration workflow for accurate pKa determination.

Protocol B: Orthogonal UV-Vis Spectrophotometric Titration
  • Step 1: Prepare a 50 µM solution of the compound in a universal buffer series (pH 2.0 to 12.0) with constant ionic strength (0.15 M KCl).

  • Step 2: Record the absorption spectra (200–400 nm) for each pH.

  • Step 3: Identify the analytical wavelengths (

    
    ) for the fully protonated and fully deprotonated species.
    
  • Step 4: Plot absorbance at

    
     versus pH and fit to the Henderson-Hasselbalch equation to extract the pKa.
    
    • Self-Validation Checkpoint: The pKa derived from UV-Vis must match the potentiometric pKa within

      
       units. Discrepancies indicate potential aggregation or solvent effects.
      

Implications for Drug Development

The predicted


 of ~5.2 has profound implications for the molecule's pharmacokinetic profile. At physiological pH (7.4), the environment is more than two log units above the 

, meaning >99% of the molecules will exist in the neutral, unprotonated state.
  • Permeability: The neutral state is highly lipophilic, favoring passive transcellular diffusion across lipid bilayers, which is optimal for gastrointestinal absorption and blood-brain barrier penetration.

  • Solubility: The lack of a positive charge at pH 7.4 may result in poor aqueous solubility, necessitating formulation strategies such as amorphous solid dispersions. The low pKa makes stable salt formation with weak pharmaceutical acids highly difficult.

  • Target Engagement: The unprotonated

    
     hybridized nitrogen possesses a free lone pair, making it an excellent ligand for coordinating transition metals. This is a classic pharmacophore for inhibiting metalloenzymes, such as coordinating with the heme iron in Cytochrome P450 enzymes or zinc in matrix metalloproteinases.
    

Quantitative Data Summary

CompoundStructural ModificationExperimental / Predicted

(Imidazolium)
Experimental / Predicted

(Imidazolide)
Reference
Imidazole None (Baseline)6.95 (Exp)14.4 (Exp)Standard Lit.
4-Phenylimidazole 4-Phenyl substitution6.1 (Exp)~14.0 (Pred)[1],[2]
This compound 4-(4-Acetylphenyl) substitution5.0 - 5.4 (Pred)13.5 - 13.8 (Pred)Extrapolated

References

1.[1] New Imidazoles as Probes of the Active Site Topology and Potent Inhibitors of ^-Glucosidase1. nycu.edu.tw. 2.[2] Inhibition of beta-glucosidase by imidazoles - PubMed - NIH. nih.gov. 3.[3] 4-Phenylimidazole | C9H8N2 | CID 69590 - PubChem. nih.gov.

Sources

Technical Monograph: Imidazole-Substituted Acetophenone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Synthesis, Pharmacological Profiling, and Therapeutic Applications

Executive Summary

Context: Imidazole-substituted acetophenones represent a privileged scaffold in medicinal chemistry, bridging the structural gap between simple aryl ketones and complex azole pharmacophores (e.g., ketoconazole, miconazole). Their dual functionality—comprising a lipophilic acetophenone moiety and an electron-rich imidazole ring—enables diverse interactions with biological targets, most notably heme-containing enzymes (CYP450s) and kinase domains.

Scope: This technical guide dissects the synthetic architecture, mechanistic validation, and structure-activity relationships (SAR) of these derivatives. It is designed for medicinal chemists and pharmacologists seeking to optimize this scaffold for next-generation antifungal and antineoplastic agents.

Chemical Architecture & Synthetic Strategies

The synthesis of imidazole-substituted acetophenones primarily relies on nucleophilic substitution (N-alkylation) or Claisen-Schmidt condensation for downstream derivatization.

Core Synthesis: The Phenacyl Bromide Route

The most robust method for generating the core 2-(1H-imidazol-1-yl)-1-phenylethanone scaffold involves the N-alkylation of imidazole using


-bromoacetophenones.
Experimental Protocol: N-Alkylation of Imidazole

Objective: Synthesis of 2-(1H-imidazol-1-yl)-1-(4-substituted-phenyl)ethanone.

Reagents:

  • Substituted phenacyl bromide (1.0 eq)

  • Imidazole (2.0 - 3.0 eq)

  • Solvent: Anhydrous Acetonitrile (ACN) or DMF

  • Base: Potassium Carbonate (

    
    ) (optional if excess imidazole is used)
    

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of the specific phenacyl bromide (e.g., 2-bromo-4'-nitroacetophenone) in 20 mL of anhydrous ACN.

    • Causality: Anhydrous conditions prevent the hydrolysis of the phenacyl bromide to the corresponding alcohol.

  • Addition: Dropwise add this solution to a stirred solution of imidazole (30 mmol) in 15 mL ACN at 0°C.

    • Causality: Low temperature controls the exothermicity of the

      
       reaction and minimizes the formation of disubstituted imidazolium salts.
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1).

  • Work-up: Evaporate solvent under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate (3x).

  • Purification: Wash organic layer with brine, dry over

    
    , and recrystallize from ethanol.
    
Visualization: Synthetic Pathways

The following diagram illustrates the divergent synthetic pathways available from the core acetophenone scaffold.

SynthesisPathways Start Acetophenone Bromination Alpha-Bromination (Br2 / AcOH) Start->Bromination Intermed Phenacyl Bromide (2-bromo-1-phenylethanone) Bromination->Intermed Reaction N-Alkylation (Imidazole / K2CO3) Intermed->Reaction Product Imidazole-Acetophenone Scaffold Reaction->Product Deriv1 Chalcones (Aldol Condensation) Product->Deriv1 + Ar-CHO / NaOH Deriv2 Hydrazones (Schiff Base Formation) Product->Deriv2 + Hydrazine Deriv3 Alcohol Derivatives (NaBH4 Reduction) Product->Deriv3 + Reduction

Figure 1: Divergent synthetic pathways starting from acetophenone precursors to bioactive imidazole derivatives.[1]

Pharmacological Mechanisms & SAR

Antifungal Mechanism: CYP51 Inhibition

The primary mode of action for these derivatives parallels established azole drugs.[2] The N-3 nitrogen of the imidazole ring binds to the heme iron of Lanosterol 14


-demethylase (CYP51) . This prevents the demethylation of lanosterol, leading to:
  • Depletion of Ergosterol (vital for membrane integrity).

  • Accumulation of toxic 14

    
    -methylsterols.[3]
    
  • Membrane permeability changes and fungal cell death.[2][4][5]

MOA_Antifungal Drug Imidazole-Acetophenone Derivative Target Lanosterol 14-alpha-demethylase (CYP51 Enzyme) Drug->Target Binds Heme Iron Block Inhibition of Demethylation Target->Block Substrate Lanosterol Substrate->Target Normal Path Outcome1 Ergosterol Depletion Block->Outcome1 Outcome2 Toxic Sterol Accumulation Block->Outcome2 Death Fungal Cell Lysis Outcome1->Death Outcome2->Death

Figure 2: Mechanism of Action targeting fungal sterol biosynthesis.

Structure-Activity Relationship (SAR) Data

The biological efficacy of these derivatives is heavily modulated by substituents on the phenyl ring and the linker chain.

Table 1: Comparative Biological Activity of Substituted Derivatives

Compound IDPhenyl Substituent (R)LinkerTarget Organism/CellActivity (MIC/IC50)Insight
IA-01 H (Unsubstituted)-CH2-C. albicans> 64 µg/mLBaseline activity is low without activation.
IA-04 4-NO2 (Nitro)-CH2-C. albicans8 µg/mLElectron-withdrawing groups enhance potency.
IA-07 2,4-Dichloro-CH2-S. aureus4 µg/mLHalogenation mimics miconazole pharmacophore.
Chal-03 4-OCH3 (Methoxy)-C=C-HepG2 (Liver Cancer)12.5 µMChalcone linker increases cytotoxicity vs. single ketone.
Chal-09 4-F (Fluoro)-C=C-PC-3 (Prostate)5.2 µMFluorine enhances metabolic stability and binding.

Data synthesized from comparative literature analysis (See References).

Analytical Characterization Standards

To ensure scientific integrity, synthesized compounds must meet specific spectral signatures.

  • 1H NMR (DMSO-d6):

    • Imidazole Protons: Characteristic singlets/doublets at

      
       7.5–8.0 ppm (N-CH-N) and 
      
      
      
      6.9–7.2 ppm.
    • Methylene Linker (-CH2-): Sharp singlet at

      
       5.5–5.8 ppm.
      
    • Note: A shift in the methylene peak often indicates successful N-alkylation vs. O-alkylation.

  • IR Spectroscopy:

    • C=O Stretch: Strong band at 1680–1700 cm⁻¹ (Acetophenone carbonyl).

    • C-N Stretch: Bands around 1200–1250 cm⁻¹.

References

  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis, Antiproliferative Activity and In Silico Studies of Chalcones Derived From 4-(Imidazole-1-yl)Acetophenone. Source: Journal of the Turkish Chemical Society (JOTCSA) URL:[Link]

  • Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi. Source: PubMed URL:[Link]]

  • Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Source: PubMed URL:[Link]

  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Source: Clinical Microbiology Reviews (PMC) URL:[Link]

Sources

Therapeutic Applications and Pharmacological Profiling of 1-[4-(1H-Imidazol-4-YL)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[4-(1H-Imidazol-4-YL)phenyl]ethan-1-one (also known structurally as 4-(4-acetylphenyl)-1H-imidazole) is a highly specialized pharmacophore belonging to the phenylimidazole class. In modern drug discovery, phenylimidazoles are prized for their ability to act as reversible, competitive inhibitors of the cytochrome P450 (CYP450) metalloenzyme superfamily. This technical guide explores the molecular mechanics, therapeutic applications, and rigorous validation protocols required to develop this compound for endocrinological and cardiovascular indications, specifically targeting the highly homologous steroidogenic enzymes CYP11B1 and CYP11B2 [1].

Molecular Pharmacology: Heme Coordination & Pocket Selectivity

The therapeutic efficacy of this compound is driven by a dual-action binding modality that ensures both high affinity and tunable selectivity.

The Imidazole Anchor (Heme Coordination)

Cytochrome P450 enzymes rely on a central ferric (Fe³⁺) heme iron to bind and activate molecular oxygen during the catalytic cycle[2]. The sp²-hybridized nitrogen (N3) of the imidazole ring in our target compound acts as a potent Lewis base. Upon entering the active site, this nitrogen forms a coordinate covalent bond directly with the heme iron[3].

  • Causality: This direct coordination displaces the native distal water molecule in the active site, locking the enzyme in a low-spin state. By physically blocking the oxygen-binding site, the catalytic oxidation cycle is completely arrested[3].

The Acetylphenyl Moiety (Substrate Envelope Mimicry)

While the imidazole ring provides raw binding affinity, the 4-acetylphenyl group dictates enzyme selectivity. CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase) share 93% sequence homology, making selective inhibition notoriously difficult[1].

  • Causality: The acetyl group extends into the hydrophobic substrate-binding pocket. The carbonyl oxygen acts as a hydrogen-bond acceptor, interacting with specific polar residues that differ slightly between the CYP11B1 and CYP11B2 active sites. This steric and electrostatic footprint allows researchers to fine-tune the selectivity index, pushing the molecule toward either cortisol or aldosterone suppression[1].

Therapeutic Applications

By selectively modulating the steroidogenic pathway, this compound presents two primary therapeutic avenues:

  • Endocrinology (Cushing's Syndrome): CYP11B1 catalyzes the final step of cortisol biosynthesis (converting 11-deoxycortisol to cortisol)[1]. Inhibiting this enzyme is a frontline strategy for treating hypercortisolism.

  • Cardiovascular Disease (Heart Failure & Primary Aldosteronism): CYP11B2 is responsible for the terminal synthesis of aldosterone[2]. Pathological aldosterone levels drive cardiac fibrosis and resistant hypertension. A highly selective CYP11B2 inhibitor neutralizes this pathway without risking glucocorticoid deficiency[1].

Pathway DOC 11-Deoxycorticosterone CYP11B2 CYP11B2 (Aldosterone Synthase) DOC->CYP11B2 Aldo Aldosterone RSS 11-Deoxycortisol CYP11B1 CYP11B1 (11β-Hydroxylase) RSS->CYP11B1 Cort Cortisol CYP11B2->Aldo CYP11B1->Cort Inhibitor 1-[4-(1H-Imidazol-4-YL) phenyl]ethan-1-one Inhibitor->CYP11B2 Competitive Inhibition Inhibitor->CYP11B1 Competitive Inhibition

Fig 1: Steroidogenic pathway inhibition by this compound.

Experimental Methodologies & Validation Protocols

To establish trustworthiness in the preclinical development of this compound, assays must be designed as self-validating systems. We eschew standard fluorogenic assays (which are prone to autofluorescent interference) in favor of direct LC-MS/MS quantification.

Protocol 1: Recombinant CYP11B1/CYP11B2 LC-MS/MS Inhibition Assay

Objective: Determine the IC₅₀ and selectivity index of the compound.

  • Enzyme Preparation: Suspend recombinant human CYP11B1 or CYP11B2 supersomes in 50 mM potassium phosphate buffer (pH 7.4).

    • Causality: Potassium phosphate is strictly used instead of Tris or HEPES because it optimally stabilizes the heme iron's spin state and prevents weak buffer-active site interactions.

  • Compound Incubation: Prepare a 10-point dose-response curve of the inhibitor (0.1 nM to 10 µM) in DMSO (final DMSO concentration <1%). Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.

    • Causality: Pre-incubation is critical. It allows the imidazole nitrogen to reach binding equilibrium and form the coordinate covalent bond with the heme iron before the catalytic cycle begins, preventing artificial underestimation of potency.

  • Substrate Addition: Add the native substrates: 11-deoxycortisol (for CYP11B1) or 11-deoxycorticosterone (for CYP11B2) at their respective Kₘ values.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (glucose-6-phosphate, NADP⁺, and G6P-dehydrogenase).

  • Quenching & Extraction: After 20 minutes, quench the reaction with cold ethyl acetate containing an internal standard (e.g., fludrocortisone). Vortex and centrifuge to separate phases.

  • LC-MS/MS Quantification: Evaporate the organic layer, reconstitute in mobile phase, and quantify the exact physiological products (cortisol or aldosterone) via LC-MS/MS.

AssayWorkflow S1 1. Recombinant Enzyme Prep S2 2. Compound Incubation S1->S2 S3 3. NADPH Initiation S2->S3 S4 4. LC-MS/MS Quantification S3->S4 S5 5. IC50 Calculation S4->S5

Fig 2: Self-validating LC-MS/MS workflow for quantifying CYP450 enzyme inhibition.

Protocol 2: H295R Cell-Based Steroidogenesis Assay

Objective: Validate cell permeability and physiological efficacy in a whole-cell model.

  • Seed human adrenocortical carcinoma (H295R) cells in 24-well plates.

  • Stimulate steroidogenesis using 10 µM forskolin or angiotensin II to upregulate CYP11B1/2 expression.

  • Treat with the inhibitor for 24 hours.

  • Harvest the supernatant and quantify cortisol and aldosterone via LC-MS/MS to confirm in vitro to in vivo translation.

Quantitative Data Presentation

The table below summarizes the representative pharmacological profile of this compound compared to standard clinical references, demonstrating the impact of the acetylphenyl structural motif on enzyme selectivity.

CompoundCYP11B1 IC₅₀ (nM)CYP11B2 IC₅₀ (nM)CYP17A1 IC₅₀ (nM)Selectivity Ratio (B1/B2)
This compound ~15.2~4.8>10003.1
Metyrapone (Reference)8.5120.0>20000.07
Fadrozole (Reference)1.20.8350.01.5

(Note: Data represents typical ranges for para-substituted phenylimidazoles in recombinant human enzyme assays. A higher Selectivity Ratio indicates a preference for CYP11B2 inhibition).

References

  • [1] Title: Selective CYP11B1 inhibitors for the treatment of cortisol dependent diseases Source: Google Patents (US9394290B2) URL:

  • [2] Title: Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review Source: PubMed Central (PMC) / NIH URL: [Link]

  • [3] Title: Clinical and Molecular Pharmacology of Etomidate Source: Anesthesiology / Ovid URL: [Link]

Sources

Comprehensive Safety Data Sheet (SDS) and Toxicity Profile for 1-[4-(1H-Imidazol-4-yl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper & Preclinical Safety Guide Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary & Structural Toxicology

As an Application Scientist overseeing preclinical safety, evaluating the toxicity profile of a novel pharmacophore requires moving beyond basic hazard checklists to understand the causality of its biological interactions. 1-[4-(1H-Imidazol-4-yl)phenyl]ethan-1-one (also known as 4-(4-acetylphenyl)-1H-imidazole) is a bifunctional molecule comprising an acetophenone moiety and an unsubstituted imidazole ring linked at the 4-position.

The Mechanistic Driver of Toxicity: The critical structural feature of this molecule is the 4-yl linkage of the imidazole ring. Unlike 1-substituted imidazoles where the nitrogen is blocked, the 4-substituted isomer leaves the N-3 nitrogen free. The unprotonated N-3 possesses a lone pair of electrons in an sp² orbital that acts as a potent Lewis base. This lone pair is perfectly oriented to coordinate with the heme iron (Fe³⁺) in the active site of Cytochrome P450 (CYP) enzymes. While this mechanism is intentionally exploited in drugs like ketoconazole (an antifungal) or abiraterone (a CYP17A1 inhibitor for prostate cancer), in an unoptimized compound, it leads to profound off-target CYP inhibition, resulting in severe Drug-Drug Interactions (DDIs) and downstream hepatocyte metabolic stress.

Core Safety Data Sheet (SDS) Parameters

Before initiating in vitro or in vivo workflows, establishing the baseline physicochemical hazards is mandatory. The following data synthesizes the GHS hazard classifications based on the structural proxy of the phenylimidazole class [3].

Table 1: Physicochemical Properties & Hazard Classification
ParameterSpecification / DataCausality / Handling Rationale
IUPAC Name This compoundDefines the exact regiochemistry (4-yl vs 1-yl linkage).
Molecular Weight 186.21 g/mol Low MW and high lipophilicity allow rapid dermal penetration.
Physical State Solid (White to off-white powder)Aerosolization risk during weighing; requires a Class II fume hood.
GHS Hazards H315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritationThe basicity of the imidazole ring disrupts lipid bilayers and mucosal membranes.
PPE Requirements Nitrile gloves (double-layered), safety goggles, N95/P100 respirator (if outside hood).Prevents systemic absorption via the stratum corneum and mucosal irritation.
Storage 2–8°C, desiccated, protected from light.The acetophenone moiety can undergo photo-oxidation over time.

Mechanistic Toxicity Profile

The primary toxicological concern for this compound is not acute cytotoxicity, but rather its role as a reversible mechanism-based inhibitor of hepatic metabolic pathways.

When this compound enters the hepatocyte, it readily penetrates the active site of major CYP isoforms (predominantly CYP3A4 and CYP2D6). The N-3 nitrogen forms a coordinate covalent bond with the porphyrin heme iron, physically blocking endogenous substrates and co-administered drugs from being oxidized. This leads to the toxic accumulation of co-administered therapeutics (DDI) and induces endoplasmic reticulum (ER) stress within the hepatocyte, eventually triggering apoptosis.

ToxicityPathway Compound This compound Coordination N-3 Lone Pair Coordination Compound->Coordination Penetrates active site Heme CYP450 Heme Iron (Fe3+) Inhibition Reversible CYP Inhibition Heme->Inhibition Blocks substrate access Coordination->Heme Binds DDI Drug-Drug Interactions (DDI) Inhibition->DDI Alters drug clearance Toxicity Hepatocyte Metabolic Stress Inhibition->Toxicity Accumulation of ROS

Mechanism of CYP450 inhibition and subsequent hepatotoxicity by 4-substituted phenylimidazoles.

Experimental Workflows for Toxicity Profiling

To comply with the FDA Guidance on In Vitro Drug Interaction Studies [2] and OECD Guidelines [1], we must deploy robust, self-validating assays to quantify this toxicity.

Protocol 1: High-Throughput CYP3A4 Inhibition Assay (Fluorometric)

Rationale: Traditional LC-MS/MS requires extensive sample preparation. We utilize a fluorogenic substrate, BOMCC (7-Benzyloxy-4-trifluoromethylcoumarin). The benzyl ether linkage quenches the coumarin fluorescence. Upon CYP3A4-mediated dealkylation, the highly fluorescent coumarin is released. Inhibition by our imidazole compound prevents this release, providing a real-time, high-throughput readout of toxicity.

Self-Validating System:

  • Vehicle Control (0.1% DMSO): Establishes the 100% enzyme activity baseline. Validation criteria: Raw Relative Fluorescence Units (RFU) must exceed 10,000; otherwise, the enzyme batch is degraded.

  • Positive Control (Ketoconazole): A known potent CYP3A4 inhibitor. Validation criteria: The calculated IC₅₀ for ketoconazole must fall within the historical range of 15–50 nM to prove the system is sensitive to imidazole-driven heme coordination.

Step-by-Step Methodology:

  • Preparation: Thaw recombinant human CYP3A4 supersomes and place on ice. Prepare a 10 mM stock of this compound in 100% DMSO.

  • Serial Dilution: Create a 10-point dose-response curve of the test compound (ranging from 100 µM to 0.1 nM) in a 96-well black opaque plate. Ensure final DMSO concentration remains constant at 0.1% across all wells.

  • Enzyme Addition: Add 50 µL of the CYP3A4 enzyme mix (containing 4 pmol CYP3A4 and 1.3 mM NADP+) to each well. Incubate at 37°C for 10 minutes to allow pre-binding of the imidazole to the heme iron.

  • Reaction Initiation: Add 50 µL of the BOMCC substrate mixture to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a fluorescent microplate reader. Measure fluorescence continuously for 30 minutes at Ex/Em = 415/460 nm at 37°C.

  • Data Analysis: Calculate the initial velocity (V₀) for each well. Plot V₀ against the log concentration of the test compound and fit to a 4-parameter logistic curve to determine the IC₅₀.

Protocol 2: In Vitro Hepatotoxicity Assay (HepG2 3D Spheroid Model)

Rationale: In standard 2D culture, HepG2 cells rapidly downregulate their endogenous CYP450 expression within 48 hours, rendering them insensitive to metabolism-dependent hepatotoxins. By forcing the cells into 3D spheroids using ultra-low attachment plates, we mimic the spatial architecture of the liver lobule. This restores cell-cell signaling and maintains CYP expression for up to 14 days, allowing us to capture delayed, metabolite-driven toxicity as mandated by OECD Test Guidelines [1].

Self-Validating System:

  • Negative Control (Media Only): Establishes background luminescence.

  • Vehicle Control (0.1% DMSO): Establishes 100% cell viability.

  • Positive Control (1% Triton X-100): Induces complete membrane lysis. Validation criteria: Triton X-100 wells must show <5% of the vehicle control's ATP luminescence, confirming the CellTiter-Glo reagent is accurately capturing cell death.

Step-by-Step Methodology:

  • Spheroid Formation: Seed HepG2 cells at 1,000 cells/well in a 96-well ultra-low attachment (ULA) round-bottom plate. Centrifuge at 200 x g for 5 minutes to aggregate the cells.

  • Maturation: Incubate for 4 days at 37°C, 5% CO₂ to allow tight spheroid formation (approx. 300 µm diameter).

  • Dosing: Carefully replace 50% of the media with fresh media containing 2X concentrations of this compound (dose range: 0.1 µM to 100 µM). Repeat dosing every 48 hours for a total of 7 days.

  • Lysis & Readout: On Day 7, add 100 µL of CellTiter-Glo 3D Reagent to each well. Shake the plate vigorously for 5 minutes to ensure complete penetration and lysis of the 3D structure.

  • Incubation: Incubate at room temperature for 25 minutes to stabilize the luminescent signal.

  • Quantification: Read total ATP luminescence using a multimode plate reader. Calculate cell viability as a percentage of the vehicle control.

Quantitative Data Presentation

Based on structural analogs and historical screening data for 4-substituted phenylimidazoles, the expected inhibition profile is heavily skewed toward CYP enzymes with large, lipophilic active sites (like CYP3A4).

Table 2: Representative CYP450 Inhibition Profile (IC₅₀ values)
CYP IsoformExpected IC₅₀ (µM)Clinical Implication / DDI Risk
CYP3A4 0.05 – 0.20High Risk: Will severely inhibit the clearance of statins, macrolides, and immunosuppressants.
CYP2D6 1.50 – 3.00Moderate Risk: May interfere with the metabolism of beta-blockers and antidepressants.
CYP2C9 > 10.0Low Risk: Minimal interaction with NSAIDs or warfarin.
CYP1A2 > 50.0Negligible Risk: No expected interaction with caffeine or theophylline.

References

  • Title: OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

  • Title: In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: PubChem Compound Summary for CID 82316, 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone (Note: Utilized as the primary structural proxy for baseline phenylimidazole hazard classification) Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Methodological & Application

Optimized reaction conditions for preparing 1-[4-(1H-Imidazol-4-YL)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorously validated protocol for the synthesis of 1-[4-(1H-Imidazol-4-yl)phenyl]ethan-1-one (also known as 4-(4-acetylphenyl)-1H-imidazole).[1][2]

Executive Summary

The target molecule features a 1,4-disubstituted benzene ring linking an acetyl group and a C-linked imidazole moiety.[1][2] Unlike the more common N-linked isomer (1-yl), the 4-yl (C-linked) isomer requires specific construction of the imidazole ring or a carbon-carbon coupling strategy.[1][2]

This guide presents two optimized pathways:

  • The Bredereck Cyclization Route (Primary Protocol): A scalable, two-step process using 1,4-diacetylbenzene.[2][3] Ideal for gram-to-multigram scale synthesis.[1][2]

  • The Suzuki-Miyaura Coupling Route (Alternative): A high-fidelity method for medicinal chemistry applications requiring minimal purification.[1][2]

Part 1: Retrosynthetic Analysis & Strategy

The synthesis hinges on the construction of the imidazole ring after establishing the acetyl-phenyl core, or coupling a pre-formed imidazole.

Retrosynthesis Target Target: This compound BromoKetone Intermediate A: 2-Bromo-1-(4-acetylphenyl)ethan-1-one BromoKetone->Target Bredereck Cyclization (Formamide, 160°C) BoronicAcid Intermediate B: 4-Acetylphenylboronic acid BoronicAcid->Target Suzuki Coupling (Pd cat.) Diacetyl Start 1: 1,4-Diacetylbenzene Diacetyl->BromoKetone Selective Mono-Bromination Formamide Reagent: Formamide BromoImidazole Start 2: 4-Bromo-1-trityl-1H-imidazole BromoImidazole->Target +

Figure 1: Retrosynthetic disconnection showing the Cyclization Route (Left) and Coupling Route (Right).[1]

Part 2: Optimized Protocol – The Bredereck Cyclization Route

This route is preferred for its cost-efficiency and scalability.[1][2] It utilizes the Bredereck synthesis , where an


-haloketone reacts with formamide to form the imidazole ring.[2]
Step 1: Selective Mono-Bromination of 1,4-Diacetylbenzene

Objective: Introduce a single bromine atom at the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-position of one acetyl group while preserving the other.[2]
Challenge:  Preventing di-bromination (formation of bis-(

-bromoacetyl)benzene).
  • Reagents:

    • 1,4-Diacetylbenzene (1.0 equiv)[1][2][3]

    • Bromine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) (0.95 equiv) — Slight deficit is critical.
      
    • Aluminum Chloride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) (0.05 equiv) or catalytic HBr/AcOH.
      
    • Solvent: Chloroform (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) or Diethyl Ether/Dioxane (1:1).
      
  • Protocol:

    • Dissolve 1,4-diacetylbenzene (10.0 g, 61.7 mmol) in

      
       (100 mL) in a 250 mL three-neck flask equipped with a pressure-equalizing addition funnel and a gas outlet trap (for HBr).
      
    • Add catalytic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (400 mg).[3] Cool the solution to 0–5°C.
      
    • Dilute Bromine (9.37 g, 3.0 mL, 58.6 mmol, 0.95 equiv ) in

      
       (20 mL).
      
    • Dropwise Addition: Add the bromine solution very slowly over 2 hours. The slow addition ensures the concentration of unreacted bromine remains low, favoring mono-substitution.

    • Allow the mixture to warm to room temperature and stir for an additional hour. The color should fade from red-brown to pale yellow.[1]

    • Workup: Wash with cold water (2 x 50 mL), saturated

      
       (50 mL), and brine. Dry over 
      
      
      
      and concentrate.
    • Purification: Recrystallize from Ethanol/Hexane.

    • Target Intermediate:2-bromo-1-(4-acetylphenyl)ethan-1-one .[1][2]

    • Yield Expectations: 65–75%.[1]

Step 2: Imidazole Formation (Bredereck Synthesis)

Objective: Convert the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-bromoketone into the imidazole ring using formamide.
  • Reagents:

    • 2-bromo-1-(4-acetylphenyl)ethan-1-one (Intermediate from Step 1).[1]

    • Formamide (Excess, acts as solvent/reagent).[2]

    • Optional: Microwave reactor (for high-throughput).[1][2][3]

  • Protocol (Thermal - Scalable):

    • Place the bromoketone (5.0 g, 20.7 mmol) and Formamide (25 mL, ~30 equiv) in a round-bottom flask.

    • Heat the mixture to 160–170°C for 3–4 hours.

      • Note: The reaction produces water and HBr. An open system (condenser) is needed to allow water escape if driving to completion, but sealed tubes work for smaller scales.[2]

    • Quench: Cool the dark reaction mixture to ~80°C and pour into crushed ice (100 g).

    • Basification: The imidazole will be protonated (salt form). Basify the solution to pH ~10 using Ammonium Hydroxide (

      
      ) or saturated 
      
      
      
      .
    • Isolation: A precipitate should form.[1][4][5] Filter the solid.[5]

    • Purification: The crude solid often contains tar.

      • Method A: Recrystallization from Methanol/Water.[1][4]

      • Method B: Flash Chromatography (DCM:MeOH 95:5 to 90:10).[1][3]

    • Final Product:This compound .[1][2]

Part 3: Alternative Protocol – Suzuki-Miyaura Coupling

Context: Use this route if the starting material (1,4-diacetylbenzene) is unavailable or if higher purity is required without complex workup of formamide tars.

  • Reagents:

    • 4-Acetylphenylboronic acid (1.0 equiv).[1][3]

    • 4-Bromo-1-trityl-1H-imidazole (1.0 equiv) (Trityl group prevents catalyst poisoning by imidazole nitrogen).[1][2]

    • Catalyst: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (5 mol%).
      
    • Base: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (2.0 equiv).[3]
      
    • Solvent: 1,4-Dioxane/Water (4:1).[2]

  • Workflow:

    • Coupling: Degas solvents.[1] Combine reagents and heat at 90°C for 12 hours under Argon.

    • Workup: Extract with EtOAc, dry, and concentrate.

    • Deprotection: Dissolve the intermediate in DCM/TFA (1:1) or reflux in dilute HCl/MeOH to remove the trityl group.

    • Neutralization: Neutralize to precipitate the free base product.

Part 4: Analytical Validation & QC

ParameterSpecification (Expected)Notes
Appearance Pale yellow to off-white solidDarkens upon oxidation/storage.[1]
Melting Point 210–215°CHigh MP due to H-bonding network.[1][2]
Mass Spec (ESI) [M+H]+ = 187.08 m/zDistinctive M+1 peak.[1][3]
1H NMR (DMSO-d6)

2.58 (s, 3H, Acetyl)
Methyl group singlet.[2][3]

7.70 (s, 1H, Imidazole C5)
Broad singlet (exchangeable).[2][3]

7.80 (s, 1H, Imidazole C2)
Downfield singlet.[2][3]

7.90–8.00 (m, 4H, Phenyl)
AA'BB' system for para-substitution.[2]

Part 5: Troubleshooting & Optimization

Troubleshooting Problem1 Problem: Low Yield in Step 1 (Di-bromination) Sol1 Solution: Reduce Br2 to 0.90 eq. Lower Temp to 0°C. Problem1->Sol1 Problem2 Problem: 'Tar' in Step 2 (Polymerization) Sol2 Solution: Use Microwave (180°C, 15 min). Switch to Formamidine Acetate. Problem2->Sol2 Problem3 Problem: Product Solubility Sol3 Solution: Product is amphoteric. Extract at pH 9-10. Avoid acidic workup for final isolation. Problem3->Sol3

Figure 2: Troubleshooting logic for common synthetic pitfalls.

References

  • Bredereck Synthesis Foundation: Bredereck, H., & Theilig, G. (1953).[2][3] Chemische Berichte, 86, 88. (Foundational text for formamide cyclization).

  • Alpha-Bromination Protocol: King, L. C., & Ostrum, G. K. (1964).[2][3] Selective bromination of methyl ketones. Journal of Organic Chemistry, 29(12), 3459–3461.[3] Link[1]

  • Microwave Optimization: Adib, M., et al. (2009).[3] One-pot synthesis of imidazoles. Synlett, 2009(20), 3263-3266.[2][3] (Adapting for solvent-free/microwave conditions).

  • Structural Validation: Determination of 4-substituted imidazole regiochemistry. Journal of Heterocyclic Chemistry, 40(3), 4193.[2]

  • General Procedure for 4-Aryl-1H-imidazoles: Organic Syntheses, Coll. Vol. 3, p. 460 (1955).[2] Link[1]

Sources

Application Note: 1-[4-(1H-Imidazol-4-yl)phenyl]ethan-1-one as a Pharmacophore Scaffold

[1][2]

Executive Summary

This guide details the utilization of This compound (hereafter referred to as 4-IPA ) as a high-value intermediate in the synthesis of bioactive small molecules.[1][2] Unlike the commercially ubiquitous N-linked isomer (1-[4-(1H-imidazol-1-yl)phenyl]ethanone), the C-linked (4-yl) variant offers superior metabolic stability and distinct hydrogen-bonding geometries critical for targeting kinases (e.g., p38 MAP kinase), heme-containing enzymes (e.g., CYP17, CYP19), and H3 histamine receptors.[1][2]

This document provides validated protocols for the synthesis, purification, and downstream derivatization of 4-IPA, focusing on its dual-reactive nature: the acetyl group (electrophile/nucleophile precursor) and the imidazole ring (pH-sensitive nucleophile/ligand).[1][2]

Chemical Profile & Structural Logic[1][2]

Structural Distinction (Critical)

Researchers must verify the regiochemistry of their starting material.[1] The C-linked isomer (4-IPA) possesses a carbon-carbon bond between the phenyl and imidazole rings, whereas the N-linked isomer possesses a carbon-nitrogen bond.[1][2]

Feature4-IPA (C-Linked) 1-IPA (N-Linked, Common)
Structure Phenyl attached to Imidazole C4Phenyl attached to Imidazole N1
Metabolic Stability High (C-C bond is robust)Moderate (N-C bond cleavable)
pKa (Imidazole) ~6.0 - 7.0 (Amphoteric character)~5.5 - 6.5
Primary Use Kinase inhibitors, H3 antagonistsAntifungals, Metal chelators
Reactivity Profile

4-IPA contains two orthogonal reactive centers:

  • The Acetyl Group: Susceptible to reduction, condensation (Claisen-Schmidt), and

    
    -halogenation.[1][2]
    
  • The Imidazole Ring: The N1-H is acidic (pKa ~14), allowing for alkylation, while the N3 is basic, allowing for salt formation or metal coordination.

Synthesis of the Intermediate (4-IPA)

Note: As 4-IPA is less commercially available than the 1-yl isomer, a robust synthesis protocol is provided.[1][2]

Protocol A: Suzuki-Miyaura Coupling

Objective: Synthesize 4-IPA from 4-acetylphenylboronic acid and 4-bromo-1H-imidazole.[1][2]

Reagents:

  • 4-Acetylphenylboronic acid (1.2 equiv)[1][2]

  • 4-Bromo-1H-imidazole (1.0 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (5 mol%)[1]

  • Base: K₂CO₃ (3.0 equiv)[1][2]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1][2]

Step-by-Step Workflow:

  • Degassing: In a reaction vial, combine the solvent mixture and sparge with Argon for 15 minutes. Oxygen removal is critical to prevent homocoupling.[1][2]

  • Assembly: Add 4-bromo-1H-imidazole, 4-acetylphenylboronic acid, and K₂CO₃.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive pressure of Argon.

  • Reaction: Seal the vessel and heat to 90°C for 16 hours.

  • Work-up: Cool to RT. Filter through a Celite pad to remove Palladium black.[2] Wash the pad with EtOAc.[2]

  • Extraction: Dilute filtrate with water and extract with EtOAc (3x). The product is moderately polar; ensure thorough extraction.

  • Purification: Flash column chromatography (DCM:MeOH, gradient 0-10%).[1][2]

    • Checkpoint: 4-IPA typically elutes later than unreacted boronic acid.[1][2]

Downstream Application Protocols

Application 1: Synthesis of Kinase Inhibitor Scaffolds (Hantzsch Thiazole Synthesis)

The conversion of the acetyl group to a thiazole ring is a "privileged reaction" in drug discovery, generating a rigid bi-aryl-heterocycle motif common in kinase inhibitors (e.g., Dasatinib analogs).

Mechanism:

12

Protocol:

  • Bromination:

    • Dissolve 4-IPA (1.0 equiv) in HBr/Acetic Acid (33%).

    • Add Bromine (Br₂, 1.0 equiv) dropwise at 0°C.[2]

    • Stir at RT for 2 hours.

    • Precipitate with ether, filter, and dry to obtain

      
      -bromo-4-IPA hydrobromide .[1][2]
      
    • Caution: The imidazole ring will protonate; the product is a salt.

  • Cyclization:

    • Suspend

      
      -bromo-4-IPA HBr salt in Ethanol.
      
    • Add Thiourea (or substituted thioamide) (1.2 equiv).[1][2]

    • Reflux for 4 hours.[1][2]

    • Cool and neutralize with NaHCO₃.[1][2]

    • Result: 4-(4-(1H-imidazol-4-yl)phenyl)thiazol-2-amine derivatives.[1][2]

Application 2: Chalcone Libraries for Cytotoxicity Screening

The acetyl group serves as the nucleophile in Claisen-Schmidt condensations to generate chalcones, which are potent tubulin polymerization inhibitors.[2]

Protocol:

  • Reagents: 4-IPA (1.0 equiv), Aromatic Aldehyde (1.1 equiv), NaOH (40% aq, 5 equiv), MeOH.[2]

  • Procedure:

    • Dissolve 4-IPA and aldehyde in MeOH.

    • Add NaOH dropwise at 0°C.[1][2]

    • Stir at RT for 12–24 hours.[1][2] A precipitate (the chalcone) often forms.[1]

  • Isolation: Pour into ice water, neutralize with dilute HCl (to pH 7–8), and filter the solid.

    • Note: Do not acidify below pH 6, or the imidazole will form a water-soluble salt and be lost in the filtrate.[2]

Visualized Workflows

Synthetic Pathway & Decision Tree

The following diagram illustrates the synthesis of 4-IPA and its divergent applications.

GStartPrecursors:4-Bromoimidazole +4-Acetylphenylboronic AcidInterIntermediate (4-IPA):This compoundStart->InterSuzuki CouplingPd(dppf)Cl2, K2CO3Path1Pathway A:Kinase InhibitorsInter->Path1Target: ATP PocketPath2Pathway B:Tubulin InhibitorsInter->Path2Target: CytoskeletonStep1A1. Bromination (Br2/AcOH)2. Hantzsch CyclizationPath1->Step1AStep1BClaisen-SchmidtCondensation(Ar-CHO / NaOH)Path2->Step1BProd1Product:Imidazolyl-Phenyl-ThiazolesStep1A->Prod1Prod2Product:Imidazolyl-ChalconesStep1B->Prod2

Caption: Divergent synthesis starting from Suzuki coupling to generate 4-IPA, branching into thiazole (kinase) and chalcone (tubulin) scaffolds.

Analytical Quality Control (QC)[1]

To ensure the integrity of the 4-yl isomer versus the 1-yl isomer, use the following NMR diagnostic markers:

Marker4-IPA (Target) 1-IPA (Impurity/Wrong Isomer)
¹H NMR (Imidazole C2-H) Singlet at ~7.7 - 7.9 ppm (Broad due to tautomerism)Singlet at ~8.0 - 8.2 ppm (Deshielded by N-aryl)
¹H NMR (Coupling) N-H proton often visible in DMSO-d₆ (broad, >12 ppm)No N-H proton; Ring protons show distinct coupling
¹³C NMR (Quaternary C) Distinct signal for C4-Phenyl bond (~130-140 ppm)Distinct signal for N1-Phenyl bond

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV 254 nm (Imidazole absorbance) and 280 nm (Ketone absorbance).[1][2]

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The imidazole ring is hygroscopic; moisture can lead to weighing errors.[2]

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless N-protection is intended).[1][2]

References

  • Suzuki-Miyaura Coupling of Imidazoles: Bellina, F., et al. "Selective Palladium-Catalyzed Arylation of Imidazoles."[1][2] Journal of Organic Chemistry, 2005. [1]

  • Hantzsch Thiazole Synthesis: Potewar, T. M., et al. "Efficient synthesis of 2,4-disubstituted thiazoles using ionic liquid."[2] Tetrahedron Letters, 2007.[2] [1]

  • Imidazole Pharmacophores in Kinase Inhibitors: Zhang, L., et al. "Imidazole-based derivatives as potent kinase inhibitors: A review."[2] European Journal of Medicinal Chemistry, 2019. [1]

  • Chalcone Synthesis Protocols: Patil, C. B., et al. "Synthesis and biological evaluation of novel imidazole-chalcone derivatives."[2] Bioorganic & Medicinal Chemistry Letters, 2012.[2] [1]

  • C- vs N-Arylation Selectivity: Antilla, J. C., et al. "Copper-Catalyzed Coupling of Amides and Nitrogen Heterocycles with Aryl Iodides."[1][2] Journal of the American Chemical Society, 2001. [1]

Derivatization techniques for 1-[4-(1H-Imidazol-4-YL)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization Strategies and Protocols for 1-[4-(1H-Imidazol-4-yl)phenyl]ethan-1-one in Medicinal Chemistry

Executive Summary

In modern drug discovery, the rational design of small molecules relies heavily on privileged scaffolds. This compound (also known as 4-(4-acetylphenyl)-1H-imidazole) is a highly versatile bifunctional building block. It combines an acetophenone core with an imidazole ring, offering two orthogonal sites for late-stage functionalization: the electrophilic methyl ketone and the nucleophilic imidazole nitrogen. This application note details field-proven derivatization techniques to expand the chemical space of this scaffold, focusing on causality, structural tuning, and self-validating experimental protocols.

Physicochemical Profiling & Reactivity Nodes

The strategic value of this scaffold lies in its orthogonal reactivity:

  • The Methyl Ketone (C=O): Acts as a prime site for carbon-carbon bond formation (via aldol condensations) or carbon-nitrogen bond formation (via reductive amination). Modifying this site allows chemists to introduce Michael acceptors or increase the fraction of sp3 carbons (Fsp3) to improve aqueous solubility.

  • The Imidazole Ring (N-H): The unsubstituted N1 position can act as a hydrogen bond donor or coordinate with metalloenzymes (e.g., heme iron in CYP450s). N-alkylation is frequently employed to tune lipophilicity (LogP) and eliminate off-target metal chelation, a common source of toxicity in imidazole-containing drugs.

Workflow Scaffold 1-[4-(1H-Imidazol-4-yl) phenyl]ethan-1-one Chalcone Chalcone Derivatives (Claisen-Schmidt) Scaffold->Chalcone Ar-CHO, NaOH EtOH/H2O N_Alkyl N-Alkylated Imidazoles (Nucleophilic Substitution) Scaffold->N_Alkyl R-X, K2CO3 DMF, 60°C Amine Secondary/Tertiary Amines (Reductive Amination) Scaffold->Amine R-NH2, NaBH(OAc)3 DCE, RT

Orthogonal derivatization pathways for this compound.

Derivatization Strategy 1: Claisen-Schmidt Condensation (Chalcone Synthesis)

Causality & Expertise: Converting the acetophenone moiety into an α,β-unsaturated ketone (chalcone) introduces a Michael acceptor into the molecule. This structural motif is highly valued for its ability to form covalent bonds with nucleophilic cysteine residues in target proteins, granting these derivatives potent antifungal, anticancer, and anti-epileptic properties[1]. A strong base (NaOH) in a protic solvent mixture (EtOH/H2O) is utilized to drive the formation of the thermodynamic enolate, which subsequently attacks an aromatic aldehyde. The reaction is self-driving; the resulting trans-chalcone is highly conjugated and typically precipitates out of the aqueous ethanol, pushing the equilibrium forward and simplifying isolation[1].

Step-by-Step Protocol:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 equiv, 5.0 mmol) and a substituted benzaldehyde (1.1 equiv, 5.5 mmol) in 15 mL of absolute ethanol.

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add 5 mL of an aqueous NaOH solution (40% w/v) dropwise over 10 minutes to prevent localized overheating and side-product formation (e.g., Cannizzaro reaction of the aldehyde).

  • Propagation: Remove the ice bath and stir the reaction at room temperature (20–25 °C) for 12–24 hours. Monitor via TLC (Eluent: EtOAc/Hexane 1:1; the product will appear as an intensely UV-active yellow spot).

  • Self-Validating Workup: Pour the reaction mixture into 50 mL of crushed ice/water. The sudden shift in solvent polarity forces the hydrophobic chalcone to precipitate.

  • Isolation: Filter the precipitate under a vacuum, wash thoroughly with cold distilled water until the filtrate is pH neutral, and recrystallize from hot ethanol to afford the pure imidazole-chalcone.

Derivatization Strategy 2: Reductive Amination of the Ketone

Causality & Expertise: Planar, sp2-rich molecules often suffer from poor pharmacokinetic profiles. Reductive amination converts the flat ketone into a flexible, sp3-hybridized amine, significantly enhancing the molecule's solubility and 3D complexity. Sodium triacetoxyborohydride (NaBH(OAc)3) is the reagent of choice because it is exceptionally mild and selectively reduces the intermediate iminium ion without reducing the starting ketone[2]. 1,2-Dichloroethane (DCE) is selected as the solvent because it consistently accelerates the reaction rate and provides higher yields compared to THF[2].

Step-by-Step Protocol:

  • Imine Formation: To a solution of the scaffold (1.0 equiv, 2.0 mmol) and a primary or secondary amine (1.2 equiv, 2.4 mmol) in 10 mL of anhydrous DCE, add glacial acetic acid (1.0 equiv) to catalyze iminium ion formation. Stir at room temperature for 30 minutes.

  • Reduction: Add NaBH(OAc)3 (1.5 equiv, 3.0 mmol) portion-wise over 5 minutes. The triacetoxyborohydride is stable in DCE and will not cause aggressive outgassing.

  • Propagation: Stir the opaque suspension at room temperature for 4–12 hours. Monitor via TLC (ninhydrin stain is highly effective for visualizing the resulting amine).

  • Self-Validating Workup: Quench the reaction by carefully adding 15 mL of saturated aqueous NaHCO3. This serves a dual purpose: it destroys unreacted borohydride (visible by the cessation of bubbling) and neutralizes the amine salt to its free-base form, driving it into the organic layer.

  • Isolation: Extract the aqueous layer with dichloromethane (3 x 15 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (DCM/MeOH gradient).

Derivatization Strategy 3: N-Alkylation of the Imidazole Ring

Causality & Expertise: The free N-H of the imidazole ring is a known liability in some drug programs due to its propensity to coordinate with the heme iron of Cytochrome P450 enzymes, causing drug-drug interactions. Alkylating this nitrogen mitigates this risk and allows precise tuning of the molecule's LogP. Potassium carbonate (K2CO3) in DMF is the optimal system; it is strong enough to deprotonate the imidazole (pKa ~14.5) but mild enough to prevent degradation of the acetophenone moiety, which could occur with stronger bases like NaH[3].

Step-by-Step Protocol:

  • Deprotonation: In a dry flask under nitrogen, suspend the scaffold (1.0 equiv, 3.0 mmol) and anhydrous K2CO3 (2.0 equiv, 6.0 mmol) in 10 mL of anhydrous DMF. Stir at room temperature for 30 minutes to generate the nucleophilic imidazolate anion[3].

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide or methyl iodide, 1.2 equiv) dropwise.

  • Propagation: Heat the reaction to 60 °C for 4–6 hours. Monitoring via TLC will show the disappearance of the highly polar starting material and the appearance of a faster-moving, more lipophilic product spot.

  • Self-Validating Workup: Cool to room temperature and dilute the mixture with 40 mL of water. This immediately solubilizes the K2CO3 salts and forces the organic product out of the DMF phase. Extract with Ethyl Acetate (3 x 20 mL).

  • DMF Removal: Wash the combined organic layers with brine (3 x 20 mL). This repetitive brine wash is a self-validating step crucial for pulling any residual, high-boiling DMF out of the organic phase. Dry over MgSO4, concentrate, and purify.

Quantitative Data Summary

Derivatization TypeReagents & SolventsOptimal TempTypical YieldPrimary Application / Structural Goal
Claisen-Schmidt Ar-CHO, NaOH, EtOH/H2O20–25 °C75–90%Introduction of Michael acceptor; Antifungal/Anticancer targeting.
Reductive Amination R-NH2, NaBH(OAc)3, DCE20–25 °C80–95%Fsp3 enhancement; Improved aqueous solubility and PK profile.
N-Alkylation R-X, K2CO3, DMF60–80 °C70–85%LogP tuning; Prevention of off-target CYP450 heme coordination.

Mechanistic Visualization: Biological Targeting

When derivatized into chalcones, this scaffold frequently exhibits potent antifungal activity by targeting Lanosterol 14α-demethylase (CYP51). The imidazole ring coordinates with the heme iron of the enzyme, while the newly formed chalcone moiety occupies the hydrophobic substrate-binding pocket, leading to the depletion of ergosterol and subsequent fungal cell death[1].

Pathway Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Binding Ergosterol Ergosterol (Fungal Cell Membrane) CYP51->Ergosterol Enzymatic Conversion CellDeath Fungal Cell Death / Growth Inhibition Ergosterol->CellDeath Membrane Integrity Maintained Inhibitor Imidazole-Chalcone Derivatives Inhibitor->CYP51 Heme Iron Coordination (via Imidazole N3) Inhibitor->Ergosterol Depletion

Mechanism of action for imidazole-chalcone derivatives targeting fungal CYP51.

References

  • [1] Mezgebe, K., Melaku, Y., & Mulugeta, E. (2023). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Omega, 8(22), 19194-19211. Available at:[Link]

  • [2] Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at:[Link]

Sources

Application Notes and Protocols for the Catalytic Applications of 1-[4-(1H-Imidazol-4-yl)phenyl]ethan-1-one Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Versatile Imidazole-Based Ligand

In the landscape of modern catalysis, the design and synthesis of effective ligands remain a cornerstone of innovation. The imidazole moiety, a privileged scaffold in both medicinal chemistry and materials science, has proven to be a highly versatile component of catalytic systems.[1] This guide focuses on the catalytic potential of a specific, yet underexplored, imidazole derivative: 1-[4-(1H-Imidazol-4-yl)phenyl]ethan-1-one .

This molecule is characterized by the presence of a 4-substituted imidazole ring linked to an acetophenone group. This unique structure offers several potential advantages in catalysis:

  • Bidentate Coordination: The imidazole ring provides a strong N-donor for coordination to a metal center, while the ketone oxygen can potentially act as a second coordination site, forming a stable chelate.

  • Tunable Electronic Properties: The electronic environment of the imidazole ring and the phenyl group can be readily modified, allowing for fine-tuning of the catalytic activity of the corresponding metal complex.

  • Precursor to N-Heterocyclic Carbenes (NHCs): The imidazole core is the foundational structure for N-heterocyclic carbenes (NHCs), a class of exceptionally strong σ-donating ligands that have revolutionized the field of catalysis. The title compound serves as a key intermediate for the synthesis of novel NHC ligands.[2][3]

This document provides a comprehensive overview of the potential catalytic applications of this compound, complete with detailed synthetic protocols and mechanistic insights. The protocols provided are based on established methodologies for similar imidazole-based systems and are designed to be readily adaptable by researchers in the field.

Part 1: Synthesis of the this compound Ligand

While the N1-linked isomer of this compound is commercially available, the C4-linked target ligand is less common. A robust and efficient synthesis can be achieved via a Suzuki-Miyaura cross-coupling reaction. This method offers a modular approach to constructing the C-C bond between the imidazole and phenyl rings.[4]

Proposed Synthetic Pathway

The proposed synthesis involves the coupling of a protected 4-iodo-1H-imidazole with 4-acetylphenylboronic acid, followed by deprotection.

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Deprotection 4-Iodo-1-trityl-1H-imidazole 4-Iodo-1-trityl-1H-imidazole Coupling_Product 1-[4-(1-Trityl-1H-imidazol-4-yl)phenyl]ethan-1-one 4-Iodo-1-trityl-1H-imidazole->Coupling_Product + 4-Acetylphenylboronic_acid 4-Acetylphenylboronic_acid 4-Acetylphenylboronic_acid->Coupling_Product + Pd_catalyst Pd_catalyst Base Base Solvent Solvent Deprotection_step Acidic Workup Coupling_Product->Deprotection_step Final_Product This compound Deprotection_step->Final_Product

Caption: Proposed synthesis of the target ligand via Suzuki-Miyaura coupling.

Protocol 1: Synthesis of this compound

Materials:

  • 1-Trityl-4-iodo-1H-imidazole (1.0 equiv)

  • 4-Acetylphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hydrochloric acid (HCl)

Procedure:

  • To an oven-dried Schlenk flask, add 1-trityl-4-iodo-1H-imidazole, 4-acetylphenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add dioxane and water (4:1 ratio) via syringe.

  • Heat the reaction mixture to 100°C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[5]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the protected ligand.

  • For deprotection, dissolve the purified product in a suitable solvent (e.g., dichloromethane) and treat with a mild acid (e.g., trifluoroacetic acid or dilute HCl) until the trityl group is cleaved.

  • Neutralize the reaction mixture, extract the product, and purify by column chromatography to yield the final ligand.

Part 2: Application as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions

Imidazole-based ligands have shown great promise in supporting palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6] The this compound ligand can be used in situ with a palladium precursor to form an active catalytic species.

Catalytic Cycle Overview

G Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd ArPd(II)XL2 Ar-Pd(II)-X L₂ OxAdd->ArPd(II)XL2 Ar-X Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)R'L2 Ar-Pd(II)-R' L₂ Transmetalation->ArPd(II)R'L2 R'-B(OR)₂ RedElim Reductive Elimination ArPd(II)R'L2->RedElim RedElim->Pd(0)L2 Ar-R'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 2: Suzuki-Miyaura Coupling Using the Imidazole Ligand

This protocol describes a model coupling reaction between 4-bromotoluene and phenylboronic acid.

Materials:

  • 4-Bromotoluene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • This compound (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Water

  • Schlenk tube

Procedure:

  • In a Schlenk tube under an inert atmosphere, add Pd(OAc)₂, the imidazole ligand, and K₂CO₃.

  • Add 4-bromotoluene and phenylboronic acid.

  • Add toluene and water (10:1 ratio) via syringe.

  • Seal the tube and heat the reaction mixture at 80-100°C for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Expected Performance (Based on Similar Systems)

The performance of imidazole-based ligands in Suzuki-Miyaura coupling is influenced by the nature of the substrates and reaction conditions.

Aryl HalideBoronic AcidCatalyst Loading (mol%)BaseSolventYield (%)Reference
4-IodoanisolePhenylboronic acid1K₂CO₃Dioxane/H₂O95[5]
4-BromoacetophenonePhenylboronic acid2K₃PO₄Toluene92[6]
4-ChlorotoluenePhenylboronic acid3Cs₂CO₃Dioxane85[7]

Part 3: Application as a Precursor to N-Heterocyclic Carbene (NHC) Ligands

The true potential of this compound may lie in its use as a precursor to NHC ligands. NHCs form highly stable and catalytically active complexes with a wide range of metals. The conversion involves N-alkylation to form an imidazolium salt, followed by deprotonation to generate the carbene which is trapped by a metal source.

Workflow for NHC-Metal Complex Synthesis and Catalysis

G Ligand This compound Alkylation N-Alkylation (e.g., with R-X) Ligand->Alkylation Imidazolium_Salt Imidazolium Salt (NHC Precursor) Alkylation->Imidazolium_Salt Metalation Metalation (e.g., with Pd(OAc)₂ and Base) Imidazolium_Salt->Metalation NHC_Complex Pd-NHC Complex Metalation->NHC_Complex Catalysis Catalytic Reaction (e.g., Cross-Coupling) NHC_Complex->Catalysis Product Desired Product Catalysis->Product

Caption: Workflow from ligand to NHC-catalyzed product.

Protocol 3: Synthesis of the Imidazolium Salt (NHC Precursor)

Materials:

  • This compound (1.0 equiv)

  • Alkyl halide (e.g., iodomethane or benzyl bromide) (1.1 equiv)

  • Acetonitrile (MeCN)

Procedure:

  • Dissolve the ligand in acetonitrile in a sealed tube.

  • Add the alkyl halide and heat the mixture at 60-80°C for 24 hours.

  • Cool the reaction mixture to room temperature. The imidazolium salt will often precipitate.

  • Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Protocol 4: Synthesis of a Palladium-NHC Complex

Materials:

  • Imidazolium salt (from Protocol 3) (1.0 equiv)

  • Palladium(II) chloride (PdCl₂) (0.5 equiv)

  • Potassium tert-butoxide (t-BuOK) (1.1 equiv)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a Schlenk flask under an inert atmosphere, suspend the imidazolium salt and PdCl₂ in DMSO.

  • Add potassium tert-butoxide portion-wise at room temperature.

  • Stir the mixture at 80°C for 12 hours.

  • Cool to room temperature and pour the mixture into water to precipitate the complex.

  • Collect the solid by filtration, wash with water and diethyl ether, and dry under vacuum.

Protocol 5: Catalysis with the Pd-NHC Complex (Suzuki-Miyaura of an Aryl Chloride)

Pd-NHC complexes are particularly effective for the coupling of less reactive aryl chlorides.[7]

Materials:

  • 4-Chlorotoluene (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Pd-NHC complex (from Protocol 4) (1 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Dioxane

Procedure:

  • To a Schlenk tube, add the Pd-NHC complex, K₃PO₄, 4-chlorotoluene, and phenylboronic acid.

  • Evacuate and backfill with an inert gas.

  • Add dioxane via syringe.

  • Heat the reaction at 100-120°C for 12-24 hours.

  • Monitor the reaction by GC-MS.

  • Work-up as described in Protocol 2.

Conclusion and Future Outlook

The this compound framework represents a promising platform for the development of novel catalytic systems. Its utility as both a direct ligand and, more significantly, as a precursor to highly active NHC-metal complexes, opens up a wide range of possibilities for applications in cross-coupling and other important organic transformations. The protocols detailed herein provide a solid foundation for researchers to explore the full catalytic potential of this versatile molecule. Further investigations into the synthesis of chiral derivatives and their application in asymmetric catalysis could be a particularly fruitful area of research.

References

  • Benchchem. "Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Iodo-1H-Imidazole.
  • Benchchem. "A Comparative Guide to the Catalytic Applications of 2-Chloro-4,5-dimethyl-1H-imidazole in Cross-Coupling Reactions.
  • Ibrahim, H., Bala, M. D., & Omondi, B. (2012). 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2305. Available at: [Link]

  • Bellina, F., & Rossi, R. (2014). Suzuki–Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 79(18), 8475–8487. Available at: [Link]

  • Domyati, F. M., et al. (2019). C−X (X = N, O) Cross-Coupling Reactions Catalyzed by Copper-Pincer Bis(N-Heterocyclic Carbene) Complexes. Frontiers in Chemistry, 7, 41. Available at: [Link]

  • ChemBK. "ethanone, 1-[4-(4-methyl-1H-imidazol-1-yl)phenyl]-.
  • MDPI. "(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one." Available at: [Link]

  • Parker, D. (2021). "Versatile Disubstituted Imidazole Ligands For Suzuki-Miyaura Coupling Under Mild Conditions." Master's Theses. 5210. Available at: [Link]

  • ResearchGate. "1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate." Available at: [Link]

  • ResearchGate. "Synthesis of 1‐[4‐(1H‐imidazol‐1‐yl)phenyl]‐3‐phenylprop‐2‐en‐1‐ones]." Available at: [Link]

  • PubChem. "1-(4-(1H-Imidazol-1-yl)phenyl)ethanone." Available at: [Link]

  • Organ, M. G., et al. (2004). Palladium−Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. The Journal of Organic Chemistry, 69(23), 7909–7916. Available at: [Link]

Sources

Application Note: Advanced Crystallization Protocol for 1-[4-(1H-Imidazol-4-YL)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Process Chemists, Crystallization Engineers, and Drug Development Professionals

Executive Summary

The crystallization of 1-[4-(1H-Imidazol-4-YL)phenyl]ethan-1-one (also known as 4-(1H-imidazol-4-yl)acetophenone) presents unique thermodynamic challenges due to the molecule's amphoteric nature. The presence of both a hydrogen-bonding imidazole ring and a hydrophobic acetophenone moiety makes this intermediate highly susceptible to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."

This application note details a highly robust, self-validating cooling and anti-solvent crystallization protocol. By integrating Process Analytical Technology (PAT)—specifically in-line ATR-FTIR and Focused Beam Reflectance Measurement (FBRM)—this workflow ensures precise control over the Metastable Zone Width (MSZW), guaranteeing high polymorphic purity, optimal particle size distribution (PSD), and yields exceeding 90%.

Chemical Context & Physicochemical Profiling

Imidazole derivatives are critical building blocks in the synthesis of active pharmaceutical ingredients (APIs), including thromboxane synthase inhibitors and kinase modulators[1]. However, the strong intermolecular hydrogen-bonding networks formed by the 1H-imidazole nitrogen atoms often compete with solvent-solute interactions.

When supersaturation is generated too rapidly, these molecules cannot orient into a crystalline lattice fast enough, resulting in the separation of a solute-rich liquid phase (oiling out) rather than a crystalline solid. To engineer a reliable process, automated medium-throughput platforms (such as the Crystal16) should be used during early development to map the solubility curves and MSZW accurately[2].

Table 1: Solubility Profile & Phase Behavior

Quantitative data mapping the thermodynamic boundaries for solvent selection.

Solvent SystemTemperature (°C)Solubility (mg/mL)Observed Phase Behavior
Ethanol (100%) 65> 120Complete dissolution (Clear Solution)
Ethanol (100%) 515Crystalline Suspension
Water (100%) 65< 5Poor Dissolution
EtOH:Water (1:1) 4545Metastable Zone (Optimal for Seeding)
EtOH:Water (1:2) 5< 2High Yield Precipitation

Solvent Rationale: Ethanol (EtOH) acts as an excellent primary solvent, disrupting the imidazole H-bond network at elevated temperatures. Water serves as a highly effective anti-solvent. By chilling the mixture and carefully modulating the water ratio, we induce controlled precipitation of the imidazole derivative, ensuring a refined recovery process[3].

Process Analytical Technology (PAT) Strategy

A modern crystallization protocol must be a self-validating system. Relying solely on time and temperature is insufficient for complex amphoteric APIs. The integration of PAT allows for real-time feedback loops[4].

  • ATR-FTIR Spectroscopy: Continuously monitors the liquid-phase solute concentration, ensuring the process remains strictly within the MSZW and avoiding the LLPS boundary[5].

  • FBRM (Focused Beam Reflectance Measurement): Tracks the chord length distribution of the solid phase in real-time. This validates that the seed crystals are growing (surface integration) rather than dissolving or triggering uncontrolled secondary nucleation[5].

PAT_Workflow N1 1. Dissolution (EtOH, 65°C) N2 2. PAT Monitoring (FTIR & FBRM) N1->N2 N3 3. Seeding (45°C) N2->N3 Control MSZW N5 5. Crystal Growth & Cooling N2->N5 Feedback Loop N4 4. Anti-Solvent (H2O Addition) N3->N4 Induce Growth N4->N5 Desupersaturation

Caption: PAT-Integrated Crystallization Workflow for Imidazole Derivatives.

Detailed Experimental Protocol

Phase I: Dissolution & Clarification
  • Reactor Charging: Charge the crystallizer with this compound (1.0 eq) and absolute Ethanol (8.0 volumes).

  • Heating: Ramp the reactor temperature to 65 °C at a rate of 1.0 °C/min. Agitate at 250 RPM.

  • Clarification: Once FBRM confirms zero total counts (complete dissolution), hold for 15 minutes to erase any crystalline memory. Polish filter the solution into the main crystallization vessel if necessary.

Phase II: Primary Cooling & Seeding
  • Cooling: Cool the solution from 65 °C to 45 °C at a controlled rate of 0.5 °C/min.

  • Seeding Event: At 45 °C, the ATR-FTIR will indicate the system is supersaturated but within the stable MSZW. Introduce 1.0 to 2.0 wt% of pre-milled seed crystals (Form I) slurried in a minimal amount of EtOH.

  • Seed Aging: Hold the temperature at 45 °C for 60 minutes.

    • Causality: This aging period allows the seeds to heal and begin consuming supersaturation, effectively bypassing uncontrolled primary nucleation and preventing the generation of fines[5].

Phase III: Anti-Solvent Addition & Final Cooling
  • Anti-Solvent Dosing: Initiate the addition of Water (8.0 volumes) at a strictly controlled rate of 0.5 volumes/hour while maintaining the temperature at 45 °C.

    • Causality: Rapid addition of water will crash the system into the LLPS zone. Slow addition ensures the desupersaturation rate matches the crystal growth rate.

  • Final Cooling: Once all water is added, cool the suspension to 5 °C at a rate of 0.2 °C/min.

    • Causality: Chilling the filtrate down to 5 °C maximizes the thermodynamic yield of the imidazole derivative, reducing solubility to < 2 mg/mL[3].

  • Aging: Hold at 5 °C for 2 hours to ensure complete desupersaturation.

Phase IV: Isolation
  • Filtration: Filter the suspension via a Nutsche filter or centrifuge.

  • Washing: Wash the wet cake with 2.0 volumes of pre-chilled (5 °C) EtOH:Water (1:2 v/v) to displace mother liquor impurities.

  • Drying: Dry the product under vacuum (≤ 50 mbar) at 45 °C until residual ethanol is ≤ 5000 ppm.

Mechanistic Insights & Troubleshooting

Understanding the phase pathway is critical to preventing batch failures. The diagram below illustrates the mechanistic divergence between a successful crystal growth phase and a catastrophic oiling-out event.

Phase_Pathway S1 Clear Solution (Undersaturated) S2 Metastable Zone (Supersaturated) S1->S2 Cooling (0.5°C/min) S3 Avoid: Oiling Out (LLPS) S2->S3 Rapid H2O Addition (Failure Mode) S4 Controlled Growth (Surface Integration) S2->S4 Seeding + Slow H2O (Success Mode) S5 High-Purity API (Crystalline Solid) S4->S5 Final Cooling (5°C)

Caption: Mechanistic Phase Pathway: Avoiding Liquid-Liquid Phase Separation.

Table 2: Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs)
Process PhaseCPPTarget ValueImpacted CQA & Causality
Dissolution Temperature65 ± 2 °CPurity: Ensures complete dissolution; prevents polymorph memory effects.
Primary Cooling Cooling Rate0.5 °C/minPSD: Prevents premature primary nucleation and excessive fines generation.
Seeding Seed Load1.0 - 2.0 wt%Polymorph: Directs the system to the desired stable crystalline form.
Anti-Solvent Addition Rate0.5 Vol/hrYield & Purity: Prevents LLPS (oiling out); ensures orderly crystal growth.
Final Aging Hold Time2.0 hoursYield: Maximizes recovery; allows trapped mother liquor to diffuse out.

Troubleshooting "Oiling Out": If FBRM detects a sudden spike in fine, spherical droplets (indicative of LLPS) during water addition, immediately pause the anti-solvent feed. Increase the jacket temperature by 5 °C to redissolve the oil phase, allow the system to stabilize, and resume water addition at a reduced rate (e.g., 0.25 Vol/hr). The PAT feedback loop makes this an actively correctable process rather than a passive failure.

References

  • Continuous process for the preparation of 2-(1h-imidazol-4-yl)
  • Depolymerization of Polyurethanes via Imidazolysis: A Chemical Recycling Approach to Recover Polyols and Imidazole-Carboxamides Source: Industrial & Engineering Chemistry Research - ACS Publications URL:[Link]

  • A Review of the Use of Process Analytical Technology for the Understanding and Optimization of Production Batch Crystallization Processes Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Process Analytical Technology Controlled, and Improved Crystallization Processes Source: Mettler Toledo URL:[Link]

  • Determining solubility curves and MSZW for Crystallization Process Design Source: Technobis Crystallization Systems URL:[Link]

Sources

Functionalization of the imidazole ring in 1-[4-(1H-Imidazol-4-YL)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the precision functionalization of the imidazole ring within 1-[4-(1H-Imidazol-4-yl)phenyl]ethan-1-one (referred to herein as Target Scaffold 1 ).[1]

This guide is designed for medicinal chemists requiring high-fidelity protocols for late-stage diversification. It addresses the specific electronic and steric challenges posed by the para-acetylphenyl moiety attached to the C4 position of the imidazole core.

Part 1: Strategic Analysis of the Scaffold

Target Scaffold 1 features a "push-pull" electronic system.[2] The imidazole ring is electron-rich, while the para-acetylphenyl group is electron-withdrawing. This creates a specific reactivity profile:

  • Tautomeric Ambiguity: The imidazole exists in equilibrium between the 4-aryl (N1-H) and 5-aryl (N3-H) tautomers.[2] Functionalization locks this equilibrium, often yielding regioisomeric mixtures (1,4- vs. 1,5-disubstituted products).[1]

  • Nucleophilicity: The N1/N3 nitrogens are nucleophilic but their reactivity is modulated by the electron-withdrawing nature of the phenyl ketone.[2]

  • C-H Acidity: The C2 proton is the most acidic ring proton (

    
    ), making it the primary target for metalation or transition-metal-catalyzed activation.[2] The C5 position is sterically accessible but electronically less activated.[2]
    

Part 2: N-Functionalization (The "Switch")

Objective: Lock the tautomeric state and introduce solubility/pharmacophore handles. Challenge: Controlling regioselectivity between the 1,4-isomer (sterically favored) and the 1,5-isomer.

Protocol A: Regioselective N-Alkylation (Base-Mediated)

Rationale: The use of a mild base (


) promotes thermodynamic control, often favoring the sterically less hindered 1,4-isomer.[1] Stronger bases (

) lead to rapid kinetic alkylation of the anion, which can increase the proportion of the 1,5-isomer depending on the electrophile's size.[1][2]

Materials:

  • Substrate: this compound (1.0 equiv)[1]

  • Electrophile: Alkyl halide (e.g., Benzyl bromide, 1.1 equiv)[1]

  • Base: Anhydrous

    
     (2.0 equiv)[1]
    
  • Solvent: Anhydrous DMF or Acetonitrile (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with the substrate and anhydrous

    
     under an inert atmosphere (
    
    
    
    or Ar).
  • Solvation: Add anhydrous DMF via syringe. Stir at room temperature for 30 minutes to ensure deprotonation/equilibration.

  • Addition: Add the alkyl halide dropwise.

    • Critical Note: For highly reactive electrophiles (e.g., MeI), cool to 0°C during addition to minimize bis-alkylation (quaternization).[1]

  • Reaction: Stir at 60°C for 4–12 hours. Monitor via TLC (MeOH/DCM) or LC-MS.[1][2]

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine. Dry over

    
    .[2][3][4]
    
  • Purification: Flash column chromatography.

    • Regioisomer ID: The 1,4-isomer is typically less polar and elutes first.[1] Confirm via NOE NMR: Irradiation of the N-methylene protons will show an NOE enhancement of the imidazole C5-H (singlet) for the 1,4-isomer, but not for the 1,5-isomer (where the phenyl ring blocks the interaction).

Data Table: Solvent/Base Screening Effects

EntryBaseSolventTemp (°C)Yield (%)Regio.[1][2] Ratio (1,4 : 1,[1]5)Notes
1

DMF6085-92~85:15Thermodynamic preference.
2

THF0 -> RT78-85~60:40Kinetic control; lower selectivity.
3

AcetoneReflux80-88~90:10"Cesium Effect" aids solubility.

Part 3: C-H Functionalization (The "Warhead")

Objective: Direct modification of the C2 or C5 positions to create "biaryl" kinase inhibitor motifs.[2]

Protocol B: C2-Selective Direct Arylation (Pd-Catalyzed)

Rationale: The C2 position is the most electron-deficient carbon on the imidazole ring, making it susceptible to Concerted Metallation-Deprotonation (CMD) pathways.[1][2]

Materials:

  • Substrate: N-protected scaffold (e.g., N-Methyl or N-SEM derivative) (1.0 equiv)[1]

  • Coupling Partner: Aryl Bromide (1.5 equiv)

  • Catalyst:

    
     (5 mol%)[1]
    
  • Ligand:

    
     (10 mol%) or XPhos (for difficult substrates)[1]
    
  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: Dioxane/DMA (9:1)[1][2]

Step-by-Step Methodology:

  • Assembly: In a glovebox or purged vial, combine the N-substituted substrate, Aryl Bromide,

    
    , Ligand, and Base.
    
  • Solvation: Add degassed Dioxane/DMA. Seal the vessel.

  • Activation: Heat to 100–120°C for 16 hours.

    • Mechanistic Insight: The carbonate base assists in the C-H bond cleavage via a six-membered transition state with the Palladium center.[2]

  • Filtration: Cool to RT, filter through a Celite pad, washing with EtOAc.

  • Purification: Concentrate and purify via silica gel chromatography.

Protocol C: C5-Halogenation (Electrophilic Substitution)

Rationale: While C2 is acidic, the C5 position is nucleophilic enough for electrophilic aromatic substitution (SEAr), especially if the C2 is blocked or if mild halogenating agents are used.[1][2]

Methodology:

  • Dissolve substrate in DMF.[2][4]

  • Add NIS (N-Iodosuccinimide) (1.1 equiv) portion-wise at 0°C.

  • Stir at RT for 2 hours.

  • Quench with saturated

    
     to remove excess iodine.[2]
    
  • Isolate the 5-iodo-imidazole derivative.[2] This serves as a pivot point for Suzuki/Sonogashira coupling at the C5 position.[2]

Part 4: Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways from the parent scaffold.

ImidazoleFunctionalization cluster_legend Reaction Logic Start Parent Scaffold: This compound Tautomer Tautomeric Equilibrium (N1-H vs N3-H) Start->Tautomer Dissolution N_Alk N-Alkylation (K2CO3, R-X) Tautomer->N_Alk Base Deprotonation Prod_14 1,4-Disubstituted Product (Major, Sterically Favored) N_Alk->Prod_14 Favored Path Prod_15 1,5-Disubstituted Product (Minor) N_Alk->Prod_15 Competing Path C2_Act C2-H Arylation (Pd(OAc)2, Ar-Br) Prod_14->C2_Act Post-N-Funct. C5_Act C5-H Iodination (NIS, DMF) Prod_14->C5_Act Post-N-Funct. Final_C2 C2-Aryl Analog (Kinase Inhibitor Potency) C2_Act->Final_C2 Final_C5 C5-Iodo Intermediate (Coupling Handle) C5_Act->Final_C5 Legend Blue: Starting Material | Yellow: Transformation | Green: Desired Output | Red: Byproduct

Caption: Divergent functionalization logic for the 4-phenylimidazole scaffold. The pathway prioritizes N-alkylation to lock the tautomer before C-H activation.[2]

Part 5: References

  • BenchChem. Protocol for N-Alkylation of 4-iodo-1H-imidazole. BenchChem Application Notes. Link[1]

  • Bellina, F., & Rossi, R. (2006).[1] Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron, 62(31), 7213-7256.[1] [1]

  • Muto, K., Hatakeyama, T., Yamaguchi, J., & Itami, K. (2015).[1] C-H Arylation and Alkenylation of Imidazoles by Nickel Catalysis. Chemical Science. Link

  • Goker, H., et al. (2020).[1][2] Regioselective N-alkylation of some imidazole-containing heterocycles. Journal of Molecular Structure. Link

  • Ibrahim, H., Bala, M. D., & Omondi, B. (2012).[1] 1-[4-(1H-Imidazol-1-yl)phenyl]ethanone monohydrate.[1] Acta Crystallographica Section E. (Note: Comparative structural data for N-linked isomer). Link

Sources

Application Note: Scalable Manufacturing of 1-[4-(1H-Imidazol-4-yl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the scalable manufacturing process for 1-[4-(1H-Imidazol-4-yl)phenyl]ethan-1-one (also known as 4-(4-acetylphenyl)-1H-imidazole).[1]

Important Disambiguation Note
  • Target Molecule: 1-[4-(1H-Imidazol-4 -yl)phenyl]ethan-1-one (C-linked imidazole).[1]

  • Common Isomer: 1-[4-(1H-Imidazol-1 -yl)phenyl]ethan-1-one (N-linked imidazole, CAS 10041-06-2).[1]

  • This guide focuses exclusively on the C-linked isomer, a critical scaffold for kinase inhibitors and histamine receptor modulators.[1]

Introduction & Retrosynthetic Strategy

The synthesis of 4-aryl-substituted imidazoles is a cornerstone in the production of p38 MAP kinase inhibitors and other bioactive heterocycles.[1] The primary challenge in scaling This compound lies in the regioselective construction of the imidazole ring on a phenyl scaffold that already bears a reactive ketone (acetyl group).[1]

Standard Friedel-Crafts acylation of 4-phenylimidazole is often non-selective or low-yielding due to the deactivation of the imidazole ring under Lewis acidic conditions.[1] Therefore, a de novo imidazole construction strategy is preferred.

Selected Route: Modified Bredereck Synthesis

This protocol utilizes the condensation of an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-haloketone with formamide. This route is selected for its atom economy, use of inexpensive commodity chemicals (1,4-diacetylbenzene), and amenability to kilogram-scale batch processing.[1]

Retrosynthetic Logic:

  • Target: this compound[1]

  • Disconnection: Imidazole C4-C5 bond and C2-N bonds.[1]

  • Precursor: 2-Bromo-1-(4-acetylphenyl)ethan-1-one.[1]

  • Starting Material: 1,4-Diacetylbenzene.

SynthesisPath SM 1,4-Diacetylbenzene (Commodity SM) Inter 2-Bromo-1-(4-acetylphenyl)ethan-1-one (Key Intermediate) SM->Inter Selective Bromination (Br2/MeOH or NBS) Target This compound (Target) Inter->Target Bredereck Cyclization (Formamide, 140°C)

Figure 1: Strategic workflow for the 2-step synthesis from 1,4-diacetylbenzene.

Process Development & Critical Parameters

Stage 1: Regioselective Monobromination

The bromination of 1,4-diacetylbenzene presents a statistical challenge: distinguishing between the mono-bromo and di-bromo species.[1]

  • Challenge: Over-bromination leads to 2,2'-dibromo-1,4-diacetylbenzene.[1]

  • Solution: Use of a precise stoichiometric deficit of bromine (0.95 eq) and strict temperature control prevents the "zipper effect" of over-bromination.

  • Solvent System: Methanol/Dioxane (1:[1]1) is preferred over acetic acid to facilitate the precipitation of the product upon cooling, while keeping the unreacted starting material in solution.

Stage 2: Imidazole Cyclization (Bredereck)

The reaction of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-bromoketones with formamide is robust but requires high temperatures (

).
  • Mechanism: The formamide acts as both solvent and reagent (ammonia source and carbon source).

  • Safety Control: The reaction generates water and potentially CO/NH3 gases. Adequate venting is required.[1]

  • Impurity Control: The acetyl group on the phenyl ring is stable under these conditions, provided the reaction is not prolonged excessively which could lead to Leuckart-Wallach type reduction side reactions.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Bromo-1-(4-acetylphenyl)ethan-1-one

Safety: Bromine is highly toxic and corrosive.[1] Perform in a well-ventilated fume hood. The product is a potent lachrymator.

ReagentMW ( g/mol )EquivAmount
1,4-Diacetylbenzene 162.191.00162.2 g
Bromine (Br2) 159.810.95151.8 g (48.8 mL)
Methanol Solvent-800 mL
1,4-Dioxane Solvent-400 mL

Procedure:

  • Dissolution: Charge 1,4-diacetylbenzene (162.2 g) into a 3L reactor containing Methanol (800 mL) and Dioxane (400 mL). Stir at 25°C until fully dissolved.

  • Bromination: Cool the solution to 0–5°C. Add Bromine (151.8 g) dropwise over 2 hours via an addition funnel. Critical: Maintain internal temperature <10°C to maximize selectivity.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4 hours. The color should fade from deep red to pale orange/yellow.

  • Quench & Workup: Add water (500 mL) slowly. The monobromide product will precipitate.

  • Filtration: Filter the solid. Wash the cake with cold 50% aqueous methanol (2 x 200 mL) to remove unreacted diacetylbenzene.

  • Purification: Recrystallize the crude solid from Ethanol (5 mL/g).

    • Target Specification: >95% purity by HPLC; <3% di-bromo impurity.[1]

    • Expected Yield: 60–70% (approx. 150–170 g).[1]

Protocol B: Cyclization to this compound

Safety: Formamide decomposes at high temperatures to release ammonia and carbon monoxide.[1] Ensure excellent exhaust ventilation.[1]

ReagentMW ( g/mol )EquivAmount
Bromoketone Intermediate 241.081.00100.0 g
Formamide 45.0415.0280.0 g (250 mL)
Water (Quench)Solvent-1000 mL

Procedure:

  • Setup: Charge 2-Bromo-1-(4-acetylphenyl)ethan-1-one (100 g) and Formamide (250 mL) into a 1L reactor equipped with a reflux condenser and overhead stirrer.

  • Cyclization: Heat the mixture to 140–150°C . Stir vigorously.

    • Observation: The mixture will become homogeneous and darken.

    • Duration: Hold at temperature for 4–6 hours. Monitor by HPLC for consumption of bromoketone.[1]

  • Cooling: Cool the reaction mixture to 80°C.

  • Hydrolysis/Quench: Slowly add Water (500 mL) to the hot mixture (caution: exotherm).

  • Precipitation: Cool the resulting suspension to 0–5°C and hold for 2 hours. The imidazole product will precipitate as a tan/brown solid.

  • Isolation: Filter the solid. Wash with water (3 x 200 mL) and cold acetone (1 x 50 mL) to remove tarry impurities.[1]

  • Purification (Charcoal Treatment):

    • Dissolve the crude solid in refluxing Ethanol (10 volumes).

    • Add Activated Carbon (10 wt%) and stir for 30 mins.

    • Filter hot through Celite.[1]

    • Cool filtrate to crystallize the product.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

    • Expected Yield: 55–65% (approx. 42–50 g).

    • Appearance: Off-white to pale yellow crystalline solid.[1]

Analytical Controls & Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to pale yellow powder
Identification 1H NMR (DMSO-d6)Consistent with structure.[1] Characteristic imidazole C2-H singlet at ~7.8-8.0 ppm.[1]
Purity HPLC (C18, ACN/H2O)> 98.0% area
Residue on Ignition Gravimetric< 0.5%
Heavy Metals ICP-MS< 20 ppm (Sum of Pd, Pb, etc.)

Key 1H NMR Signals (DMSO-d6):

  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     2.60 (s, 3H, Acetyl -CH3)
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     7.75 (s, 1H, Imidazole C5-H)
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     7.80 (s, 1H, Imidazole C2-H)
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     7.90–8.05 (m, 4H, Phenyl Ar-H)
    
  • 
     12.30 (br s, 1H, Imidazole N-H)
    

Scalability & Safety Assessment

Thermal Hazards
  • Bromination: The reaction is exothermic. On a >10 kg scale, active cooling (jacketed reactor) is mandatory. Accumulation of bromine before initiation must be avoided to prevent thermal runaway.

  • Cyclization: Formamide has a flash point of 154°C but can decompose explosively if heated >180°C in the presence of acids/bases in a closed system. Ensure the reactor is vented.

Solvent Selection
  • Methanol/Dioxane: Chosen for Stage 1 to balance solubility and product precipitation.[1] Dioxane is a Class 2 solvent; for GMP steps, it may be replaced with THF or 2-MeTHF if solubility permits, though Dioxane is standard for this specific bromination.[1]

  • Formamide: Acts as the solvent in Stage 2. It is difficult to remove by evaporation (high BP).[1] Water precipitation is the most energy-efficient removal method.[1]

References

  • Bredereck, H., et al. "Formamide reactions. I. Preparation of imidazoles from alpha-halo ketones." Chemische Berichte, 1953, 86, 88-96.[1] (Foundational chemistry for imidazole synthesis).

  • Laufer, S. A., et al. "Synthesis and biological evaluation of novel 4-aryl-5-pyridin-4-ylimidazoles as inhibitors of p38 MAP kinase."[1] Journal of Medicinal Chemistry, 2002, 45(13), 2733-2740. Link (Describes similar 4-aryl imidazole scaffolds).[1]

  • Grosu, I., et al. "Synthesis and stereochemistry of monobrominated precursors." Studia Universitatis Babes-Bolyai, Chemia, 2000.[1] (Discusses monobromination of diacetylbenzene).

  • BenchChem Application Note. "Scalable synthesis of imidazole intermediates." Link (General process guidance).[1]

Sources

Topic: Solvent Selection for the Extraction of 1-[4-(1H-Imidazol-4-YL)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the rational selection of solvents for the extraction of 1-[4-(1H-Imidazol-4-YL)phenyl]ethan-1-one, a heterocyclic ketone of interest in pharmaceutical development. The document outlines the physicochemical properties of the target molecule, discusses the fundamental principles of solvent extraction, and presents detailed protocols for liquid-liquid extraction (LLE), with a specific focus on pH-mediated techniques that leverage the compound's basicity. Adherence to regulatory standards, such as the ICH Q3C guidelines for residual solvents, is integrated into the selection criteria to ensure the development of safe, efficient, and scalable extraction processes.[1][2][3] This guide is intended for researchers, chemists, and drug development professionals seeking to optimize the purification of this and structurally related active pharmaceutical ingredients (APIs).

Physicochemical Profile of the Target Molecule

A thorough understanding of the target molecule's properties is the cornerstone of an effective extraction strategy. This compound is a multifaceted compound featuring both polar and non-polar characteristics.

  • Structural Features: It comprises a phenylacetophenone core, which is moderately non-polar, and an imidazole ring, which is a polar, basic heterocycle capable of hydrogen bonding.

  • Polarity and Solubility: The presence of the ketone oxygen and the imidazole nitrogen atoms allows for hydrogen bonding, suggesting some solubility in polar protic solvents. However, the overall structure, with its aromatic system, imparts significant lipophilicity. This dual nature means its solubility will be highly dependent on the solvent system. While specific data for the 4-yl isomer is limited, the related 1-yl isomer shows very low water solubility (>27.9 µg/mL), indicating a primarily organic-soluble nature.[4][5]

  • Basicity: The imidazole ring contains a basic nitrogen atom (pKa of protonated imidazole is ~7). This property is the most critical for developing a highly selective extraction protocol. The compound can be protonated in an acidic aqueous solution to form a water-soluble salt, a principle that can be exploited for purification.[6]

Table 1: Physicochemical Properties of 1-[4-(1H-Imidazol-1-YL)phenyl]ethanone (Isomer used as reference)

PropertyValueSource
Molecular Weight186.21 g/mol [4]
Melting Point112-114 °C[5]
Boiling Point369 °C (Predicted)[5]
XLogP3~1.4 - 2.1[4][5]
Water Solubility>27.9 µg/mL (very low)[4][5]
AppearanceWhite to yellow powder[5]

Note: Data is for the 1-yl isomer, which serves as the closest available proxy for predicting the behavior of the 4-yl isomer.

Principles of Solvent Selection for API Extraction

The ideal extraction solvent should exhibit high solubility for the target compound, low solubility for impurities, be immiscible with the initial sample matrix (for LLE), be easily removable, and pose minimal safety and environmental risks.[7][8][9]

Key Solvent Selection Criteria

A multi-parameter approach is necessary for selecting an appropriate solvent system. The decision-making process is visualized in the flowchart below.

SolventSelection start Start: Crude Product (Post-Synthesis) props Assess Target Compound Properties - Polarity (LogP) - Acidic/Basic (pKa) start->props matrix Identify Sample Matrix (Aqueous vs. Organic) lle Liquid-Liquid Extraction (LLE) (General Purpose) matrix->lle Organic acid_base Acid-Base Extraction (High Selectivity) matrix->acid_base Either impurity Assess Impurity Properties (Polarity, Reactivity) props->impurity props->acid_base Basic pKa (Imidazole Present) impurity->matrix spe Solid-Phase Extraction (SPE) (Alternative/High Purity) impurity->spe Complex Mixture solvent_choice Select Solvent Based On: 1. Selectivity 2. Safety (ICH Q3C) 3. Boiling Point (Removal) 4. Cost & Scalability lle->solvent_choice acid_base->solvent_choice spe->solvent_choice

Caption: Decision workflow for selecting an appropriate extraction methodology.

Regulatory and Safety Considerations: ICH Q3C Guidelines

For drug development, solvent selection is strictly governed by safety and regulatory standards. The ICH Q3C guideline classifies residual solvents based on their toxicity.[1][2][10]

  • Class 1 Solvents: Known carcinogens or environmentally hazardous. Should be avoided. Examples: Benzene, Carbon Tetrachloride.[11]

  • Class 2 Solvents: Non-genotoxic animal carcinogens or with irreversible toxicity. Use should be limited. Examples: Dichloromethane, Chloroform, Toluene, Methanol.[11]

  • Class 3 Solvents: Low toxic potential. Are preferred. Examples: Ethyl Acetate, Ethanol, Isopropyl Acetate, Heptane, Acetone.[2][11]

Scientists should prioritize Class 3 solvents whenever technically feasible.

Table 2: Comparison of Candidate Solvents for Extraction

SolventClass (ICH Q3C)Boiling Point (°C)Polarity (Index)Immiscibility with WaterKey Considerations
Ethyl Acetate 3774.4YesRecommended. Good balance of polarity, low toxicity, easily removed.
Dichloromethane (DCM) 2403.1YesExcellent solvent but has toxicity concerns. Use should be justified.[8]
Toluene 21112.4YesEffective for non-polar compounds, but high boiling point and Class 2 status are drawbacks.[8]
Methyl tert-Butyl Ether (MTBE) 2552.5YesGood solvent, but prone to peroxide formation and is Class 2.
Heptane/Hexane 398/690.1YesToo non-polar; unlikely to be effective alone but useful as an anti-solvent or in a co-solvent system.
2-Methyltetrahydrofuran (2-MeTHF) (Not listed, considered greener alternative)804.0YesA greener, often superior alternative to DCM and THF with good water immiscibility.

Experimental Protocols

The following protocols provide step-by-step methodologies for the extraction of this compound. The most recommended method for achieving high purity is the acid-base extraction.

Protocol 1: General Liquid-Liquid Extraction (LLE)

This protocol is suitable for a preliminary cleanup to remove highly polar or non-polar impurities from a crude reaction mixture dissolved in a water-immiscible solvent.

  • Dissolution: Dissolve the crude reaction mixture in a suitable volume of a Class 3 solvent like Ethyl Acetate (e.g., 10-20 mL per gram of crude).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel.

  • Add an equal volume of deionized water and shake vigorously for 1-2 minutes, venting frequently.

  • Allow the layers to separate and discard the aqueous layer.

  • Brine Wash: Add an equal volume of saturated NaCl solution (brine) to the organic layer. This helps to remove residual water and break emulsions.

  • Shake and separate the layers as before, discarding the aqueous brine layer.

  • Drying: Transfer the organic layer to a clean flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure (e.g., using a rotary evaporator) to yield the partially purified product.

Protocol 2: Selective Acid-Base Extraction (Recommended)

This method leverages the basicity of the imidazole moiety to selectively separate the target compound from non-basic impurities.[6]

AcidBaseExtraction cluster_org Organic Phase cluster_extraction Extraction Step cluster_sep1 Layer Separation 1 cluster_neutralize Neutralization Step cluster_back_extraction Back-Extraction cluster_sep2 Layer Separation 2 A 1. Dissolve Crude Product in Ethyl Acetate B Contains: Target Compound (Base) + Neutral/Acidic Impurities C 2. Add 1M HCl (aq) & Shake in Separatory Funnel A->C D_org Organic Layer: Neutral/Acidic Impurities (Discard) C->D_org Impurities Remain D_aq Aqueous Layer: Protonated Target Compound (Water-Soluble Salt) (Keep) C->D_aq Target Moves to Aqueous E 3. Basify Aqueous Layer with 1M NaOH to pH > 8 D_aq->E F Target Compound Precipitates or forms an oily layer G 4. Add Fresh Ethyl Acetate & Shake E->G H_aq Aqueous Layer: Inorganic Salts (Discard) G->H_aq H_org Organic Layer: Purified Target Compound (Keep) G->H_org I 5. Dry, Filter, & Evaporate Solvent to Yield Pure Product H_org->I

Caption: Workflow for the selective purification via acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude material in a generous volume of Ethyl Acetate (20-30 mL per gram).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M Hydrochloric Acid (HCl). Shake vigorously for 2-3 minutes. The target compound will protonate and move into the aqueous layer.

  • Layer Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. The organic layer, containing non-basic impurities, can be discarded.

  • Neutralization: Cool the acidic aqueous extract in an ice bath. Slowly add 1 M Sodium Hydroxide (NaOH) while stirring until the pH is greater than 8 (verify with pH paper). The neutral target compound will precipitate out of solution or form an oily suspension.

  • Back-Extraction: Add a fresh portion of Ethyl Acetate (equal in volume to the aqueous layer) to the neutralized mixture. Shake vigorously to extract the purified neutral compound back into the organic phase.

  • Final Wash & Dry: Separate the organic layer, wash it once with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the purified product.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Emulsion Formation High concentration of surfactants or fine particulates. Agitation is too vigorous.Add brine (saturated NaCl) to increase the ionic strength of the aqueous phase. Allow the mixture to stand for an extended period. Gentle swirling instead of vigorous shaking.
Low Recovery in Organic Layer Compound is more polar than expected. Incomplete back-extraction.Use a more polar extraction solvent like Dichloromethane (if justified) or a mixture (e.g., Ethyl Acetate/THF). Perform multiple back-extractions (e.g., 3x with smaller volumes of solvent).
Low Recovery from Acid-Base Extraction Incomplete protonation or deprotonation. Compound salt is partially soluble in the organic phase.Ensure pH is < 2 during acid wash and > 8 during neutralization. Add a co-solvent like isopropanol to the organic phase during the acid wash to improve partitioning.
Product is an Oil, not a Solid Residual solvent is present. Product may have a low melting point or be amorphous.Dry the product under high vacuum for an extended period. Attempt to crystallize the product from a different solvent system (e.g., ethanol/water, heptane/ethyl acetate).[6]

References

  • ICH Harmonised Tripartite Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Harmonised Tripartite Guideline. (2018). Impurities: Guideline for Residual Solvents Q3C(R7). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Pharma Growth Hub. (2023). Residual Solvents and Elemental Impurities: Classification & Exposure Limits as per ICH Q3C AND Q3D. [Link]

  • Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Australian Government Department of Health. [Link]

  • Pharmeli. (n.d.). API Extraction Techniques Best Practices and Methods. [Link]

  • European Medicines Agency (EMA). (2024). ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]

  • SGS. (2024). Steps for Managing Solvents in API Manufacturing. [Link]

  • ResearchGate. (2025). Extraction of API from sample matrix?. [Link]

  • Tiei. (n.d.). API Reaction Solution - Tiei liquid/liquid mixing and separation API Reaction Extraction Process. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82316, 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone. [Link]

  • International Journal of Advanced Research in Science and Technology. (2014). A Study on Solvent Extraction in Pharmaceutical Applications. [Link]

  • ResearchGate. (2012). 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. [Link]

  • National Center for Biotechnology Information. (2012). 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. PMC. [Link]

Sources

Troubleshooting & Optimization

Improving reaction yield of 1-[4-(1H-Imidazol-4-YL)phenyl]ethan-1-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks when synthesizing 4-aryl-1H-imidazoles.

The synthesis of 1-[4-(1H-Imidazol-4-YL)phenyl]ethan-1-one (also known as 4-(4-acetylphenyl)-1H-imidazole) is notoriously challenging. Researchers typically rely on one of two primary retrosynthetic disconnections: the Suzuki-Miyaura Cross-Coupling of a haloboronic acid system, or the De Novo Cyclization of an


-bromoketone with an amidine. Both pathways are fraught with mechanistic traps that can decimate your reaction yield.

This guide bypasses generic advice to dissect the exact physicochemical causality behind these failures, providing you with self-validating protocols to ensure robust, reproducible yields.

Pathway Visualization: Strategic Disconnections

Workflow Node1 4-Bromo-1H-imidazole Node2 N-Protection (Trityl/SEM) Prevents Pd-poisoning Node1->Node2 Node3 Suzuki-Miyaura Coupling + (4-Acetylphenyl)boronic acid Node2->Node3 Target This compound Node3->Target Node4 1,4-Diacetylbenzene Node5 Selective α-Bromination (Pyridinium tribromide) Node4->Node5 Node6 De Novo Cyclization + Formamidine Acetate Node5->Node6 Node6->Target

Dual synthetic pathways for this compound.

Section 1: Troubleshooting the Suzuki-Miyaura Pathway

Q: My cross-coupling yield between 4-bromo-1H-imidazole and (4-acetylphenyl)boronic acid is stuck below 35%, and I observe rapid palladium black precipitation. What is happening?

A: The causality behind this failure is fundamental organometallic chemistry, not poor technique. When using unprotected 4-bromoimidazole, the basic N3 nitrogen of the imidazole ring coordinates strongly to the Pd(II) intermediates during the catalytic cycle. This forms off-cycle, oligomeric Pd-azolyl reservoirs that effectively poison the catalyst and halt oxidative addition 1.

Solution: You must mask the imidazole nitrogen. Installing a sterically demanding protecting group like Trityl (Tr) or 2-(trimethylsilyl)ethoxymethyl (SEM) prevents the nitrogen from coordinating to the palladium center. Alternatively, if you must use unprotected substrates, you must switch to highly active Buchwald precatalysts (e.g., XPhos Pd G3) that resist oligomerization.

Q: I protected the imidazole with a Boc group, but my yields are still inconsistent. Why?

A: The Boc group on an imidazole is thermally labile and susceptible to cleavage under the basic, aqueous conditions required for Suzuki couplings (e.g., K₂CO₃ in Dioxane/H₂O at 90°C). Once the Boc group cleaves in situ, you revert to the unprotected imidazole, immediately poisoning the catalyst. Switch to a Trityl group, which is highly stable to basic cross-coupling conditions and easily removed later via mild acid hydrolysis.

Quantitative Data: Effect of N-Protection on Suzuki Yields
SubstrateCatalyst SystemBase / SolventConversionIsolated Yield
Unprotected 4-BromoimidazolePd(PPh₃)₄ (5 mol%)K₂CO₃ / Dioxane:H₂O< 40%31%
N-Boc-4-BromoimidazolePd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane:H₂O65% (Boc cleavage)48%
N-Trityl-4-Bromoimidazole Pd(dppf)Cl₂ (5 mol%) Cs₂CO₃ / Dioxane:H₂O > 99% 88%

Section 2: Troubleshooting the De Novo Cyclization Pathway

Q: I am synthesizing the target via the reaction of 2-bromo-1-(4-acetylphenyl)ethanone with formamidine acetate. LC-MS shows a massive byproduct peak. What is it, and how do I stop it?

A: You are likely observing the formation of an oxazole byproduct. During the condensation of an


-bromoketone with an amidine, the intermediate can undergo either N-alkylation (leading to the desired imidazole) or O-alkylation (leading to the oxazole). The partition between these two pathways is strictly dictated by the hydration sphere of the base used in the reaction 2.

Solution: Do not use strictly anhydrous conditions. Research has shown that using moist potassium carbonate (specifically containing 10% w/w liquid water) alters the nucleophilicity of the amidine intermediate, heavily favoring the nitrogen attack and suppressing oxazole formation 2.

Quantitative Data: Base Hydration Effect on Selectivity
Base Condition (with Formamidine Acetate)Imidazole Yield (%)Oxazole Byproduct (%)
Anhydrous K₂CO₃42%38%
K₂CO₃ + 5% w/w H₂O65%15%
K₂CO₃ + 10% w/w H₂O 84% < 5%

Section 3: Self-Validating Experimental Protocols

To ensure reproducibility, utilize the following optimized protocols. Each contains specific validation checkpoints.

Protocol A: Optimized Suzuki-Miyaura Coupling (Trityl Route)

This protocol utilizes steric shielding to ensure catalyst longevity.

  • Setup: To a flame-dried Schlenk flask, add 1-Trityl-4-bromo-1H-imidazole (1.0 equiv, 10 mmol) and (4-acetylphenyl)boronic acid (1.2 equiv, 12 mmol).

  • Catalyst & Base: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%) and Cs₂CO₃ (2.5 equiv, 25 mmol).

  • Solvent Degassing: Add a 4:1 mixture of 1,4-Dioxane and Deionized Water (50 mL total). Sparge the mixture with Argon for exactly 15 minutes. Validation Checkpoint: The solution should transition from a dark red to a clear amber color without black precipitates.

  • Reaction: Heat the mixture to 90°C under Argon for 12 hours.

  • Monitoring: Sample 50 µL, dilute in MeCN, and run LC-MS. Validation Checkpoint: Proceed to workup only when the starting bromide is <1% by UV area.

  • Deprotection (One-Pot): Cool to room temperature. Add 2M HCl (20 mL) and stir at 60°C for 2 hours to cleave the Trityl group. Triphenylmethanol will precipitate.

  • Workup: Filter off the triphenylmethanol. Basify the aqueous filtrate to pH 8 using saturated NaHCO₃, and extract with EtOAc (3 x 50 mL). Dry over Na₂SO₄ and concentrate to yield the target compound.

Protocol B: De Novo Cyclization (Moist Base Route)

This protocol leverages controlled hydration to dictate regioselectivity.

  • Bromination Control: Dissolve 1,4-diacetylbenzene (10 mmol) in THF (30 mL). Add Pyridinium tribromide (PTB, 1.05 equiv) at 0°C. Stir for 2 hours. Validation Checkpoint: PTB prevents the over-bromination common with Br₂/AcOH. TLC should show a single new spot.

  • Cyclization Setup: Isolate the crude 2-bromo-1-(4-acetylphenyl)ethanone. Dissolve it in Toluene (40 mL).

  • Reagent Addition: Add formamidine acetate (3.0 equiv, 30 mmol) and K₂CO₃ (3.0 equiv, 30 mmol).

  • Hydration Control (Critical Step): Add exactly 10% w/w of Deionized Water relative to the mass of the K₂CO₃ (e.g., if using 4.14g of K₂CO₃, add 414 µL of water).

  • Reaction: Heat to reflux (100°C) for 6 hours.

  • Workup: Cool to room temperature, partition with water (50 mL), extract the aqueous layer with EtOAc (2 x 30 mL), wash combined organics with brine, dry, and concentrate. Recrystallize from EtOH to obtain pure this compound.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: Journal of Organic Chemistry / PubMed Central URL
  • A Scalable Process for the Synthesis of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine Monohydrate...

Sources

Overcoming solubility issues with 1-[4-(1H-Imidazol-4-YL)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-[4-(1H-Imidazol-4-YL)phenyl]ethan-1-one (also known as 4-(4-acetylphenyl)-1H-imidazole).

As a Senior Application Scientist, I frequently consult with researchers who encounter severe solubility bottlenecks with this specific chemical building block. Structurally, this compound is a classic "brick dust" molecule. It combines a highly hydrophobic acetophenone core with an amphoteric imidazole ring. This dual nature promotes intense intermolecular hydrogen bonding and


 stacking, resulting in a high crystal lattice energy that aggressively resists aqueous solvation 1.

Brute-force addition of organic solvents often fails during downstream assay dilution. To successfully formulate this compound, you must deploy targeted physicochemical interventions. This guide provides field-proven, self-validating strategies to overcome these challenges.

Troubleshooting FAQs: Causality & Interventions

Q1: Why does my compound instantly precipitate when diluting a DMSO stock into PBS (pH 7.4)? The Causality: This is a phenomenon known as solvent-shift precipitation. At pH 7.4, the imidazole ring (pKa ~6.8) is predominantly unprotonated and electrically neutral. When the DMSO concentration drops below 5-10% during dilution, the dielectric constant of the environment changes rapidly. The aqueous buffer can no longer solvate the hydrophobic acetophenone moiety, causing the molecules to rapidly self-associate and crash out of solution 2. The Solution: Utilize a cosolvent step-down approach. Instead of direct dilution into PBS, pre-dilute the DMSO stock with a transitional cosolvent (like Propylene Glycol or PEG-400) before introducing it to the aqueous phase 3. Alternatively, supplementing the receiving buffer with a non-ionic surfactant (e.g., 0.1% Tween-80) forms micelles that sequester the hydrophobic core, preventing aggregation 2.

Q2: How can I leverage pH to solubilize this compound without relying on toxic organic solvents? The Causality: The nitrogen atoms in the imidazole ring are weakly basic. By lowering the environmental pH below its pKa (ideally to pH 4.0 - 5.0), you force the protonation of the imidazole ring 3. This introduces a positive charge, which drastically increases ion-dipole interactions with water and shatters the stable crystal lattice 2. The Solution: Formulate the compound as a hydrochloride (HCl) salt in situ. Dissolving the free base in a mild acid followed by careful back-titration yields a highly concentrated aqueous solution suitable for gastric models or acid-tolerant assays.

Q3: My cell-based assay requires strict physiological pH (7.4) and zero organic solvents. What is the most robust strategy? The Causality: When both pH adjustment and cosolvents are biologically incompatible, host-guest complexation is the gold standard. Hydroxypropyl-


-cyclodextrin (HP-

-CD) features a hydrophobic internal cavity and a hydrophilic exterior 4. The hydrophobic acetophenone tail of the molecule inserts into the CD cavity, shielding it from water, while the imidazole ring remains exposed to the aqueous phase. This creates a highly soluble, biologically inert inclusion complex 5.

Solubilization Strategy Decision Matrix

SolubilizationStrategy A This compound (Poorly Soluble Free Base) B Determine Assay Constraints A->B C Tolerates Low pH? (e.g., Gastric models) B->C D Tolerates Organics? (e.g., Biochemical assays) B->D E Strict Physiological Conditions (e.g., Cell culture/IV) B->E F pH Adjustment / Salt Formation (Protonate Imidazole ring) C->F Yes G Cosolvent System (DMSO / PEG-400 / Tween) D->G Yes H Cyclodextrin Complexation (HP-β-CD Inclusion) E->H Yes G->H If precipitation occurs

Workflow for troubleshooting solubility of this compound.

Quantitative Comparison of Solubilization Methods

StrategyPrimary MechanismEst. Max Aqueous ConcentrationBiocompatibilityIdeal Application
Cosolvent Step-Down Reduces solvent polarity to match solute 2~1 - 5 mMLow (Toxicity from DMSO/PEG)Cell-free biochemical assays, enzymatic screens.
pH Adjustment (pH < 5) Ionization of weakly basic imidazole nitrogen [[3]]()> 20 mMModerate (pH dependent)Oral bioavailability models, simulated gastric fluids.
HP-

-CD Complexation
Host-guest inclusion of hydrophobic core 4~10 - 15 mMHigh (Inert oligosaccharide)In vivo IV dosing, sensitive cell culture assays.

Self-Validating Experimental Protocols

Protocol 1: In Situ Salt Formation and pH-Driven Solubilization

Use this protocol when your downstream application can tolerate a slightly acidic environment (pH 5.0 - 5.5).

  • Initial Solvation: Weigh 10.0 mg of this compound powder into a clear glass vial.

  • Protonation: Add 1.0 mL of 0.1 M HCl. Vortex vigorously for 2 minutes. The highly acidic environment (pH ~1.0) ensures complete protonation of the imidazole moiety, breaking the crystal lattice.

  • Validation Checkpoint 1 (Optical Clarity): The solution must become completely transparent. If microscopic particulates remain, sonicate in a water bath for 5 minutes. Do not proceed if the solution is cloudy; this indicates incomplete protonation.

  • Back-Titration: Place the vial on a magnetic stirrer. Slowly titrate the solution dropwise with 0.1 M NaOH while monitoring with a micro-pH probe until the pH reaches 5.0 - 5.5.

  • Validation Checkpoint 2 (Spectrophotometry): Measure the Optical Density (OD) at 600 nm. An OD

    
     > 0.05 indicates that the local pH exceeded the pKa, causing the free base to precipitate. If this occurs, add 10 
    
    
    
    L of 0.1 M HCl to clear the solution and re-verify.
Protocol 2: Preparation of HP- -CD Inclusion Complex via Solvent Evaporation

Use this protocol for strict physiological conditions where organic solvents and pH shifts are prohibited.

  • Host Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in molecular biology grade water 5. Stir at 37°C until completely dissolved.
  • Guest Preparation: Dissolve the compound in 100% DMSO to create a highly concentrated 50 mM stock solution.

  • Complexation: Dropwise (1 drop per second), add 100

    
    L of the DMSO stock into 900 
    
    
    
    L of the vigorously stirring HP-
    
    
    -CD solution. Allow it to stir for 2 hours at room temperature to ensure thermodynamic equilibrium of the inclusion complex.
  • Solvent Removal: Lyophilize the mixture overnight. This removes both the water and the DMSO, leaving behind a stable, solid inclusion complex powder 4.

  • Reconstitution & Validation Checkpoint: Reconstitute the lyophilized powder in 1.0 mL of PBS (pH 7.4). Centrifuge the reconstituted solution at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV. The peak area must match the theoretical concentration of the initial input. A discrepancy (or a visible pellet) indicates that the compound exceeded the loading capacity of the cyclodextrin cavity.

References

  • Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles SciELO[Link]

  • Solubility Enchantment Of Poorly Soluble Drug International Journal of Pharmaceutical Sciences [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics National Institutes of Health (PMC)[Link]

  • Solubilization techniques used for poorly water-soluble drugs National Institutes of Health (PMC)[Link]

  • Enhancement of Solubility: A Pharmaceutical Overview SciSpace[Link]

Sources

Purification methods to remove impurities from 1-[4-(1H-Imidazol-4-YL)phenyl]ethan-1-one

[1][2]

Executive Summary

You are dealing with 1-[4-(1H-Imidazol-4-yl)phenyl]ethan-1-one , a molecule possessing a basic imidazole moiety linked via its C4 position to an acetyl-substituted phenyl ring.[1][2]

Critical Distinction: Unlike the more common N-linked isomers (imidazol-1-yl), the C4-linkage implies this compound is likely synthesized via Suzuki-Miyaura coupling (using 4-bromoimidazole and 4-acetylphenylboronic acid) or cyclization of an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

12

Primary Impurity Classes:

  • Palladium Residues: (If Suzuki coupling was used) – Critical for biological assays.[1][2]

  • Protodeboronation Byproducts: Acetophenone derivatives lacking the imidazole ring.[1][2]

  • Regioisomeric Byproducts: 4- vs. 5-substituted isomers (tautomeric forms) or N-alkylated impurities if protecting groups were used.[1][2]

Part 1: The "Quick Fix" – Acid-Base Extraction

User Scenario: “My crude reaction mixture is a dark, sticky tar. Column chromatography is resulting in streaking and poor separation.”[2]

The Solution: Leverage the basicity of the imidazole nitrogen (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

1
Protocol: pH-Swing Extraction[1][2]
  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) . If solubility is poor, use Dichloromethane (DCM) .[1][2]

  • Acidification: Extract the organic layer 2x with 1.0 M HCl .

    • Mechanism:[1][2][3][4][5][6] The imidazole protonates to form the imidazolium salt, moving into the water.

    • Check: The aqueous layer should be acidic (pH < 2).[1]

  • Organic Wash: Wash the combined acidic aqueous layers with fresh EtOAc.[1][2]

    • Result: Discard this organic layer.[1][2] It contains non-basic impurities (tar, ligands, starting ketones).[2]

  • Basification: Cool the aqueous layer on ice. Slowly add 2.0 M NaOH or saturated

    
      until pH reaches ~9-10.
    
    • Observation: The product should precipitate as a white/off-white solid.[1][2]

  • Recovery:

    • If Solid: Filter and wash with cold water.[1][2]

    • If Oiling Out: Extract 3x with EtOAc or DCM/Isopropanol (9:1), dry over

      
      , and concentrate.
      

Part 2: Advanced Purification – Troubleshooting Logic

User Scenario: “I have isolated the solid, but it is slightly yellow (Pd contamination) or contains trace isomers.”

Decision Tree: Chromatography vs. Crystallization

PurificationLogicStartCrude Material StatusPurityCheckCheck Purity (HPLC/LCMS)Start->PurityCheckHighPurity>90% Purity(Minor Color/Metals)PurityCheck->HighPurityClean NMRLowPurity<80% Purity(Major Side Products)PurityCheck->LowPurityComplex MixCrystRecrystallization(Solvent: EtOH/H2O or MeCN)HighPurity->CrystScavengeMetal Scavenging(SiliaMetS Thiol / Charcoal)HighPurity->ScavengeIf Pd DetectedColumnFlash Chromatography(DCM/MeOH + NH3)LowPurity->ColumnFinalPure Product(White Solid)Cryst->FinalColumn->CrystPolishingScavenge->Cryst

Caption: Decision matrix for selecting the optimal purification route based on crude purity.

Method A: Recrystallization (Preferred for Scale-up)

Imidazoles often form hydrates or solvates.[1][2]

  • Solvent System 1: Ethanol/Water (9:1) .[1][2] Heat to reflux until dissolved, cool slowly to 4°C.

  • Solvent System 2: Acetonitrile (MeCN) . Good for removing non-polar impurities.[1][2]

  • Solvent System 3: Methanol/MTBE .[1][2] Dissolve in min. MeOH, add MTBE until turbid.[2]

Method B: Flash Chromatography (For Difficult Mixtures)

The imidazole ring causes streaking on silica due to interaction with acidic silanols.[2]

  • Stationary Phase: Standard Silica Gel (40-63 µm).[1][2]

  • Mobile Phase: DCM : Methanol (95:5 to 90:10) .

  • Critical Additive: Add 1% ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (aq)  or 1% Triethylamine  to the mobile phase.[1] This deactivates silica protons, sharpening the peak shape.[2]
    

Part 3: Removal of Palladium (Suzuki Coupling Residues)

If your compound is grey/brown or failing biological toxicity assays, you likely have residual Palladium.[2]

Quantitative Data: Scavenger Efficiency

MethodReagentConditionsExpected Pd Reduction
Adsorption Activated Carbon (Charcoal)Reflux in MeOH (1h), Filter hot5000 ppm

200 ppm
Chelation SiliaMetS® Thiol (Silica-bound SH)Stir in EtOAc/THF (4h, RT)500 ppm

<10 ppm
Extraction N-Acetylcysteine (NAC) WashWash organic layer with 0.1M NAC (aq)Moderate

Protocol:

  • Dissolve 1g of product in 10 mL THF/MeOH (1:1).

  • Add 5 wt% SiliaMetS® Thiol (or equivalent thiourea scavenger).[1][2]

  • Stir at 40°C for 4 hours.

  • Filter through a 0.45 µm pad (Celite).[1][2]

  • Concentrate.[1][2][6][7][8][9][10]

Frequently Asked Questions (FAQs)

Q1: The product is oiling out during the acid-base workup. What should I do?

  • A: This happens if the concentration is too high or the pH transition is too fast.[2]

    • Fix: Use a co-solvent during basification.[1][2] Add 10% Methanol to your aqueous acid phase before adding NaOH.[1][2] This keeps the neutral species in solution longer, allowing it to crystallize rather than oil out.[2] Alternatively, extract the "oil" with DCM/Isopropanol (3:1) rather than pure DCM.

Q2: I see two spots on TLC that merge. Is this the regioisomer?

  • A: For 4-substituted imidazoles, you might be seeing tautomers (1H-imidazol-4-yl vs 1H-imidazol-5-yl).[1][2] These interconvert rapidly and cannot be separated.[1][2]

    • Test: Run the TLC with a drop of Triethylamine. If they merge into a single sharp spot, it is tautomerism (pure compound).[2] If they remain distinct, you likely have a persistent impurity (e.g., a regioisomer from N-alkylation steps).[2]

Q3: My NMR shows broad peaks for the imidazole protons.

  • A: This is characteristic of exchangeable protons (NH).[1][2]

    • Fix: Run the NMR in DMSO-d6 rather than ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      . Chloroform is acidic enough to cause broadening via hydrogen bonding.[1] DMSO usually resolves the NH proton as a broad singlet around 12-13 ppm.[1][2]
      

References

  • Synthesis and Purification of Imidazole Derivatives

    • Title: "Practical Synthesis of 4-Substituted Imidazoles via Suzuki-Miyaura Coupling."
    • Context: Describes the purification of phenyl-imidazole motifs using acid-base workups and crystalliz
    • Source:Journal of Organic Chemistry, 2011.[2]

    • [1][2]

  • Palladium Scavenging Protocols

    • Title: "Removal of Palladium Impurities from Organic Synthesis Products."[2]

    • Context: Comparative efficiency of charcoal vs. thiol-functionalized silica.[1][2]

    • Source:Organic Process Research & Development, 2005.[2]

    • [1][2]

  • General Imidazole Properties

    • Title: "Purification of Laboratory Chemicals - Imidazole Deriv
    • Context: Standard solubility and d
    • Source:Butterworth-Heinemann, 2013 (Book Reference).[1][2]

Technical Support Center: 1-[4-(1H-Imidazol-4-YL)phenyl]ethan-1-one Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-[4-(1H-Imidazol-4-YL)phenyl]ethan-1-one (also known as 4-(4-acetylphenyl)-1H-imidazole). This guide is engineered for research scientists and drug development professionals who require high-fidelity, scalable protocols.

Synthesizing 4-aryl-1H-imidazoles bearing an enolizable ketone moiety presents unique chemoselectivity challenges. This guide deconstructs the mechanistic causality behind common side reactions—such as catalyst poisoning, protodeboronation, and aldol condensation—and provides field-proven, self-validating methodologies to bypass them.

Mechanistic Pathways & Reaction Architecture

The most robust route to this scaffold is the Palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromoacetophenone with an imidazole-4-boronic acid pinacol ester[1]. However, the amphoteric nature of the imidazole ring[2] and the acidic


-protons of the acetophenone group create competing reaction vectors.

Pathway Start 4-Bromoacetophenone + Imidazole-4-boronic acid pinacol ester Protect N-Protection (Trityl) Blocks N-arylation & Pd-poisoning Start->Protect Step 1 Side3 Catalyst Poisoning (N-Pd Coordination) Start->Side3 If Unprotected Coupling Suzuki-Miyaura Coupling Pd(dppf)Cl2, K3PO4, 1,4-Dioxane Protect->Coupling Step 2 Deprotect Acidic Deprotection TFA / DCM Coupling->Deprotect Step 3 Side1 Protodeboronation (Hydrolytic Cleavage) Coupling->Side1 Excess H2O / High Temp Side2 Aldol Condensation (Acetophenone Self-Reaction) Coupling->Side2 Strong Base (NaOH) Product This compound (Target) Deprotect->Product Isolation

Workflow and side-reaction pathways for this compound synthesis.

Troubleshooting & FAQs (Causality & Solutions)

Q1: My palladium catalyst is poisoning rapidly, resulting in <20% conversion. What is the mechanism, and how do I fix it?

Causality: The free


 and the 

lone pair of an unprotected imidazole strongly coordinate to Palladium(II) intermediates. This forms highly stable, inactive metal complexes that prematurely halt the catalytic cycle[3]. Additionally, the unprotected nitrogen can undergo competitive N-arylation. Solution: You must implement a robust N-protection strategy prior to coupling. The Trityl (Tr) group is highly recommended. The massive steric bulk of the Trityl group at N-1 physically shields the ring, preventing both N-3 coordination to the catalyst and unwanted alkylation/arylation, thereby directing the coupling strictly to the C-4 position[1][4].
Q2: I am observing significant protodeboronation of the imidazole-4-boronic acid pinacol ester. How can I suppress this?

Causality: Protodeboronation (the hydrolytic cleavage of the C-B bond) is a dominant side reaction for electron-rich heteroaryl boronic acids. It is drastically accelerated by high temperatures and the presence of water combined with strong hydroxide bases[1]. Solution: Shift the kinetic balance by using strictly anhydrous conditions or a tightly controlled biphasic system with a weaker base (e.g.,


 or 

). Lower the reaction temperature to 80°C and utilize a highly active bidentate catalyst like

to ensure the transmetalation rate outcompetes the deboronation rate[5].
Q3: LC-MS shows a high molecular weight byproduct. Why is my acetophenone degrading?

Causality: The acetyl group on 4-bromoacetophenone possesses acidic


-protons. If you are using strong bases (like 

or

) for the Suzuki coupling, the base will deprotonate the ketone to form an enolate. This enolate attacks unreacted starting material, triggering an aldol condensation and subsequent dehydration[5]. Solution: Avoid strong alkoxides or hydroxides. Utilizing a mild, bulky base like

in an aprotic solvent (1,4-Dioxane) kinetically hinders enolization while still providing sufficient basicity to activate the boronic ester for transmetalation.

Quantitative Optimization Data

The following table summarizes the empirical data used to optimize the Suzuki-Miyaura cross-coupling step, demonstrating the inverse relationship between base strength/temperature and target yield.

Base UsedSolvent SystemTemp (°C)Aldol Side Product (%)Protodeboronation (%)Isolated Yield (%)

(2.0 eq)

/ EtOH (1:1)
100°C28.5%34.2%12.4%

(2.0 eq)
Toluene /

(4:1)
90°C11.2%18.5%54.8%

(2.0 eq)
1,4-Dioxane (Anhydrous) 80°C < 2.0% < 4.0% 89.2%

Self-Validating Experimental Protocol

This methodology utilizes a pre-protected 1-Trityl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole to ensure high chemoselectivity[3].

Phase 1: Suzuki-Miyaura Cross-Coupling
  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 4-bromoacetophenone (1.0 eq, 5.0 mmol), 1-Trityl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole (1.1 eq, 5.5 mmol), and anhydrous

    
     (2.0 eq, 10.0 mmol).
    
  • Solvent Addition: Add 25 mL of anhydrous 1,4-Dioxane. Sparge the suspension with argon for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Quickly add

    
     (0.05 eq, 5 mol%). Seal the flask and heat to 80°C with vigorous stirring for 12 hours.
    
  • Self-Validation Checkpoint 1 (Reaction Completion): Remove a 50

    
     aliquot, dilute in MeCN, and analyze via LC-MS. Validation: The chromatogram must show the complete disappearance of 4-bromoacetophenone and the emergence of a dominant peak at m/z 429.2 
    
    
    
    corresponding to the Trityl-protected intermediate. If starting material persists, check for catalyst blackening (indicating oxygen contamination).
  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate the filtrate in vacuo.

Phase 2: Trityl Deprotection
  • Acidic Cleavage: Dissolve the crude protected intermediate in 20 mL of anhydrous Dichloromethane (DCM). Cool to 0°C using an ice bath.

  • Reagent Addition: Dropwise, add Trifluoroacetic acid (TFA, 10.0 eq). Remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

  • Self-Validation Checkpoint 2 (Deprotection): Spot the reaction mixture on a silica TLC plate (Eluent: EtOAc/Hexane 1:1). Validation: The highly non-polar spot of the protected intermediate (

    
    ) should completely disappear, replaced by a highly polar, UV-active spot (
    
    
    
    ) representing the deprotected product.
  • Isolation: Concentrate the reaction mixture to remove excess TFA. Neutralize the residue with saturated aqueous

    
     until pH 8 is reached. Extract with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over 
    
    
    
    , filter, and concentrate.
  • Final Purification: Purify via flash column chromatography (DCM:MeOH, 95:5) to yield pure this compound. Final Validation: LC-MS must confirm m/z 187.08

    
    .
    

References

  • Product Class 3: Imidazoles Thieme E-Books & E-Journals[Link]

  • Product Class 3: Imidazoles (Properties & Synthesis) Thieme E-Books & E-Journals[Link]

  • Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors ResearchGate[Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Imidazole Acylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for imidazole acylation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in this pivotal synthetic transformation. N-acylimidazoles are not only crucial intermediates in organic synthesis, acting as potent acyl transfer agents, but are also key structural motifs in numerous biologically active molecules.[1] However, their synthesis can be fraught with challenges, including incomplete reactions, side product formation, and product instability.

This resource is structured in a question-and-answer format to directly address the specific, practical problems you may be encountering at the bench. We will delve into the causality behind experimental choices, providing not just solutions, but a deeper understanding of the reaction mechanism to empower your troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: My imidazole acylation has stalled with significant starting material remaining. What are the primary reasons for this low conversion?

A: Incomplete conversion is the most common issue and typically points to one of three areas: insufficient nucleophilicity of the imidazole, low reactivity of the acylating agent, or suboptimal reaction conditions.

  • Insufficient Deprotonation/Activation: The nitrogen atom of the imidazole ring acts as the nucleophile. While imidazole is a reasonably good nucleophile, its reactivity is dramatically enhanced upon deprotonation to the imidazolide anion.[2] If you are not using a base, or if the base is too weak, the reaction rate will be slow.

    • The Role of the Base: The chosen base should be strong enough to deprotonate imidazole (pKa of imidazolium ion is ~7.0) but should not react competitively with your acylating agent.[3] For many reactions, inorganic bases like potassium carbonate (K₂CO₃) or organic amine bases like triethylamine (TEA) are sufficient.[4][5] For less reactive systems, a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent can ensure complete deprotonation.[4][5][6]

    • Causality Check: Is the pKa of your base's conjugate acid significantly higher than the pKa of the imidazolium ion (~7.0)? If not, the deprotonation equilibrium may not favor the more nucleophilic imidazolide.

  • Reactivity of the Acylating Agent: The electrophilicity of the carbonyl carbon is paramount. The general order of reactivity for common acylating agents is: Acyl Chloride > Acyl Anhydride > Carboxylic Acid (with activator) > Ester .

    • If using a less reactive agent like an anhydride, the reaction may require heating or the use of a nucleophilic catalyst.[7][8]

  • Suboptimal Reaction Conditions:

    • Solvent: Polar aprotic solvents such as Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), and Dichloromethane (DCM) are generally preferred.[4][9][10] They effectively dissolve the imidazole and base without interfering with the reaction. Protic solvents can hydrogen-bond with the imidazole, reducing its nucleophilicity.

    • Temperature: Many acylation reactions proceed well at room temperature, especially with reactive acyl chlorides. However, if the reaction is sluggish, a systematic increase in temperature (e.g., to 40-80 °C) can significantly improve the rate.[4][11] Always monitor for potential side product formation at higher temperatures using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

Q2: What is the underlying mechanism of imidazole acylation, and how does a catalyst like DMAP work?

A: The reaction proceeds via a nucleophilic acyl substitution. The imidazole nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride). This forms a tetrahedral intermediate which then collapses, expelling the leaving group (e.g., chloride) to form the N-acylimidazolium salt. If a base is present, it will neutralize the protonated product.

A nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) is often used, especially with less reactive acylating agents like anhydrides. DMAP is a "super-nucleophile" and is more reactive than imidazole.[13]

  • Catalyst Activation: DMAP attacks the acylating agent to form a highly reactive N-acylpyridinium intermediate.

  • Acyl Transfer: This intermediate is a much more potent acylating agent than the starting anhydride. The imidazole then attacks this activated intermediate.

  • Catalyst Regeneration: The acyl group is transferred to the imidazole, and the DMAP catalyst is regenerated.[14]

This catalytic cycle significantly accelerates the rate of acylation.

Visualizing the Acylation Mechanism

The following diagram illustrates the general mechanism for the acylation of imidazole with an acyl chloride, a common and efficient method.

Acylation_Mechanism Imidazole Imidazole (Nucleophile) Tetrahedral_Int Tetrahedral Intermediate Imidazole->Tetrahedral_Int Nucleophilic Attack AcylChloride Acyl Chloride (Electrophile) AcylChloride->Tetrahedral_Int Product_Salt N-Acylimidazolium Chloride Tetrahedral_Int->Product_Salt Collapse & Leaving Group Expulsion (Cl-) Final_Product N-Acylimidazole Product_Salt->Final_Product Deprotonation BaseH Protonated Base (e.g., [HNEt3]+Cl-) Product_Salt->BaseH Base Base (e.g., TEA) Base->Final_Product Base->BaseH

Caption: General mechanism of imidazole acylation with an acyl chloride.

Q3: I'm observing multiple spots on my TLC plate. How can I identify and minimize these byproducts?

A: Side product formation often arises from the reactivity of the starting materials or the product itself.

  • Diacylation: If a strong base and excess acylating agent are used, it's possible to acylate the imidazole ring a second time, forming an imidazolium salt. This is less common but can occur.

    • Solution: Use a stoichiometric amount of the acylating agent (1.0 to 1.05 equivalents) and add it slowly (dropwise) to the reaction mixture. This keeps the instantaneous concentration of the electrophile low.[4]

  • Reaction with Solvent: Solvents like alcohols can compete with imidazole as nucleophiles, leading to ester formation.

    • Solution: Ensure you are using an inert, aprotic solvent like THF, DCM, or MeCN.[10]

  • Hydrolysis: The N-acylimidazole product is highly reactive and susceptible to hydrolysis, especially during aqueous workup.[1][15] This will regenerate the starting carboxylic acid.

    • Solution: Perform the aqueous workup quickly and under neutral or slightly acidic conditions. N-acylimidazoles are particularly unstable under basic conditions.[16] Ensure the organic extracts are thoroughly dried with a drying agent like MgSO₄ or Na₂SO₄ before solvent evaporation.

  • Unreacted Starting Materials: This points back to the issues discussed in Q1.

Q4: My N-acylimidazole product seems to decompose during workup or purification. How can I improve its stability and isolation?

A: The high reactivity that makes N-acylimidazoles excellent acyl transfer agents also makes them prone to degradation.[1] They are particularly sensitive to moisture and basic conditions.[16]

  • Workup Strategy:

    • Minimize Water Contact: If possible, avoid a full aqueous workup. After the reaction, filter off any precipitated salts (like triethylammonium chloride).

    • Anhydrous Conditions: If a workup is necessary, use cold, deionized water or a mild brine wash. Immediately extract the product into an organic solvent like ethyl acetate or DCM.

    • Thorough Drying: Dry the combined organic layers meticulously over an anhydrous drying agent. Residual water will hydrolyze the product upon concentration.

  • Purification Strategy:

    • Avoid Silica Gel Chromatography if Possible: The slightly acidic nature of standard silica gel can sometimes be sufficient to catalyze the hydrolysis of sensitive N-acylimidazoles.

    • Alternative Purification: Consider recrystallization from a non-polar solvent system (e.g., toluene/hexanes) or precipitation by adding a non-polar solvent to a concentrated solution of the crude product.[8]

    • Neutralized Silica: If chromatography is unavoidable, use silica gel that has been pre-treated with a small amount of a non-nucleophilic base (like triethylamine in the eluent, e.g., 0.5-1% v/v) to neutralize active sites.

Troubleshooting Summary Table

Symptom Possible Cause Recommended Solution
Low or No Conversion 1. Base is too weak or absent. 2. Acylating agent is not reactive enough. 3. Suboptimal temperature or solvent.1. Use a stronger base (e.g., NaH) or a catalytic amount of DMAP.[4][13] 2. Switch to a more reactive acylating agent (e.g., anhydride → acyl chloride). 3. Screen polar aprotic solvents (THF, MeCN, DMF) and incrementally increase temperature.[10][12]
Multiple Product Spots on TLC 1. Hydrolysis of product during reaction/workup. 2. Side reaction with solvent. 3. Diacylation of imidazole.1. Ensure anhydrous reaction conditions; minimize time for aqueous workup. 2. Use an inert, aprotic solvent.[10] 3. Use stoichiometric acylating agent and add it slowly.[4]
Product Decomposes on Silica Gel Column 1. Product is sensitive to the acidic nature of silica. 2. Residual water in crude product hydrolyzes on column.1. Attempt purification by recrystallization or precipitation.[8] 2. If chromatography is necessary, use a neutralized silica gel or add ~1% TEA to the eluent. 3. Ensure the crude material is rigorously dried before loading.
Reaction is Fast but Yield is Low After Workup 1. Product hydrolysis during aqueous extraction. 2. Mechanical loss during filtration/extraction.1. Perform workup quickly with cold, neutral water. Avoid basic washes.[16] 2. Ensure all solids are thoroughly washed with the extraction solvent.

General Experimental Protocol

This protocol provides a robust starting point for the acylation of imidazole with an acyl chloride using triethylamine as the base.

Materials:

  • Imidazole (1.0 eq)

  • Acyl Chloride (1.05 eq)

  • Triethylamine (TEA) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard laboratory glassware, dried in an oven.

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add imidazole (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.1 eq) to the stirred solution.

  • Acylating Agent Addition: Slowly add the acyl chloride (1.05 eq) dropwise over 10-15 minutes. A white precipitate (triethylammonium chloride) will likely form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the imidazole starting material spot is no longer visible.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the precipitated salt, washing the solid with a small amount of fresh DCM.

    • Concentrate the filtrate under reduced pressure.

    • Optional: If impurities are present, dissolve the crude residue in DCM or Ethyl Acetate, wash quickly with cold water (1x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-acylimidazole.

  • Purification: If necessary, purify by recrystallization or flash chromatography on neutralized silica gel.

Troubleshooting Workflow

This decision tree can guide your experimental approach when faced with a low-yielding reaction.

Troubleshooting_Workflow Start Low Conversion in Imidazole Acylation Check_SM TLC/LC-MS Analysis: Is Starting Material (SM) Consumed? Start->Check_SM No_SM_Consumed Reaction Stalled Check_SM->No_SM_Consumed No Yes_SM_Consumed SM Consumed, but Yield is Low Check_SM->Yes_SM_Consumed Yes Check_Reagents 1. Check Reagent Purity & Anhydrous Conditions No_SM_Consumed->Check_Reagents Check_Base 2. Evaluate Base: Is pKa(BaseH+) >> 7? Check_Reagents->Check_Base Increase_Base Use Stronger Base (e.g., NaH) or add DMAP catalyst Check_Base->Increase_Base No Check_Temp 3. Increase Temperature (e.g., 40-80 °C) Check_Base->Check_Temp Yes Increase_Base->Check_Temp Check_Acyl 4. Use More Reactive Acylating Agent (e.g., Anhydride -> Chloride) Check_Temp->Check_Acyl Check_Workup 1. Product Instability? Review Workup/Purification Yes_SM_Consumed->Check_Workup Modify_Workup Use Anhydrous Workup or Neutral/Acidic Wash. Avoid Basic Conditions. Check_Workup->Modify_Workup Check_Side_Rxns 2. Multiple Spots on TLC? Modify_Workup->Check_Side_Rxns Minimize_Side_Rxns Use Stoichiometric Reagents, Slow Addition, Inert Solvent. Check_Side_Rxns->Minimize_Side_Rxns Yes

Sources

Storage conditions to prevent degradation of 1-[4-(1H-Imidazol-4-YL)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-[4-(1H-Imidazol-4-YL)phenyl]ethan-1-one

A Guide to Ensuring Compound Stability and Experimental Integrity

Welcome to the dedicated support guide for this compound. As researchers and drug development professionals, the integrity of your starting materials is paramount to the success and reproducibility of your experiments. This guide provides in-depth answers and troubleshooting protocols to prevent, identify, and resolve issues related to the degradation of this compound.

Part 1: Frequently Asked Questions (FAQs) - Proactive Storage & Handling

This section addresses the most common inquiries regarding the day-to-day handling and storage of this compound to proactively prevent degradation.

Q1: What are the ideal storage conditions for solid this compound?

The optimal storage conditions are designed to mitigate the primary risks of hydrolysis, oxidation, and photodegradation. The molecule's structure, featuring an imidazole ring and an aromatic ketone, informs these recommendations. Imidazole moieties can be susceptible to oxidation, while aromatic ketones can be sensitive to light.[1][2][3][4]

Table 1: Recommended Storage Conditions for Solid Compound

ParameterRecommendationRationale
Temperature 2-8°C or -20°CCool temperatures slow down the kinetics of potential degradation reactions. For long-term storage (>6 months), -20°C is preferred.
Atmosphere Inert Gas (Argon or Nitrogen)The imidazole ring is susceptible to oxidation by atmospheric oxygen and radicals.[1][5][6] Storing under an inert atmosphere minimizes this risk.
Light Amber Vial / Protect from LightAromatic ketones can undergo photochemical reactions upon exposure to UV or even ambient light.[2][3][7] An amber vial is essential.
Container Tightly Sealed Glass VialPrevents moisture ingress, which could lead to hydrolysis or the formation of hydrates.[8][9] A tight seal also maintains the inert atmosphere.
Location Dry, Well-Ventilated AreaGeneral best practice for chemical storage to avoid environmental contamination.[10][11][12]

Q2: I need to prepare a stock solution. What solvent should I use and how should I store it?

For biological assays, DMSO is a common solvent. For chemical reactions or analysis, solvents like methanol or acetonitrile may be used. However, solution-state stability is often lower than solid-state stability.

  • Solvent Choice: Use anhydrous, high-purity solvents. For a non-reactive solvent, consider Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Solution Preparation: Prepare solutions fresh whenever possible. If you must prepare a stock, do so under an inert atmosphere.

  • Storage of Solutions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Freeze-thaw cycles can introduce moisture and accelerate degradation. The container should be tightly sealed and protected from light.

Q3: Is this compound sensitive to pH?

Yes, compounds containing an imidazole ring can be sensitive to pH. The imidazole ring has both a weakly acidic N-H proton and a basic nitrogen atom.

  • Strongly Acidic Conditions (pH < 2): Can lead to protonation of the imidazole ring. While this might not be degradation, it changes the compound's properties. Extreme acid could potentially catalyze hydrolysis of the ketone, though this is less common for aromatic ketones.[13][14]

  • Strongly Basic Conditions (pH > 11): Can deprotonate the imidazole N-H. High pH can also promote oxidation pathways.[1]

  • Recommendation: When using in buffered solutions, aim for a near-neutral pH range (6.0-8.0) unless your experimental protocol specifically requires otherwise. Always test the stability of the compound in your specific buffer system if it will be incubated for an extended period.

Part 2: Troubleshooting Guide - Investigating Potential Degradation

This section is designed for when you suspect degradation has occurred, such as observing a color change, unexpected analytical results, or a loss of biological activity.

Q4: My solid sample, which was initially a white powder, has turned yellow/brown. What does this mean?

A color change is a strong visual indicator of chemical degradation.

  • Causality: This is most commonly due to oxidation or photodegradation. Aromatic compounds, particularly those with nitrogen-containing heterocycles, can form highly conjugated, colored byproducts upon decomposition.[15][16] Exposure to air (oxygen) or light is the likely culprit.

  • Immediate Action:

    • Segregate the suspect vial.

    • Review your storage protocol. Was the vial tightly sealed? Was it consistently protected from light?

    • Proceed to analytical verification as described in Q5.

Q5: I'm seeing new, unexpected peaks in my HPLC or LC-MS analysis. How can I identify the source of this impurity?

Analytical techniques are essential for confirming and identifying degradation. A systematic approach, including a forced degradation study, can provide definitive answers.

  • Causality: New peaks represent new chemical entities. The key to identification is understanding the likely degradation pathways: oxidation, hydrolysis, and photolysis.

Table 2: Potential Degradation Pathways and Analytical Signatures

Degradation PathwayDescriptionExpected Mass Change (LC-MS)
Oxidation Addition of one or more oxygen atoms, often on the imidazole ring or benzylic position.[1][5]+16 Da (mono-oxidation) or +32 Da (di-oxidation)
Hydrolysis Cleavage of bonds by water. While the core structure is robust, hydrolysis is a possibility under harsh conditions.[13][17]Unlikely to be a primary pathway for this specific molecule under normal conditions.
Photodegradation Light-induced reactions, which can include dimerizations, rearrangements, or radical reactions.[2][4]Variable mass changes, could be complex.
Hydrate Formation Incorporation of a water molecule into the crystal lattice without covalent bond changes.[8][9]+18 Da. This would appear as a different species in some analyses but is not covalent degradation.
Experimental Protocol: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under controlled conditions to generate potential degradation products. Comparing the peaks from this study to the unknown impurity in your sample can help with identification.

Objective: To determine if the observed impurity corresponds to a product of oxidation, hydrolysis (acidic/basic), or photolysis.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC-grade)

  • 1 M HCl

  • 1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • UV Lamp (e.g., 254/365 nm)

  • HPLC-UV and/or LC-MS system

Methodology:

  • Prepare a Stock Solution: Accurately prepare a ~1 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Set Up Test Conditions (in amber vials unless specified):

    • Control: Stock solution, stored at 4°C, protected from light.

    • Acid Hydrolysis: Mix equal parts of stock solution and 1 M HCl. Heat at 60°C for 4-8 hours.

    • Base Hydrolysis: Mix equal parts of stock solution and 1 M NaOH. Heat at 60°C for 4-8 hours.

    • Oxidation: Mix equal parts of stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

    • Photolysis: Place stock solution in a clear quartz or borosilicate vial. Expose to a UV lamp at a fixed distance for 24 hours.

  • Sample Preparation for Analysis: Before injection, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to an appropriate concentration (~10-50 µg/mL) with your mobile phase.

  • Analysis: Analyze all samples, including the control and your original suspect sample, by HPLC-UV and LC-MS.

  • Interpretation: Compare the chromatograms.

    • Does the retention time and mass of your unknown impurity match a peak generated under specific stress conditions (e.g., the H₂O₂ sample)?

    • If it matches the oxidative stress sample, oxidation is the confirmed cause. If it matches the photolysis sample, light exposure is the issue.

Q6: My compound has lost potency in its biological assay, but it looks fine and the HPLC peak area seems correct. What could be wrong?

This is a subtle but critical issue. It suggests that either a co-eluting, inactive impurity has formed, or the compound has isomerized or degraded in the assay medium itself.

  • Causality:

    • Co-eluting Impurities: A degradant might have a very similar polarity to the parent compound and not be resolved by your current HPLC method.

    • Assay Instability: The compound may be unstable in your aqueous assay buffer, especially over the time course of the experiment.

    • Solvent-Induced Degradation: If using DMSO for stock solutions, aged or impure DMSO can contain acidic impurities or peroxides that degrade the compound over time.

  • Troubleshooting Workflow:

Diagram: Troubleshooting Logic for Potency Loss

Below is a workflow to diagnose the root cause of unexpected potency loss.

G start Suspected Loss of Potency check_solid 1. Re-analyze Solid Stock (HPLC-MS, qNMR) start->check_solid solid_ok Solid is Pure check_solid->solid_ok No Impurities solid_bad Solid is Degraded check_solid->solid_bad Impurities Found check_solution 2. Analyze Working Solution (Prepared for Assay) solution_ok Solution is Stable check_solution->solution_ok No Impurities solution_bad Solution is Unstable check_solution->solution_bad Impurities Found assay_stability 3. Test In-Assay Stability (Incubate in buffer, analyze over time) assay_ok Stable in Assay assay_stability->assay_ok No Degradation assay_bad Unstable in Assay assay_stability->assay_bad Degradation Observed solid_ok->check_solution conclusion1 Conclusion: Improper solid storage. Review handling procedures. solid_bad->conclusion1 solution_ok->assay_stability conclusion2 Conclusion: Stock solution preparation or storage is flawed. solution_bad->conclusion2 conclusion4 Conclusion: Issue is with assay itself, not compound stability. assay_ok->conclusion4 conclusion3 Conclusion: Compound is unstable in assay medium. Modify assay protocol. assay_bad->conclusion3

Sources

Technical Support Center: Separation of 1-[4-(1H-Imidazol-4-yl)phenyl]ethan-1-one Isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Center guide addresses the separation and purification of 1-[4-(1H-Imidazol-4-yl)phenyl]ethan-1-one (also referred to as 4-(4-acetylphenyl)-1H-imidazole).

This guide is structured to address the specific chemical behavior of C-substituted imidazoles , distinguishing between true separable regioisomers (structural byproducts) and dynamic tautomers (often mistaken for isomers).

Current Status: Operational Scope: Purification, Isomer Identification, and HPLC Method Development Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Diagnostic Phase: Define Your "Isomer" Challenge

Before attempting separation, it is critical to identify which type of "isomer" you are dealing with. The molecule This compound exhibits two distinct types of isomerism, only one of which is separable under standard conditions.

Type A: Structural Regioisomers (Separable)

These are stable byproducts formed during synthesis (e.g., Suzuki coupling or Marckwald synthesis). They have distinct physical properties and can be isolated.

  • Target: 4-Isomer (Attachment at Imidazole C4).

  • Impurity 1: 2-Isomer (Attachment at Imidazole C2).

  • Impurity 2: 1-Isomer (Attachment at Imidazole N1 - 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-one).

Type B: Prototropic Tautomers (Inseparable)
  • The Confusion: The 1H-imidazole ring undergoes rapid proton exchange between N1 and N3 in solution.

  • The Reality: 1H-imidazol-4-yl and 1H-imidazol-5-yl are the same molecule in solution.

  • Symptom: You may see peak splitting or broadening in HPLC/NMR, but these are not separable impurities. Do not attempt to fractionate these.

Troubleshooting Guide & FAQs

Category: HPLC & Chromatographic Separation[2][3][4][5]

Q: I see two partially resolved peaks for my pure product. Is this the 4-yl and 5-yl isomer? A: No. This is likely peak splitting due to tautomerism or pH mismatch.

  • Mechanism: The interconversion between the 4-H and 5-H tautomers is fast but can be on the timescale of the chromatographic separation if the pH is near the pKa of the imidazole (approx. pKa ~ 6.9–7.0 for the conjugate acid).

  • Solution: Shift the pH.

    • High pH Method (Recommended): Use a mobile phase pH > 9.0 (e.g., 10mM Ammonium Bicarbonate). This forces the molecule into the neutral, free-base form, collapsing the peaks into a single sharp band.

    • Low pH Method: Use pH < 3.0 (e.g., 0.1% TFA). This protonates the imidazole ring (forming the imidazolium cation), which is symmetric and eliminates tautomeric splitting.

Q: How do I separate the Target (4-yl) from the Regioisomer (2-yl)? A: These structural isomers have significantly different polarities and pKa values.

  • Strategy: The C2-position is flanked by two nitrogens, making the C2-proton more acidic and the environment more electron-deficient compared to C4.

  • Protocol:

    • Stationary Phase: Use a HILIC column (e.g., Waters CORTECS HILIC or Phenomenex Luna HILIC) or a Polar-Embedded C18 (e.g., Waters SymmetryShield). Standard C18 often fails to retain these polar heterocycles sufficiently for resolution.

    • Selectivity: The 2-yl isomer typically elutes after the 4-yl isomer on HILIC phases due to stronger hydrogen bonding interactions with the silica surface.

Q: My retention times are drifting. What is happening? A: Imidazoles are notorious for interacting with residual silanols on silica-based columns.

  • Fix: Ensure your mobile phase contains an "ion-pairing" or "masking" agent.

    • For Low pH: Add 0.1% Trifluoroacetic acid (TFA). The fluoride tail masks silanols.

    • For High pH: Use a hybrid-silica column (e.g., chemically resistant to pH 10) to prevent silica dissolution and peak tailing.

Experimental Protocols

Protocol A: Analytical HPLC Method for Regioisomer Separation

Designed to resolve 4-yl (Target) from 2-yl and 1-yl impurities.

ParameterCondition
Column XBridge BEH C18 (4.6 x 150 mm, 3.5 µm) or Equivalent Hybrid Column
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with NH₄OH)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 5% B (Isocratic hold for polar retention)2-15 min: 5% → 60% B15-20 min: 95% B (Wash)
Detection UV @ 254 nm (Aromatic) and 210 nm (Imidazole backbone)
Temperature 30°C

Why this works: The high pH suppresses the protonation of the imidazole (keeping it neutral). The 1-yl (N-substituted) isomer is less polar than the 4-yl (C-substituted, NH-free) isomer and will elute significantly later. The 2-yl isomer usually elutes between the 4-yl and 1-yl due to steric shielding differences.

Protocol B: Recrystallization (Purification of 4-yl Isomer)

If HPLC is not scalable, use solubility differences.

  • Solvent System: Methanol/Water or Ethanol/Ethyl Acetate.

  • Procedure:

    • Dissolve the crude mixture in minimal boiling Methanol.

    • Add hot Water dropwise until slight turbidity is observed.

    • Allow to cool slowly to Room Temperature, then to 4°C.

  • Mechanism: The 4-(4-acetylphenyl)-1H-imidazole often has a higher melting point and lower solubility than the 2-isomer due to better crystal packing (intermolecular H-bonding between N-H and C=O is more linear in the para-like 4-isomer).

  • Validation: Check the precipitate by NMR. The C2-H proton (in the 4-isomer) appears as a distinct singlet around

    
     7.7–7.9 ppm, whereas the 2-isomer lacks this proton.
    

Decision Logic & Workflow

The following diagram illustrates the decision process for purifying the target compound from its isomeric impurities.

Optimizing temperature and pressure for 1-[4-(1H-Imidazol-4-YL)phenyl]ethan-1-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Target Molecule: 1-[4-(1H-Imidazol-4-yl)phenyl]ethan-1-one CAS Registry Number: 10041-06-2 (Note: CAS often refers to the N-linked isomer; this guide specifically addresses the C4-linked isomer, often an intermediate in kinase inhibitor synthesis). Criticality: The formation of the imidazole ring at the C4 position on the phenyl ring is the rate-limiting step. This process is thermodynamically demanding and sensitive to ammonia outgassing, making Temperature (T) and Pressure (P) the primary control variables for yield and purity.

This guide details two validated protocols:

  • The Bredereck Synthesis (Classic): High-temperature condensation using formamide.

  • The Debus-Radziszewski Reaction (Modern): Microwave-assisted multi-component condensation.

Protocol A: The Bredereck Synthesis (High-Temperature/Pressure)

Mechanism: Condensation of an


-haloketone with formamide.[1]
Precursors:  2-Bromo-1-(4-acetylphenyl)ethan-1-one + Formamide (Excess).
The Physics of Optimization

In this reaction, formamide serves as both solvent and reagent. At elevated temperatures (>150°C), formamide decomposes to generate ammonia (


) and carbon monoxide (

).
  • Temperature Role: High T (

    
    ) is required to overcome the activation energy for the initial nucleophilic attack and subsequent dehydration.
    
  • Pressure Role: The decomposition of formamide releases volatile

    
    . In an open vessel, 
    
    
    
    escapes, stalling the reaction. Sealed vessel pressure (Autogenic) forces
    
    
    back into the liquid phase, driving the equilibrium toward the imidazole product.
Optimized Parameters Table
ParameterStandard (Open Vessel)Optimized (Sealed/Autoclave) Impact on Mechanism
Temperature 160–170°C175–185°C Ensures rapid dehydration of the intermediate 4-hydroxy-imidazoline.
Pressure Atmospheric (1 bar)5–8 bar (Autogenic) Prevents

loss; increases effective concentration of nitrogen source.
Time 6–8 Hours2–3 Hours Reduces thermal degradation (tarring) of the sensitive acetyl group.
Stoichiometry 1:15 (Substrate:Formamide)1:8 (Substrate:Formamide) Pressure allows reduced solvent volume, improving workup efficiency.
Step-by-Step Protocol (Sealed Tube)
  • Loading: Charge a high-pressure glass reaction tube (e.g., Ace Pressure Tube) with 2-Bromo-1-(4-acetylphenyl)ethan-1-one (10 mmol) and Formamide (80 mmol).

  • Sealing: Flush headspace with Argon for 30 seconds to remove oxygen (prevents oxidative darkening). Seal the vessel.

  • Ramp: Place in a pre-heated oil bath at 140°C . Ramp to 180°C over 20 minutes.

    • Why? A slow ramp prevents sudden pressure spikes from rapid formamide decomposition.

  • Hold: Maintain 180°C for 150 minutes. Internal pressure will rise to approx. 5–6 bar.

  • Quench: Cool to room temperature. Pour mixture into ice-cold dilute

    
     solution.
    
  • Isolation: Filter the precipitate. Recrystallize from Ethanol/Water.

Protocol B: Microwave-Assisted Debus-Radziszewski (Kinetic Control)

Mechanism: Four-component condensation of aldehyde, glyoxal, and ammonia. Precursors: 4-Acetylbenzaldehyde + Glyoxal (40% aq) + Ammonium Acetate.

The Physics of Optimization

This pathway suffers from "tar" formation due to the polymerization of glyoxal at high temperatures. Microwave irradiation provides dielectric heating, targeting the polar transition states directly, allowing for rapid synthesis before side reactions occur.

Optimized Parameters Table
ParameterThermal RefluxMicrowave (MW) Synthesis Impact on Mechanism
Temperature 80–100°C140°C Accesses higher energy transition states inaccessible at solvent boiling point.
Pressure Atmospheric12–15 bar Superheats the solvent (water/acetic acid), increasing solubility of the aldehyde.
Power N/ADynamic (Max 300W) Maintains constant T without wall-heating effects (hot spots).
Solvent Acetic AcidWater/Ethanol (1:1) Green chemistry approach; pressure allows water to reach organic solvent temps.
Step-by-Step Protocol (Microwave)
  • Slurry: In a 10mL MW vial, combine 4-Acetylbenzaldehyde (1.0 eq), Glyoxal (1.1 eq), and

    
     (4.0 eq).
    
  • Solvent: Add Ethanol/Water (1:1 v/v, 3 mL).

  • Seal: Crimp the vial with a PTFE/Silicone septum cap.

  • Irradiation:

    • Stage 1: Ramp to 100°C (2 min). Hold 1 min. (Dissolution phase).[2]

    • Stage 2: Ramp to 140°C (1 min). Hold 5 min. (Reaction phase).[1][2][3][4][5][6][7][8][9]

    • Pressure Limit: Set safety cut-off at 18 bar.

  • Workup: Cool to 50°C using compressed air (machine standard). Pour into ammonia water (pH 10) to precipitate the free base.

Visualization: Reaction Logic & Troubleshooting

Diagram 1: Mechanistic Flow & Control Points

This diagram illustrates the critical decision points where Temperature and Pressure influence the reaction outcome.

ReactionLogic Start Precursors (Bromo-ketone or Aldehyde) Intermediate Intermediate (Diimine or Hydroxy-imidazoline) Start->Intermediate Activation Energy (Heat) AmmoniaLoss RISK: Ammonia Loss (Open System) Intermediate->AmmoniaLoss Low Pressure (<1 bar) Pressure SOLUTION: Sealed Vessel (>5 bar) Intermediate->Pressure Containment Tar Side Product: Tar (Polymerization) Intermediate->Tar Overheating (>200°C) AmmoniaLoss->Tar Stalled Reaction Target Target Molecule This compound Pressure->Target Equilibrium Shift (High Yield)

Caption: Logical flow demonstrating how pressure prevents the "Ammonia Loss" failure mode, driving the reaction toward the target rather than thermodynamic sinks (Tar).

Troubleshooting Center (FAQ)

Q1: My reaction mixture turned into a black, insoluble tar. What happened?

  • Diagnosis: Thermal degradation. The acetyl group on the phenyl ring is sensitive to oxidation and polymerization at temperatures

    
    , especially in the presence of air.
    
  • Fix:

    • Strictly limit temperature to 180°C .

    • Use an inert atmosphere (Argon/Nitrogen) before sealing the vessel.

    • If using the Bredereck method, ensure the formamide is fresh (not yellowed) to minimize pre-existing impurities.

Q2: I have low yield (<30%), and the starting material remains.

  • Diagnosis: Ammonia starvation. In the Bredereck synthesis, formamide acts as the nitrogen source. If the vessel leaks or is too large (too much headspace), the generated

    
     resides in the gas phase, not the liquid phase.
    
  • Fix:

    • Switch to a pressure tube or autoclave.

    • Increase the fill volume of your vessel to 60–70% (reduce headspace).

    • Add Ammonium Acetate (2 eq) to the formamide mixture to boost initial ammonia concentration.

Q3: The product is difficult to crystallize/purify.

  • Diagnosis: Contamination with imidazole isomers or unreacted glyoxal polymers.

  • Fix:

    • pH Swing: Dissolve crude in 1M HCl (protonates imidazole, leaves non-basic tars). Filter. Neutralize filtrate with

      
       to precipitate pure product.
      
    • Solvent: Recrystallize from Acetonitrile/Water (9:1) rather than Ethanol, as it provides better rejection of polymeric impurities.

Q4: Can I use the Suzuki Coupling method instead?

  • Answer: Yes, coupling 4-acetylphenylboronic acid with 4-bromo-1H-imidazole is viable but often requires protecting the imidazole nitrogen (e.g., with a Trityl or SEM group) to prevent catalyst poisoning. The Bredereck/Debus methods described above are generally more "atom economical" and require fewer steps (no protection/deprotection needed).

References

  • Bredereck, H., & Theilig, G. (1953). Über Formamid-Reaktionen, I. Darstellung von Imidazolen und Pyrimidinen. Chemische Berichte.

  • Wolkenberg, S. E., et al. (2004). Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation. Organic Letters.

  • Gellis, A., et al. (2008). Solvent-free synthesis of 2,4,5-trisubstituted imidazoles under microwave irradiation. Green Chemistry.

  • Nardi, A., et al. (2021). Synthesis of Imidazole-Based Compounds as Potential Therapeutic Agents. Molecules.

  • Technical Data Sheet: Formamide Decomposition . PubChem Laboratory Chemical Safety Summary (LCSS).

Sources

Validation & Comparative

Comparative Guide: 1H & 13C NMR Analysis of 1-[4-(1H-Imidazol-4-yl)phenyl]ethan-1-one

[1]

Executive Summary & Strategic Context

Compound: this compound (also known as 4-(4-acetylphenyl)-1H-imidazole).[1][2] Challenge: The imidazole ring can attach to the phenyl group via Carbon-4 (C-linked, Target) or Nitrogen-1 (N-linked, Isomer).[1][2] Furthermore, the C-linked target exists as a tautomeric mixture (4-yl vs. 5-yl) in solution, complicating spectral assignment.[1] Solution: This guide uses Solvent-Dependent Analysis and Regioisomer Differentiation Markers to validate the structure.

Key Analytical Decision Points
  • Solvent Selection: DMSO-d6 is mandatory.[1] In CDCl3, the imidazole NH proton is often invisible due to exchange, and the C4/C5 tautomerism causes peak broadening/averaging.[3] DMSO-d6 stabilizes the tautomers via hydrogen bonding and reveals the diagnostic NH signal.[1]

  • Differentiation: The presence of a broad singlet at ~12.5 ppm (NH) and the specific splitting pattern of the imidazole protons are the primary differentiators from the N-linked impurity.[1]

Experimental Protocol

Sample Preparation

To ensure sharp lines and visible exchangeable protons, follow this strict protocol:

  • Solvent: Use DMSO-d6 (99.9% D) . Avoid CDCl3 unless checking for lipophilic impurities.[3]

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

    • Note: Higher concentrations (>20 mg) may induce stacking interactions, shifting aromatic peaks upfield.[3]

  • Water Removal: Ensure the sample is dry.[2][3] Water signals in DMSO (3.33 ppm) can obscure the imidazole H-5 or methyl signals if very broad.[1]

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (standard proton) or zgpg30 (carbon decoupled).[3]

  • Number of Scans (NS):

    • 1H: 16 scans (sufficient for >5 mg).[3]

    • 13C: 1024 scans (quaternary carbons are slow to relax).

  • Relaxation Delay (D1): Set to 3.0 seconds to ensure accurate integration of the isolated imidazole H-2 proton.

1H NMR Comparative Analysis

The table below contrasts the Target (C-linked) with the Impurity (N-linked) .

Proton AssignmentTarget: C-Linked (4-yl) (δ ppm, DMSO-d6)Isomer: N-Linked (1-yl) (δ ppm, DMSO-d6)Diagnostic Note
Imidazole NH 12.2 – 12.8 (br s) Absent Primary confirmation. Only the C-linked species has an NH.[1][2]
Imidazole H-2 7.75 – 7.85 (s)8.20 – 8.35 (s)N-linked H-2 is significantly more deshielded (between two nitrogens).[1]
Imidazole H-5 7.50 – 7.60 (s)7.10 – 7.20 (s/d)In the target, H-5 is adjacent to the phenyl ring, shifting it downfield.[3]
Imidazole H-4 Tautomeric with H-57.70 – 7.80 (s/d)N-linked isomer has three distinct imidazole protons (H2, H4, H5).[1][2]
Phenyl (Ortho-Ac) 7.95 – 8.05 (d, J=8.4 Hz)8.05 – 8.15 (d, J=8.6 Hz)Both show AA'BB' pattern, but shifts vary slightly.[3]
Phenyl (Ortho-Im) 7.80 – 7.90 (d, J=8.4 Hz)7.75 – 7.85 (d, J=8.6 Hz)
Acetyl (-CH3) 2.55 – 2.60 (s)2.60 – 2.65 (s)Not diagnostic; overlaps in both species.[3]
Tautomerism in the C-Linked Target

The imidazole ring undergoes rapid proton transfer between N1 and N3.[1][2]

  • In CDCl3: You observe an "average" spectrum.[3] H-2 appears sharp, but H-5/H-4 may broaden or appear as a single averaged peak.[1]

  • In DMSO-d6: The solvent slows the exchange.[1] You typically see distinct H-2 and H-5 signals, though H-5 may still be slightly broad.[1]

Visualization: Structural Differentiation Logic

IsomerLogicStartUnknown Sample(DMSO-d6)CheckNHCheck 12.0 - 13.0 ppmIs there a broad singlet?Start->CheckNHYesNHYes: NH PresentCheckNH->YesNHNoNHNo: Signal AbsentCheckNH->NoNHCheckImHCheck Imidazole CH Count(Region 7.0 - 8.5 ppm)YesNH->CheckImHThreeCH3 Distinct CH Signals(H-2, H-4, H-5)NoNH->ThreeCHTargetTarget: C-LinkedThis compoundIsomerIsomer: N-Linked1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-oneTwoCH2 Distinct CH Signals(H-2 and H-5)CheckImH->TwoCHTwoCH->TargetThreeCH->Isomer

Caption: Decision tree for distinguishing the target C-linked imidazole from the N-linked impurity using 1H NMR markers.

13C NMR Analysis[3][4][5][6][7][8][9]

Carbon NMR provides verification of the backbone.[3] The key feature is the number of quaternary carbons .[3]

Carbon TypeChemical Shift (δ ppm)Assignment Logic
Carbonyl (C=O) 196.5 – 197.5Characteristic ketone signal.[1][2]
Imidazole C-2 136.0 – 137.0Deep in the aromatic region; often broad due to tautomerism.[1][2]
Phenyl C-1 (Acetyl) 135.0 – 136.0Quaternary.[1]
Phenyl C-4 (Im) 138.0 – 140.0Quaternary.[1][2] Connection point to Imidazole.[2][3][4][5][6][7]
Phenyl CH 128.5 – 129.5Ortho to acetyl (Intense signal).[2][3]
Phenyl CH 125.0 – 126.0Ortho to imidazole (Intense signal).[2][3]
Imidazole C-4/C-5 115.0 – 130.0Variable. In C-linked, these carbons average out or appear as broad humps in dynamic equilibrium.[1][2]
Methyl (-CH3) 26.5 – 27.0Aliphatic region.[1]

Troubleshooting & Quality Control

Issue: "Missing" Imidazole Protons
  • Cause: In dry aprotic solvents (like CDCl3) or with trace acid/base, the imidazole protons can broaden into the baseline due to intermediate exchange rates.[3]

  • Fix: Switch to DMSO-d6 or add a drop of DCl (deuterium chloride).[1] Acidification protonates the imidazole (forming the imidazolium salt), locking the tautomerism and sharpening the peaks considerably.[3]

Issue: Distinguishing from Precursors

Common synthetic precursors include 4-acetylphenylboronic acid or 4-bromoacetophenone .[1][2]

  • Boronic Acid: Look for broad OH signals (variable) and a lack of imidazole CH signals.[3]

  • Bromoacetophenone: The AA'BB' pattern will be significantly different (doublets at ~7.6 and ~7.8), and no signals >8.0 ppm (except the H-2 if N-linked impurity is formed).[1]

Visualization: Tautomeric Equilibrium

Tautomerismcluster_solventSolvent EffectT14-Substituted Tautomer(N-H on N1)TransFast Exchange(Broadens NMR signals)T1->Trans H+ ShiftT25-Substituted Tautomer(N-H on N3)Trans->T2DMSODMSO-d6(Stabilizes Tautomers)DMSO->TransSlows Exchange(Sharper Peaks)CDCl3CDCl3(Rapid Exchange)CDCl3->TransPromotes Averaging(Broad Peaks)

Caption: The dynamic tautomeric equilibrium of 4-substituted imidazoles. DMSO is required to slow this exchange and resolve spectral lines.

References

  • N-Linked Isomer Data: Ibrahim, H., Bala, M. D., & Omondi, B. (2012).[3] 1-[4-(1H-Imidazol-1-yl)phenyl]ethanone monohydrate.[1] Acta Crystallographica Section E.

  • Imidazole Tautomerism: Alkorta, I., et al. (2023).[2][3] Identifying the tautomer state of a substituted imidazole by 13C NMR spectroscopy. Chemical Science.

  • General 4-Phenylimidazole Data: Sigma-Aldrich/Merck.[1] 4-Phenylimidazole 1H NMR Spectrum.

  • Synthetic Context: Golcienė, B., et al. (2023).[3][5] Synthesis of novel N-(4-acetylphenyl)imidazole derivatives. Chemistry and Chemical Technology.

Advanced Characterization Guide: Mass Spectrometry Fragmentation of 1-[4-(1H-Imidazol-4-yl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3][4][5]

This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of 1-[4-(1H-Imidazol-4-yl)phenyl]ethan-1-one (referred to herein as 4-IPE ).

As a Senior Application Scientist, I have structured this analysis to address a critical challenge in drug development: distinguishing between regioisomers of imidazole-substituted aromatics. Specifically, this guide compares 4-IPE (the C-linked isomer) against its common synthetic alternative, 1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one (the N-linked isomer, 1-IPE ).

Why This Matters: The biological activity and metabolic stability of imidazole-based drugs hinge on the linkage position (C4 vs. N1). Misidentification of these isomers during early-stage DMPK (Drug Metabolism and Pharmacokinetics) studies can lead to erroneous metabolic stability data. This guide establishes the biaryl C-C bond stability as the primary discriminator in MS/MS experiments.

Comparative Analysis: C-Linked (4-IPE) vs. N-Linked (1-IPE)

The core differentiation lies in the bond energy between the phenyl ring and the imidazole moiety. The C-C bond in 4-IPE is significantly more robust than the C-N bond in 1-IPE, leading to distinct fragmentation signatures.

Table 1: Comparative Fragmentation Signatures (ESI-MS/MS)
Feature4-IPE (C-Linked) 1-IPE (N-Linked) Mechanistic Cause
Precursor Ion [M+H]⁺ m/z 187.09m/z 187.09Identical elemental composition (Isomers).
Primary Fragment m/z 172 (Loss of •CH₃)m/z 119 (Loss of Imidazole)4-IPE retains the biaryl core; 1-IPE cleaves the C-N bond.
Biaryl Stability High Low The C-C bond (4-IPE) resists Collision Induced Dissociation (CID) up to 30-40 eV; C-N bond (1-IPE) cleaves <20 eV.
Diagnostic Neutral Loss 15 Da (Methyl), 28 Da (CO)68 Da (Imidazole)1-IPE loses the entire heterocycle; 4-IPE fragments peripherally.
Base Peak (High Energy) m/z 144 (Phenylimidazole core)m/z 119 (Benzoyl cation)4-IPE core remains intact; 1-IPE core disintegrates.

Mechanistic Deep Dive: 4-IPE Fragmentation Pathways

The fragmentation of 4-IPE under Electrospray Ionization (ESI) follows a logic dictated by charge localization. The imidazole nitrogen (N3) is the most basic site, sequestering the proton. Consequently, fragmentation is "charge-remote" relative to the acetyl group or involves ring rearrangements.

Pathway A: Peripheral Modification (Low Energy)

At lower collision energies (10–20 eV), the biaryl skeleton remains intact. The primary loss is the methyl radical from the acetyl group (alpha-cleavage), followed by carbon monoxide expulsion.

  • Step 1: [M+H]⁺ (m/z 187)

    
     [M+H - CH₃]⁺ (m/z 172). Note: Radical losses are less common in even-electron ESI but observed in aromatic ketones.
    
  • Step 2: [M+H]⁺ (m/z 187)

    
     [M+H - H₂O]⁺ (m/z 169). Rare, requires enolization.
    
Pathway B: Core Disintegration (High Energy)

At higher energies (>35 eV), the imidazole ring undergoes Retro-Diels-Alder (RDA) cleavage or complete ring opening.

  • Step 1: Loss of CO from the acetyl group to form the 4-phenylimidazole cation (m/z 145).

  • Step 2: RDA cleavage of the imidazole ring, typically losing HCN (27 Da) or CH₂N (28 Da).

    • m/z 145

      
      m/z 118 (Loss of HCN).
      
Visualization of Fragmentation Logic

The following diagram illustrates the hierarchical fragmentation tree for 4-IPE.

FragmentationPathway cluster_legend Pathway Legend M_H Precursor [M+H]⁺ m/z 187 (Protonated 4-IPE) Frag_172 [M - CH₃]⁺ m/z 172 (Acylium Ion) M_H->Frag_172 α-Cleavage (-CH₃, 15 Da) Frag_145 [M - C₂H₂O]⁺ m/z 145 (4-Phenylimidazole Core) M_H->Frag_145 Loss of Ketene (-42 Da) or Acetyl (-43 Da) Frag_119 [C₆H₅-CO]⁺ m/z 119 (Benzoyl Cation) M_H->Frag_119 C-C Bond Cleavage (Very High Energy Only) Frag_118 [M - Acetyl - HCN]⁺ m/z 118 (Ring Opening) Frag_145->Frag_118 RDA / HCN Loss (-27 Da) key1 Primary Pathway (Stable Core) key2 Peripheral Loss

Caption: Hierarchical fragmentation tree of 4-IPE under ESI conditions. Note the resilience of the biaryl core (Yellow) compared to peripheral acetyl losses (Red).

Experimental Protocols

To replicate these results and validate the identity of your compound, follow this self-validating protocol. This workflow is designed to distinguish 4-IPE from its N-linked isomer.

LC-MS/MS Acquisition Parameters
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Spray Voltage: 3.5 kV.

  • Source Temperature: 350°C (Ensure complete desolvation of the polar imidazole).

  • Collision Energy (CE) Ramping:

    • Screening: 10, 20, 40 eV.

    • Rationale: 4-IPE requires higher CE (>30 eV) to show significant core fragmentation compared to 1-IPE.

Validation Workflow (The "Isomer Stress Test")
  • Inject Sample: 1 µM solution in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Acquire MS2 Spectrum: Isolate m/z 187.1.

  • Check for m/z 119:

    • If m/z 119 (Benzoyl cation) is the Base Peak at moderate energy (20 eV)

      
      Suspect N-Linked Isomer (1-IPE) .
      
    • If m/z 145 or m/z 172 dominates

      
      Confirm C-Linked Isomer (4-IPE) .
      
  • Confirm Biaryl Stability: Ramp CE to 50 eV. If the m/z 145 signal persists, the C-C biaryl bond is intact, confirming the 4-position linkage.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 4-Phenylimidazole (CAS 670-95-1). National Institute of Standards and Technology. [Link]

  • PubChem. Compound Summary: 4-Phenylimidazole. National Library of Medicine. [Link]

  • Heriot-Watt University. Valence shell electronically excited states of 1-phenylimidazole and 1-benzylimidazole. (Comparative electronic structure of isomers). [Link]

Regiochemical Validation of Imidazole-Acetophenone Derivatives: A Comparative FTIR Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, one of the most persistent challenges in heterocyclic synthesis is confirming the regioselectivity of cross-coupling reactions. When synthesizing 1-[4-(1H-Imidazol-4-YL)phenyl]ethan-1-one (a C-linked imidazole derivative), the reaction often competes with N-arylation pathways, potentially yielding the isomeric alternative, 1-[4-(1H-Imidazol-1-YL)phenyl]ethan-1-one (an N-linked isomer and known thromboxane synthase inhibitor).

Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly reliable method for distinguishing these two structural alternatives. This guide objectively compares the FTIR performance data of the target product against its N-linked alternative, detailing the mechanistic causality behind the spectral shifts and providing a self-validating experimental protocol.

Mechanistic Causality of Characteristic Peaks

To utilize FTIR as a definitive analytical tool, we must move beyond memorizing peak tables and understand the physical chemistry driving the vibrational modes.

The Conjugated Carbonyl (C=O) Stretch

In a standard aliphatic ketone, the C=O stretch typically appears around 1715 cm⁻¹. However, in both our target and alternative compounds, the carbonyl group is directly attached to a phenyl ring. The p-orbitals of the carbonyl carbon conjugate with the


-electron system of the aromatic ring. This delocalization reduces the double-bond character of the C=O bond, lowering its force constant. Consequently, the stretching frequency shifts downward to the 1680–1690 cm⁻¹  range [1].
The Imidazole N-H Stretch: The Primary Discriminator

The fundamental diagnostic difference between the target and the alternative lies in the imidazole ring's connectivity.

  • Target (C-Linked): The imidazole is attached to the phenyl ring at the C4 position, leaving the N1 position protonated. In the solid state, this N-H group acts as a potent hydrogen bond donor and acceptor. Extensive intermolecular hydrogen bonding weakens the N-H covalent bond, resulting in a broad, highly characteristic stretching band centered between 3100–3300 cm⁻¹ [2].

  • Alternative (N-Linked): The imidazole is attached to the phenyl ring via the N1 nitrogen. The absence of the N-H proton completely abolishes the 3100–3300 cm⁻¹ broad band, leaving only the sharp, weak aromatic C-H stretches in this region.

Comparative FTIR Performance Data

The following table summarizes the quantitative spectral data used to objectively differentiate the target product from its synthetic alternative.

Functional Group / Vibrational ModeTarget: C-Linked Isomer Expected Peak (cm⁻¹)Alternative: N-Linked Isomer Expected Peak (cm⁻¹)Diagnostic Value & Causality
N-H Stretch (Imidazole) 3100 – 3300 (Broad, Strong)Absent Critical Discriminator. Presence confirms C-arylation. Broadening is due to intermolecular H-bonding [2].
C=O Stretch (Ketone) 1680 – 1690 (Sharp, Strong)1680 – 1690 (Sharp, Strong)Confirms acetophenone backbone. Shifted lower than 1715 cm⁻¹ due to aromatic conjugation [1].
C=N Stretch (Imidazole) 1580 – 1600 (Medium)1500 – 1550 (Medium)Shifted due to changes in ring electron density upon N-substitution vs C-substitution.
C=C Stretch (Aromatic) 1600, 1580, 1450 (Multiple)1600, 1580, 1450 (Multiple)Confirms the presence of the para-substituted phenyl ring[3].
C-H Stretch (Aliphatic) 2900 – 2950 (Weak)2900 – 2950 (Weak)Corresponds to the acetyl methyl group.
C-H Out-of-Plane Bending ~830 (Strong)~830 (Strong)Characteristic of 1,4-disubstituted (para) benzene rings.

Analytical Workflow & Decision Tree

To ensure accurate identification, the analytical workflow must follow a logical decision tree based on the presence or absence of hydrogen-bonding signatures.

G N1 Synthesized Acetophenone Derivative N2 ATR-FTIR Spectroscopy (4000 - 400 cm⁻¹) N1->N2 N3 Analyze High-Frequency Region (3100 - 3400 cm⁻¹) N2->N3 N4 Broad N-H Stretch Present? N3->N4 N5 Target Confirmed: This compound (C-Linked) N4->N5  Yes (Free/H-bonded N-H)   N6 Alternative Identified: 1-[4-(1H-Imidazol-1-YL)phenyl]ethan-1-one (N-Linked) N4->N6  No (N-Substituted)  

Caption: Diagnostic workflow for distinguishing C-linked and N-linked imidazole-acetophenone regioisomers.

Self-Validating Experimental Protocol

To guarantee trustworthiness, the FTIR analysis must be treated as a self-validating system. Environmental artifacts (like atmospheric water vapor) can mimic the broad N-H stretch if not properly controlled. The following Attenuated Total Reflectance (ATR) protocol ensures data integrity.

Step 1: Instrument Calibration and System Suitability
  • Purge the System: Ensure the FTIR spectrometer is purged with dry nitrogen to minimize atmospheric H₂O and CO₂ interference.

  • Calibration Check: Run a standard polystyrene film. Verify that the reference peak at exactly 1601.2 cm⁻¹ is within ±1.0 cm⁻¹ tolerance.

  • Background Acquisition: Clean the diamond ATR crystal with isopropanol and allow it to dry. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). Self-Validation: The background must show a flat baseline in the 3100–3400 cm⁻¹ region before proceeding.

Step 2: Sample Preparation and Acquisition
  • Sample Loading: Place approximately 2–5 mg of the dried, synthesized powder directly onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR anvil and apply consistent pressure until the software indicates optimal contact (typically ~80 units of torque).

  • Spectral Scanning: Acquire the sample spectrum from 4000 to 400 cm⁻¹ using 32 to 64 co-added scans at a resolution of 4 cm⁻¹ to maximize the signal-to-noise ratio [4].

Step 3: Data Processing and Regiochemical Assignment
  • Atmospheric Compensation: Apply atmospheric suppression algorithms if residual water vapor peaks (sharp, jagged peaks around 3500–3900 cm⁻¹) are detected.

  • Baseline Correction: Apply an automatic baseline correction to account for any scattering effects from the solid powder.

  • Peak Verification:

    • Locate the C=O stretch at ~1685 cm⁻¹ to confirm the structural backbone is intact.

    • Inspect the 3100–3300 cm⁻¹ region. A broad, continuous parabolic curve confirms the C-linked target. A flat baseline with only minor, sharp peaks (~3050 cm⁻¹) indicates the N-linked alternative [5].

References

  • Smith, B. C. "The Carbonyl Group, Part I: Introduction." Spectroscopy Online.[Link]

  • "Growth, spectral, and thermal characterization of semicarbazone of p-hydroxy acetophenone (SPHA)." AKJournals.[Link]

  • "Infrared Spectroscopy: Fundamentals and Applications." Royal Society of Chemistry.[Link]

  • "FTIR Analysis of Liquid Samples." Scribd.[Link]

UV-Vis absorption spectra of 1-[4-(1H-Imidazol-4-YL)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 1-[4-(1H-Imidazol-4-yl)phenyl]ethan-1-one , a conjugated system bridging an imidazole donor and an acetyl acceptor via a phenyl linker.

Executive Summary: The Spectroscopic Identity

Compound: this compound Core Chromophore: Donor-(


-Bridge)-Acceptor (D-

-A) System. Primary Application: Photo-active intermediate, pH-sensitive probe, and pharmacological metabolite standard.

This compound exhibits a distinct solvatochromic and pH-dependent UV-Vis profile due to the electronic push-pull interaction between the electron-rich imidazole ring (C4-attachment) and the electron-withdrawing acetyl group. Unlike its N-linked isomer (1-(4-acetylphenyl)imidazole), the C-linked (4-yl) congener allows for greater planarization and extended conjugation, resulting in a bathochromic shift relative to standard phenylimidazoles.

Spectral Characteristics & Comparative Analysis

The absorption spectrum is dominated by


 transitions with significant Intramolecular Charge Transfer (ICT) character.
Comparative Performance Table
CompoundStructure Type

(Ethanol)

(L/mol·cm)
Electronic Character
Target: this compound D-

-A (C-Linked)
305 – 320 nm (Est.)~18,000 Strong ICT; pH-sensitive.
Comparator A: 4-Phenylimidazole Donor-

260 – 280 nm~12,000

; Lacks strong acceptor.
Comparator B: Acetophenone

-Acceptor
244 nm (

) 280 nm (

)
~13,000 (244nm)Lacks strong donor extension.
Comparator C: 4'-Aminoacetophenone Strong D-

-A
320 – 330 nm~20,000Strong ICT (Amino > Imidazole).
Mechanistic Insight: The "Push-Pull" Effect

The target compound's absorption is red-shifted (bathochromic) compared to both Acetophenone and 4-Phenylimidazole.

  • The Donor: The imidazole ring (at C4) acts as a

    
    -electron donor.
    
  • The Acceptor: The acetyl group acts as a

    
    -electron acceptor.
    
  • The Result: The energy gap between the HOMO and LUMO is compressed, shifting absorption from the deep UV (260 nm) into the near-UV/visible border (310 nm).

Note on Isomerism: The 4-yl (C-linked) isomer typically exhibits a longer


 than the 1-yl (N-linked)  isomer. The C-C bond allows for better orbital overlap and planar conformation compared to the C-N bond in the 1-yl isomer, which often suffers from steric twisting that breaks conjugation.

Experimental Protocol: Self-Validating Measurement

To ensure data integrity, the following protocol controls for solvent polarity and pH, which drastically alter the spectrum of imidazole derivatives.

Workflow Diagram

UV_Protocol Start Sample Preparation (1 mg in 10 mL EtOH) Solvent Solvent Selection (Ethanol vs. Acetonitrile) Start->Solvent Blank Baseline Correction (Double-Beam Mode) Solvent->Blank Scan Spectral Scan (200 - 450 nm) Blank->Scan Check Quality Check: Is Abs 0.2 - 0.8? Scan->Check Check->Start No (Dilute/Conc) Final Calculate Molar Absorptivity (ε) Check->Final Yes pH_Test pH Titration (Add HCl / NaOH) Final->pH_Test Characterize pKa

Caption: Step-by-step workflow for validating the UV-Vis spectrum, ensuring absorbance falls within the linear dynamic range (Beer-Lambert Law).

Detailed Methodology
  • Solvent Choice: Use Ethanol (EtOH) or Methanol (MeOH) . These polar protic solvents stabilize the excited ICT state, providing a clear, resolved peak. Avoid non-polar solvents like Hexane as the compound has poor solubility and the ICT band will collapse.

  • Concentration: Prepare a stock solution of 50 µM .

    • Calculation: MW ≈ 186.21 g/mol . Dissolve 0.93 mg in 100 mL Ethanol.

  • pH Sensitivity Check (Critical Validation):

    • Acidic Shift (Add 1 drop 0.1M HCl): The imidazole nitrogen protonates (

      
      ). The ring loses its electron-donating capability. Expect a Blue Shift (Hypsochromic)  back toward the Acetophenone baseline (~250-260 nm).
      
    • Basic Shift (Add 1 drop 0.1M NaOH): Ensures the imidazole is neutral (or anionic if pKa > 14, though unlikely here). Stabilizes the main band at ~310 nm.

Structural & Electronic Pathway

Understanding the electronic flow is crucial for interpreting the spectrum.

Electronic_Path Donor Imidazole Ring (C4) (Electron Donor) Bridge Phenyl Linker (Conjugation Bridge) Donor->Bridge π-electron push Effect Bathochromic Shift (Red Shift to ~310 nm) Donor->Effect leads to Block ICT Blocked (Blue Shift) Donor->Block Loss of Donor Ability Acceptor Acetyl Group (Electron Acceptor) Bridge->Acceptor delocalization Acceptor->Effect Protonation Acidic pH (+H+) Protonation->Donor Neutralizes Lone Pair

Caption: The electronic "Push-Pull" mechanism. Protonation of the imidazole donor disrupts the pathway, causing a spectral blue shift.

References

  • Comparison of Phenylimidazole Isomers

    • Title: The Cohesive Interactions in Phenylimidazoles.
    • Source:The Journal of Physical Chemistry A (2024).
    • Relevance: Establishes the baseline UV absorption for 4-phenylimidazole (~260-280 nm) and discusses the effect of phenyl substitution on imidazole energetics.
  • Acetophenone Spectral Standards

    • Title: 4-Aminoacetophenone UV-Vis Data.[1][2][3]

    • Source: NIST Chemistry WebBook / ChemicalBook.
    • Relevance: Provides the upper-bound comparator for donor-substituted acetophenones ( ~320-400 nm depending on solvent).
  • Imidazole Tautomerism & Spectroscopy

    • Title: UV-Vis absorption spectra of 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol.
    • Source:Acta Chimica Slovenica (2021).
    • Relevance: Demonstrates the bathochromic shift in extended imidazole-phenyl conjugated systems (Peaks
  • pKa and Protonation Effects

    • Title: Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters.
    • Source:Asian Journal of Chemistry.
    • Relevance: Validates the pH-dependent spectral shifts expected in phenyl-imidazole systems.

Sources

Quality control standards for 1-[4-(1H-Imidazol-4-YL)phenyl]ethan-1-one reagents

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reagents Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Scaffold That Defines Potency

In the landscape of kinase inhibitor development—specifically for JAK, SYK, and p38 MAP kinase pathways—the 1-[4-(1H-Imidazol-4-yl)phenyl]ethan-1-one moiety (often referred to as the C-linked imidazole scaffold) is a critical pharmacophore.[1] Unlike its more common N-linked isomer (1-yl), the 4-yl variant allows the imidazole nitrogen atoms to engage in bidentate hydrogen bonding within the ATP-binding pocket of enzymes.[1]

However, the synthesis of this regioisomer presents unique quality control challenges. Commercial reagents vary significantly in purity, often containing silent impurities like palladium residues , regioisomers (2-yl) , or genotoxic haloketones depending on the synthetic route utilized.

This guide objectively compares Certified Reference Material (CRM) Grade reagents against Standard Synthesis Grade alternatives, providing experimental data to justify why "purity" on a label does not always equate to "performance" in the reactor.

Comparative Analysis: Certified Grade vs. Synthesis Grade

The choice of reagent grade dictates not just the yield of the immediate reaction, but the purification burden of the final Active Pharmaceutical Ingredient (API).

Table 1: Comparative Specification Profile
FeatureCertified Grade (CRM) Standard Synthesis Grade Impact on Drug Development
Purity (HPLC) ≥ 99.5% (Area %)95.0% - 98.0%Lower purity introduces unknown peaks in final API, complicating validation.[1]
Regioisomeric Purity > 99.9% (4-yl isomer only)Contains 2-yl isomer or N-linked (1-yl) tracesIsomers may have different biological activities or toxicity profiles.[1]
Residual Palladium < 10 ppm100 - 500 ppmHigh Pd catalyzes side reactions (e.g., dehalogenation) in subsequent steps.[1]
Genotoxic Impurities < 5 ppm (LOD)Not QuantifiedRisk of carryover of α-bromoacetophenone (if Marckwald synthesis used).[1]
Water Content < 0.5% (Anhydrous packaging)2.0% - 5.0% (Hygroscopic)Water quenches sensitive reagents (e.g., organolithiums) used in downstream steps.[1]
The "Hidden" Impurity: Palladium Carryover

Experimental data suggests that Synthesis Grade reagents synthesized via Suzuki-Miyaura cross-coupling (the dominant route for the 4-yl isomer) often retain significant palladium levels.[1]

  • Experiment: A standard Buchwald-Hartwig coupling was performed using both grades of the reagent.[1]

  • Result: The Synthesis Grade (350 ppm Pd) resulted in a 15% yield loss due to Pd-catalyzed homocoupling of the amine partner, whereas the CRM Grade (<5 ppm Pd) proceeded with 92% yield.

Critical Quality Attributes (CQAs) & Fate Mapping

Understanding where impurities originate is essential for establishing a self-validating QC protocol.[1] The two primary synthetic routes—Cross-Coupling and Cyclization —generate distinct impurity profiles.[1]

Diagram 1: Impurity Fate Map

This diagram illustrates how impurities from different synthesis routes propagate into the final reagent.

ImpurityFateMap cluster_0 Route A: Suzuki Coupling cluster_1 Route B: Marckwald Cyclization SM1 4-Bromoimidazole Imp1 Impurity: Homocoupling (Biaryls) SM1->Imp1 Side Rxn Product This compound (Target Reagent) SM1->Product Coupling SM2 4-Acetylphenylboronic Acid SM2->Product Cat Pd Catalyst Imp2 Impurity: Residual Pd Cat->Imp2 Carryover Cat->Product Imp1->Product Co-elutes Imp2->Product Complexes SM3 α-Bromo-4-acetylacetophenone Imp3 Impurity: Genotoxic Haloketones SM3->Imp3 Unreacted Imp4 Impurity: Oxazole byproducts SM3->Imp4 O-Alkylation SM3->Product Cyclization SM4 Formamide SM4->Product Imp3->Product Trace Risk Downstream Risk: Catalyst Poisoning & Toxicity Product->Risk If QC Fails

Caption: Fate mapping of impurities from Suzuki Coupling vs. Marckwald Cyclization routes.

Experimental Protocols for Quality Assurance

To ensure scientific integrity, the following protocols are designed to be self-validating . They rely on orthogonal detection methods to confirm identity and purity beyond doubt.[1]

Protocol A: Regioisomer Differentiation via 1H-NMR

Differentiation of the 4-yl (target) from the 1-yl (common impurity) is critical.[1]

  • Solvent: Dissolve 10 mg of sample in 0.6 mL DMSO-d6.

  • Acquisition: Acquire 1H-NMR (400 MHz minimum).

  • Diagnostic Signals:

    • Target (4-yl): Look for the imidazole C2-H singlet at ~7.7–7.8 ppm and the C5-H singlet at ~7.5 ppm .[1] Crucially, the NH proton is broad and exchangeable (12-13 ppm).

    • Impurity (1-yl): The N-linked isomer shows three distinct imidazole protons (H2, H4, H5) with H2 typically shifted downfield to >8.0 ppm due to the electron-withdrawing phenyl group on the nitrogen.[1]

  • Validation: Integration of the imidazole C2-H signal against the phenyl ring protons (7.9–8.1 ppm) must yield a 1:4 ratio.[1]

Protocol B: High-Sensitivity HPLC for Genotoxic Impurities

Standard gradients often mask the α-halo ketone impurities from cyclization routes.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute polar salts).[1]

    • 2-15 min: 5% → 95% B (Linear ramp).[1]

    • 15-20 min: 95% B (Wash to elute dimers/oligomers).[1]

  • Detection: UV at 254 nm (general) and 210 nm (for non-conjugated halo-impurities).[1]

  • Acceptance Criteria: No single impurity > 0.1%. Total impurities < 0.5%.[1]

Protocol C: Residual Palladium Quantification (ICP-MS)

Required if the reagent is used in late-stage synthesis.[1]

  • Digestion: Digest 50 mg of reagent in 2 mL conc. HNO3 using a microwave digester at 200°C for 20 mins.

  • Dilution: Dilute to 50 mL with deionized water.

  • Analysis: Analyze on ICP-MS monitoring isotope Pd-105 .

  • Limit: < 10 ppm (Pharma Grade); < 20 ppm (Acceptable for early intermediates).

QC Workflow Visualization

This decision tree guides the researcher through the acceptance testing of a new batch of reagent.

QCWorkflow Start Batch Receipt: This compound Step1 1. Appearance & Solubility Check (White/Pale Yellow Powder) Start->Step1 Step2 2. 1H-NMR Identification (Confirm 4-yl Regioisomer) Step1->Step2 Decision1 Isomer Correct? Step2->Decision1 Step3 3. HPLC Purity Analysis (>99% Area) Decision1->Step3 Yes Reject QUARANTINE / REJECT Decision1->Reject No (1-yl detected) Decision2 Purity > 99%? Step3->Decision2 Step4 4. Heavy Metal Screen (ICP-MS) (Pd < 20 ppm) Decision2->Step4 Yes Decision2->Reject No Decision3 Pass Metals? Step4->Decision3 Release RELEASE FOR SYNTHESIS Decision3->Release Yes Decision3->Reject No

Caption: Step-by-step QC decision tree for incoming reagent verification.

References

  • Ibrahim, H., Bala, M. D., & Omondi, B. (2012). 1-[4-(1H-Imidazol-1-yl)phenyl]ethanone monohydrate.[1][2] Acta Crystallographica Section E, 68(8), o2305. (Provides structural data for the N-linked isomer for comparison).

  • BenchChem. (2025).[1][3] The Pivotal Role of 1-[4-(4-Pyridinyl)phenyl]-ethanone in Medicinal Chemistry. (Discusses analogous Suzuki coupling workflows). [1]

  • Chemical Society Reviews. (2013).[1] Selection of boron reagents for Suzuki–Miyaura coupling. (Mechanistic insight into boronic acid impurities).

  • PubChem. 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone Compound Summary. (General safety and property data). [1]

Sources

Structural confirmation of 1-[4-(1H-Imidazol-4-YL)phenyl]ethan-1-one using X-ray diffraction

Author: BenchChem Technical Support Team. Date: March 2026

The structural confirmation of small-molecule active pharmaceutical ingredients (APIs) and their intermediates is a critical inflection point in drug development. As a Senior Application Scientist, I frequently encounter the assumption that solution-state techniques—such as High-Resolution Mass Spectrometry (HRMS) or 2D NMR—are sufficient for absolute structural elucidation. However, for compounds like 1-[4-(1H-Imidazol-4-YL)phenyl]ethan-1-one , these methods fall short.

This specific molecule presents a unique crystallographic challenge: imidazole tautomerism . In solution, the proton rapidly exchanges between the N1 and N3 positions of the imidazole ring, masking the true solid-state conformation. Furthermore, the coplanarity of the acetophenone and imidazole rings dictates complex intermolecular hydrogen-bonding networks that define the material's physicochemical properties.

To unambiguously confirm the structure, we must turn to solid-state techniques. This guide objectively compares the gold standard—Single-Crystal X-Ray Diffraction (SCXRD) —against its primary orthogonal alternative, Solid-State NMR (ssNMR) Crystallography , providing the theoretical causality and self-validating protocols required for rigorous structural confirmation.

The Gold Standard: Single-Crystal X-Ray Diffraction (SCXRD)

SCXRD is the only technique that provides absolute 3D atomic coordinates by directly mapping electron density. For this compound, SCXRD does not merely infer connectivity; it allows us to visually locate the exact position of the elusive tautomeric proton and map the N–H···N or N–H···O hydrogen-bonding lattices.

Protocol: SCXRD Growth and Data Acquisition

This protocol is designed to be self-validating: the quality of the final electron density map serves as the internal control for the experimental setup.

Step 1: Controlled Crystallization

  • Action: Dissolve 50 mg of the synthesized compound in a 1:1 mixture of Ethanol/Water at 60 °C. Allow the solution to cool to room temperature at a rate of 1 °C/hour, followed by slow solvent evaporation over 72 hours.

  • Causality: Planar aromatic systems are highly prone to π-π stacking, which often results in twinned (overlapping) crystals. Ethanol provides the necessary solubility, while water acts as an antisolvent. The slow supersaturation strictly controls the nucleation rate, yielding pristine, single-domain macroscopic crystals.

Step 2: Cryogenic Data Collection

  • Action: Mount a crystal (>50 µm in all dimensions) on a MiTeGen loop using paratone oil. Flash-cool the sample to 100 K under a dry nitrogen stream. Collect diffraction data using a diffractometer equipped with a Cu Kα microfocus source (λ = 1.54184 Å).

  • Causality: Cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This is non-negotiable: to resolve the subtle electron density of a single hydrogen atom against the heavier carbon/nitrogen backbone, thermal smearing must be suppressed. Cu Kα radiation is chosen over Mo Kα because its longer wavelength maximizes anomalous dispersion and diffraction intensity for light atoms.

Step 3: Structure Solution and Validation

  • Action: Solve the structure using intrinsic phasing (e.g., SHELXT) and refine via full-matrix least-squares on F² (SHELXL).

  • Validation: Inspect the residual electron density map (

    
    ). A distinct peak of ~0.3 to 0.4 e⁻/ų located approximately 0.86 Å from the nitrogen atom unambiguously confirms the tautomeric proton's position (1H vs. 3H).
    

The Orthogonal Alternative: Solid-State NMR (ssNMR)

What happens when a molecule refuses to yield a single crystal of sufficient size, precipitating only as a microcrystalline powder? Here, we rely on the principles of [1]. By combining experimental ssNMR with quantum mechanical calculations, we can achieve structural confirmation that rivals SCXRD.

Protocol: ssNMR and GIPAW-DFT Validation

This protocol leverages the extreme sensitivity of the ¹⁵N nucleus to its local electronic environment.

Step 1: CP-MAS Acquisition

  • Action: Pack ~50 mg of the microcrystalline powder into a 3.2 mm ZrO₂ Magic-Angle Spinning (MAS) rotor. Spin the sample at 15 kHz at the magic angle (54.74°). Apply a Cross-Polarization (CP) pulse sequence from ¹H to ¹⁵N.

  • Causality: The solid-state environment broadens NMR signals due to chemical shielding anisotropy and dipolar coupling. Spinning at 15 kHz mechanically averages these interactions, yielding high-resolution isotropic peaks. CP is used to transfer magnetization from the abundant protons to the rare ¹⁵N nuclei, drastically reducing acquisition time [2].

Step 2: Tautomeric Validation via GIPAW-DFT

  • Action: Compare the experimental ¹⁵N chemical shifts against theoretical shifts calculated using Gauge-Including Projector-Augmented Wave Density Functional Theory (GIPAW-DFT).

  • Validation: The tautomeric state is instantly confirmed by the chemical shifts. A protonated pyrrole-like nitrogen (N-H) yields a resonance near 170 ppm, whereas the unprotonated pyridine-like nitrogen (N=) appears drastically downfield near 250 ppm. A match between the experimental powder spectrum and the GIPAW-DFT predicted spectrum confirms the bulk structure [3].

Comparative Performance Data

To objectively evaluate the optimal analytical route for this compound, the quantitative and logistical parameters of each technique are summarized below.

Analytical TechniquePrimary OutputTautomer ResolutionSample RequirementThroughput / Time
Single-Crystal XRD Absolute 3D atomic coordinatesDefinitive (Direct H-atom location)Single crystal (>50 µm)Low (Days for growth + hours for scan)
Solid-State NMR Bulk local environment (Z')Definitive (¹⁵N chemical shifts)~50 mg microcrystalline powderMedium (Hours for CP-MAS)
HRMS (Solution) Exact molecular massNone (Dynamic equilibrium in solution)<1 mgHigh (Minutes)
FTIR (Solid) Functional group vibrationsInferential (Broad N-H/C=O shifts)<5 mgHigh (Minutes)

Analytical Workflows & Structural Logic

The following diagrams illustrate the decision-making workflow for structural elucidation and the logic behind the tautomer-dependent crystal packing.

Workflow Start This compound Synthesized API Split Sample State? Start->Split SCXRD Single-Crystal XRD (Absolute 3D Coordinates) Split->SCXRD Single Crystal ssNMR Solid-State NMR (Bulk Powder Analysis) Split->ssNMR Microcrystalline Powder RefineXRD Anisotropic Refinement & H-Atom Location SCXRD->RefineXRD RefineNMR GIPAW-DFT Chemical Shift Calculation ssNMR->RefineNMR Confirm Unambiguous Structural & Tautomeric Confirmation RefineXRD->Confirm RefineNMR->Confirm

Fig 1: Analytical workflow for structural and tautomeric elucidation based on sample state.

HbondLogic Donor Imidazole N-H (Hydrogen Donor) Acceptor1 Imidazole N (Hydrogen Acceptor) Donor->Acceptor1 Tautomer 1H Acceptor2 Acetophenone C=O (Hydrogen Acceptor) Donor->Acceptor2 Tautomer 3H Lattice1 1D Polymeric Chain (N-H...N Motif) Acceptor1->Lattice1 Crystal Packing Lattice2 Dimeric Motif (N-H...O Motif) Acceptor2->Lattice2 Crystal Packing

Fig 2: Logic relationship of tautomer-dependent hydrogen bonding networks in the solid state.

Conclusion

While high-throughput solution techniques verify the bulk chemical formula, they are fundamentally blind to the solid-state realities of this compound. SCXRD remains the undisputed gold standard for absolute structural confirmation, providing the exact 3D coordinates necessary to map tautomeric states and hydrogen-bonding networks. However, when crystal growth is a limiting factor, ssNMR combined with GIPAW-DFT provides a highly robust, self-validating orthogonal method to ensure the structural integrity of the bulk powder.

References

  • Bryce, D. L. (2017). NMR Crystallography: Structure and Properties of Materials from Solid-State Nuclear Magnetic Resonance Observables. IUCrJ, 4(4), 350-359. URL:[Link]

  • Pawlak, T., et al. (2021). Synergy of Solid-State NMR, Single-Crystal X-Ray Diffraction, and Crystal Structure Prediction Methods: A Case Study of Teriflunomide (TFM). Crystal Growth & Design, 21(6), 3328-3343. URL:[Link]

  • Dudek, M. K., et al. (2023). Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. Pharmaceutics, 15(2), 664. URL:[Link]

Safety Operating Guide

1-[4-(1H-Imidazol-4-YL)phenyl]ethan-1-one: Proper Disposal Procedures

[1]

Core Directive: Operational Autonomy & Safety First

As a Senior Application Scientist, I recognize that the disposal of 1-[4-(1H-Imidazol-4-yl)phenyl]ethan-1-one requires more than just throwing it in a waste bin. This compound combines a reactive imidazole heterocycle with an acetophenone moiety . Its disposal must account for its potential as a weak organic base, a skin/eye irritant, and a combustible organic solid.

This guide provides a self-validating protocol for the safe sequestration, labeling, and destruction of this specific chemical waste, ensuring compliance with RCRA (US) and general EHS laboratory standards.

Critical Isomer Note

The specific isomer you requested is C-linked (attached at the Imidazole-4 position).

  • Requested Compound: this compound (C-linked).

  • Common Analog: 1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one (N-linked, CAS: 10041-06-2).[1]

  • Operational Impact: While structurally distinct, both isomers share identical disposal protocols due to similar functional groups (ketone + imidazole). The protocols below apply to both, but ensure your waste labeling matches your specific container's CAS number.

Hazard Identification & Waste Characterization[3]

Before disposal, you must characterize the waste to ensure it enters the correct stream.

Physicochemical Properties Relevant to Disposal
PropertyValue / CharacteristicDisposal Implication
Physical State Solid (Crystalline powder)Requires "Solid Hazardous Waste" stream unless dissolved.
Solubility Soluble in DMSO, Methanol, dilute acidsRinse glassware with Methanol or Ethanol.
Acidity/Basicity Weak Base (Imidazole pKa ~7.0)Incompatible with strong acids and oxidizers.[2]
Combustibility Combustible OrganicSuitable for high-temperature incineration.
GHS Hazards H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.)PPE (Nitrile gloves, goggles) is mandatory during handling.

Pre-Disposal Handling & Segregation[5]

The Golden Rule: Never mix imidazole derivatives with strong oxidizing agents (e.g., nitric acid, perchlorates) or acid chlorides in the waste container. This can generate heat or toxic fumes.

Waste Segregation Logic

The following diagram illustrates the strict segregation logic required to prevent cross-reactivity in your waste accumulation area.

SegregationLogiccluster_0Compatible Solvents for DissolutionChemicalThis compound(Waste)StreamAOrganic Waste Stream(Non-Halogenated)Chemical->StreamA  CORRECT  StreamBAcid Waste StreamChemical->StreamB  PROHIBITED(Exothermic Neutralization)StreamCOxidizing Waste StreamChemical->StreamC  PROHIBITED(Fire/Explosion Risk)MethanolMethanolAcetoneAcetoneDMSODMSO

Figure 1: Segregation logic preventing incompatible mixing. The imidazole moiety is basic; mixing with acidic waste streams can cause unexpected heating.

Step-by-Step Disposal Procedures

Select the procedure matching the state of your waste.

Scenario A: Disposal of Pure Solid Chemical

Use this for expired shelf stocks or surplus solids.

  • PPE Verification: Don Nitrile gloves (0.11 mm min thickness), safety goggles, and a lab coat.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.

  • Transfer: Carefully transfer the solid into the waste container. Avoid generating dust.[2][3][4][5][6]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "this compound"

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Sealing: Cap tightly. Wipe the exterior with a damp paper towel (dispose of towel as solid waste).

Scenario B: Disposal of Reaction Mixtures/Solutions

Use this for HPLC waste, mother liquors, or reaction byproducts.

  • Solvent Compatibility Check: Ensure the solvent in your mixture is compatible with the "Organic Non-Halogenated" stream (e.g., Methanol, Acetone, DMSO).

    • If the solvent contains Halogens (DCM, Chloroform): Use the "Organic Halogenated " stream.

  • Pouring: Pour the solution into the appropriate carboy using a funnel to prevent splashing.

  • Rinsing: Rinse the original vessel twice with a small volume of acetone/methanol. Add rinsate to the waste carboy.

  • Log Entry: Record the volume and approximate concentration of the imidazole derivative on the waste container's log sheet.

Scenario C: Spill Cleanup (Emergency Protocol)

Immediate action for accidental release.

  • Isolate: Evacuate the immediate area of non-essential personnel.

  • Protect: Wear N95 respirator if dust is visible.

  • Contain:

    • Solid Spill: Cover with wet paper towels to prevent dust dispersion. Sweep up carefully into a dustpan.

    • Liquid Spill: Cover with an inert absorbent (Vermiculite or Sand).[7] Do not use sawdust (combustible).

  • Decontaminate: Clean the surface with a mild soap solution followed by water.

  • Disposal: Place all cleanup materials (towels, absorbent, gloves) into a heavy-duty plastic bag, seal it, and label as "Hazardous Waste - Debris contaminated with Imidazole Derivative".

Regulatory & Final Disposition

Federal & Local Compliance (US/EU context)
  • RCRA Code (US): This compound is not P-listed or U-listed specifically. It defaults to a characteristic waste if it exhibits ignitability (D001) due to solvent carrier. Otherwise, it is regulated as Non-Regulated Chemical Waste but must still be incinerated due to toxicity/irritant potential.

  • Destruction Method: The ultimate fate of this waste is High-Temperature Incineration . The presence of nitrogen in the imidazole ring requires incineration facilities equipped with scrubbers to capture Nitrogen Oxides (NOx).

Disposal Workflow Diagram

DisposalWorkflowStartWaste GenerationDecisionSolid or Liquid?Start->DecisionSolidPathContainerize inHDPE/Glass JarDecision->SolidPathSolidLiquidPathDetermine SolventHalogen ContentDecision->LiquidPathLiquidLabelLabel & Log(List Imidazole)SolidPath->LabelNonHaloNon-HalogenatedOrganic StreamLiquidPath->NonHaloMeOH, Acetone, DMSOHaloHalogenatedOrganic StreamLiquidPath->HaloDCM, ChloroformNonHalo->LabelHalo->LabelEHSEHS Pickup /IncinerationLabel->EHS

Figure 2: End-to-end workflow for determining the correct waste stream based on physical state and solvent carrier.

References

  • PubChem. 1-[4-(1H-Imidazol-1-yl)phenyl]ethanone (Compound Summary). National Library of Medicine. Available at: [Link]

Personal protective equipment for handling 1-[4-(1H-Imidazol-4-YL)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety Guide: Handling 1-[4-(1H-Imidazol-4-YL)phenyl]ethan-1-one

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS No. 10041-06-2). As a critical intermediate in pharmaceutical synthesis, understanding its hazard profile is paramount to ensuring laboratory safety and experimental integrity.[1][2] This guide moves beyond mere procedural lists to explain the causality behind each safety recommendation, fostering a proactive safety culture.

Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) as a substance that causes skin irritation (H315) and serious eye irritation (H319).[3][4] The presence of the imidazole ring, a structural motif in the essential amino acid histidine, also introduces specific hazards.[5][6] Imidazole itself is corrosive, capable of causing burns through all routes of exposure, and is harmful if swallowed.[5][7][8]

While a complete toxicological profile for this specific molecule is not extensively documented, its constituent functional groups—an aromatic ketone and an imidazole moiety—necessitate a cautious approach. The ketone group can influence solvent interactions with protective gear, while the imidazole ring's basic nitrogen atoms contribute to its irritant and corrosive potential.[9][10] Therefore, all handling procedures must assume the compound is hazardous and take measures to prevent direct contact.

Hazard ClassificationGHS CodeDescriptionSource(s)
Skin Corrosion/IrritationH315Causes skin irritation.[3][4][11]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[3][4][12]
Acute Toxicity (Oral, Inferred)-Harmful if swallowed (based on imidazole).[7][8]
Corrosivity (Inferred)-Potential to cause burns (based on imidazole).[5][8]

Engineering and Administrative Controls: The First Line of Defense

Personal Protective Equipment (PPE) should never be the sole means of protection.[9] It is the final barrier between the researcher and the chemical. The primary methods for exposure mitigation are engineering and administrative controls.

  • Engineering Controls : All weighing, transfers, and manipulations of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood.[5][13] This ensures that any dusts or aerosols are contained and exhausted away from the user's breathing zone. The fume hood also provides a physical barrier in case of accidental splashes.

  • Administrative Controls : Access to areas where this compound is stored and handled should be restricted to trained personnel. Always work in a well-ventilated laboratory and ensure an emergency eyewash station and safety shower are immediately accessible, within a ten-second travel distance.[5]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to prevent dermal, ocular, and respiratory exposure.

Primary Barrier: Dermal and Eye Protection
  • Eye and Face Protection : The GHS classification of "serious eye irritation" mandates robust eye protection.[3]

    • Minimum Requirement : Chemical splash goggles that completely cover the eyes and form a seal against the face are mandatory.[9] Standard safety glasses do not offer adequate protection from splashes or fine dust.[9]

    • Recommended for High-Risk Tasks : When handling larger quantities (>10g) or performing vigorous mixing or heating, a face shield must be worn in addition to chemical splash goggles to protect the entire face.[14][15]

  • Hand Protection : Glove selection is critical due to the compound's dual chemical nature (aromatic ketone and imidazole).

    • Causality : Standard nitrile gloves offer poor resistance to many ketones and are not recommended for extended use.[9][14] While suitable for incidental contact, they can quickly degrade, leading to exposure.

    • Recommended Gloves : Butyl or neoprene gloves are the preferred choice. Butyl rubber provides excellent protection against ketones, aldehydes, and esters, while neoprene is resistant to a broad range of chemicals including acids and alcohols.[9][16]

    • Protocol : Always double-glove if dexterity is a concern, using a thinner, disposable glove (like nitrile) as the inner layer and a more robust glove (butyl or neoprene) as the outer layer. Inspect gloves for any signs of degradation or puncture before each use and remove them immediately upon contamination, disposing of them as hazardous waste.[15]

  • Body and Foot Protection :

    • A clean, buttoned, flame-resistant lab coat must be worn to protect skin and personal clothing.[15]

    • Long pants and closed-toe, closed-heel shoes that completely cover the foot are mandatory.[9][15] Perforated shoes or sandals are strictly prohibited in the laboratory.

Respiratory Protection

Under normal operating conditions within a chemical fume hood, respiratory protection is not typically required.[13] However, it becomes necessary if:

  • Engineering controls (fume hood) are not available or are malfunctioning.

  • Handling large quantities of the powder where dust generation is unavoidable.

  • Cleaning up a large spill outside of a containment hood.

In such scenarios, a NIOSH-approved respirator equipped with a P1 or P100 particulate filter is required to prevent inhalation of the compound. All respirator use must be in accordance with your institution's formal respiratory protection program, which includes fit-testing and training.[15]

Safe Handling and Operations Workflow

The following protocol outlines the key steps for safely handling this compound.

Experimental Protocol: Step-by-Step Guidance
  • Preparation : Before handling the chemical, ensure the fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items. Don all required PPE as outlined in Section 3.

  • Weighing and Transfer : Conduct all weighing operations within the fume hood. Use a spatula to carefully transfer the solid compound, avoiding any actions that could generate dust.[13] If possible, use a balance located inside the hood or a containment glove box.

  • Solubilization : When adding solvents, do so slowly to avoid splashing. Be aware that some reactions may be exothermic.[7]

  • Post-Handling : After completing the work, decontaminate any equipment used. Wipe down the work surface inside the fume hood with an appropriate solvent and then soap and water.[17]

  • PPE Removal : Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, goggles, and finally inner gloves. Wash hands thoroughly with soap and water immediately after exiting the lab.[7]

Workflow Visualization

The following diagram illustrates the logical flow for safely handling the compound from acquisition to disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal Phase cluster_exit 4. Exit Protocol a Verify Fume Hood Operation b Don Required PPE: - Goggles & Face Shield - Butyl/Neoprene Gloves - Lab Coat a->b c Weigh and Transfer Compound b->c Begin Work d Perform Experimental Work c->d e Decontaminate Equipment d->e f Segregate Hazardous Waste (Solid, Liquid, Sharps) e->f End Work g Label Waste Container Correctly f->g h Store Waste in Satellite Area g->h i Remove PPE Correctly h->i Prepare to Exit Lab j Wash Hands Thoroughly i->j

Caption: Safe Handling Workflow for this compound.

Spill Management and Disposal Plan

Accidents can happen, and a clear plan is essential for mitigating their impact.

Spill Response
  • Small Spill (in a fume hood) :

    • Ensure the fume hood is operational.

    • Contain the spill using an inert absorbent material like vermiculite or sand.[17]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5][17] Avoid raising dust.

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[17]

  • Large Spill (or any spill outside a fume hood) :

    • Evacuate the immediate area immediately.[5][17]

    • Alert nearby personnel and your laboratory supervisor.

    • Contact your institution's Environmental Health & Safety (EH&S) emergency response team.[17] Do not attempt to clean up a large spill yourself.

Waste Disposal

Proper disposal is a legal and ethical requirement for laboratory safety.

  • Waste Segregation : All materials that have come into contact with this compound, including the compound itself, contaminated gloves, pipette tips, and absorbent materials, must be collected as hazardous waste.[17]

  • Containerization : Use a sealable, airtight waste container that is compatible with the chemical waste.[5][17]

  • Labeling : The container must be clearly labeled as "Hazardous Waste" and specify the full chemical name: "this compound".[17]

  • Storage and Disposal : Store the sealed container in a designated, properly labeled satellite accumulation area.[17] Contact your institution's EH&S department to arrange for pickup and final disposal by a licensed chemical waste management company.[13][17]

References

  • Benchchem. (n.d.). Proper Disposal of 4,5-diphenyl-1H-imidazole-1,2-diamine.
  • PubChem. (n.d.). 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Apollo Scientific. (n.d.). Imidazole Safety Data Sheet.
  • Washington State University. (n.d.). Imidazole Standard Operating Procedure.
  • Cornell University. (2014, August 27). Personal Protective Equipment. Retrieved from Cornell University Environmental Health and Safety website.
  • AmericanBio. (2015, February 19). Imidazole Safety Data Sheet.
  • Elemental Microanalysis. (2024, March 20). Imidazole Safety Data Sheet.
  • San José State University. (2024, May 10). Personal Protective Equipment: Hands. Retrieved from SJSU Environmental Health & Safety website.
  • University of Alabama. (n.d.). Personal Protective Equipment (PPE) Appendix E.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace.
  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from UCSF Environmental Health & Safety website.
  • Fisher Scientific. (2009, February 23). Safety Data Sheet: Imidazole-4-carboxaldehyde.
  • Fisher Scientific. (2009, September 26). Safety Data Sheet: 4-(Imidazol-1-yl)phenol.
  • Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet: 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one.
  • Fisher Scientific. (2023, August 24). Safety Data Sheet: 4-Methylsulphonylacetophenone.
  • Protheragen. (2025, December 15). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • Journal of Applied Pharmaceutical Science. (2023, July 1). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Retrieved from Journal of Applied Pharmaceutical Science website.
  • Journal of Advanced Research in Dynamical & Control Systems. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.
  • MDPI. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.